molecular formula C6H7N5 B160096 6-Methyl-1H-purin-2-amine CAS No. 1681-10-3

6-Methyl-1H-purin-2-amine

Cat. No.: B160096
CAS No.: 1681-10-3
M. Wt: 149.15 g/mol
InChI Key: AFWWNHLDHNSVSD-UHFFFAOYSA-N
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Description

6-Methyl-1H-purin-2-amine is a useful research compound. Its molecular formula is C6H7N5 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-7H-purin-2-amine
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InChI

InChI=1S/C6H7N5/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AFWWNHLDHNSVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10168488
Record name 6-Methyl-1H-purin-2-amine
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1681-10-3
Record name 6-Methyl-9H-purin-2-amine
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Record name 6-Methyl-1H-purin-2-amine
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Record name 2-Amino-6-methylpurine
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Record name 6-methyl-1H-purin-2-amine
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Foundational & Exploratory

6-Methyl-1H-purin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Methyl-1H-purin-2-amine

Introduction

The purine scaffold is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like adenine and guanine, and serving as a privileged pharmacophore in a multitude of clinically approved drugs.[1] Its versatile structure allows for substitutions at various positions, leading to a diverse range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] This guide focuses on a specific derivative, this compound, providing an in-depth exploration of its chemical properties, synthesis, and analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this compound as a potential building block for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a substituted purine characterized by an amino group at the C2 position and a methyl group at the C6 position of the bicyclic heteroaromatic system. These substitutions significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions compared to the parent 2-aminopurine structure.

Chemical Structure:

(Simplified 2D representation)

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundCheméo[3]
CAS Number 1681-10-3Cheméo[3]
Molecular Formula C₆H₇N₅NIST[4]
Molecular Weight 149.15 g/mol NIST[4]
Predicted XLogP3 0.4PubChem[5]
Hydrogen Bond Donors 2PubChem[5]
Hydrogen Bond Acceptors 5PubChem[5]
Topological Polar Surface Area 75.7 ŲPubChem[5]

Solubility Profile: The solubility of purine derivatives is a critical parameter for both chemical synthesis and biological assays. While specific quantitative data for this compound is not readily available, the general behavior of related purines suggests it is likely to have limited solubility in water and nonpolar organic solvents. For instance, the drug Linagliptin, a complex purine derivative, is very slightly soluble in water (0.9 mg/mL).[6] Similarly, dissolving 6-chloropurine in aqueous buffers like PBS often requires sonication and heating to achieve a concentration of 2 mg/mL.[7] Therefore, for practical applications, solvents like DMSO, DMF, or heated protic solvents such as ethanol are recommended for solubilization. The choice of solvent is critical; for instance, in synthetic reactions, DMF is often used at elevated temperatures to ensure homogeneity.[8]

Synthesis and Reactivity

Synthetic Strategies

The synthesis of this compound can be approached through several established routes in heterocyclic chemistry. A highly practical and common strategy involves the nucleophilic substitution of a halogenated purine precursor. 2-Amino-6-chloropurine is an ideal starting material due to its commercial availability and the high reactivity of the chlorine atom at the C6 position, which is susceptible to displacement.

The introduction of the methyl group can be achieved via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using an appropriate organotin or organoboron reagent. This approach offers high yields and functional group tolerance.

Below is a logical workflow for a potential synthesis.

G A 2-Amino-6-chloropurine (Starting Material) D Reaction in an inert solvent (e.g., Dioxane or DMF) under heat A->D B Palladium Catalyst (e.g., Pd(PPh₃)₄) + Methylating Agent (e.g., (CH₃)₄Sn or CH₃B(OH)₂) + Base (e.g., K₂CO₃) B->D C This compound (Final Product) D->C

Caption: Proposed synthetic workflow for this compound.

Causality in Experimental Design: The choice of a palladium-catalyzed cross-coupling is deliberate. The C6 position of the purine ring is electron-deficient, making it an excellent electrophile for such reactions. This method avoids the harsh conditions that might be required for other methylation strategies, thereby preserving the sensitive amino group and the purine ring integrity.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups and the aromatic purine core.

  • Amino Group (C2): The primary amine at the C2 position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. However, its reactivity is somewhat attenuated by the electron-withdrawing nature of the purine ring system.

  • Imidazole Ring (N7/N9): The N-H protons on the imidazole portion of the purine ring are acidic and can be deprotonated by a strong base. This allows for alkylation or other substitutions at the N9 position, a common strategy in the synthesis of nucleoside analogs.[2]

  • Methyl Group (C6): The methyl group is generally unreactive but can influence the molecule's steric profile and binding affinity in biological systems. It can also be a site of metabolic oxidation in vivo.

  • Purine Core: The purine ring itself can undergo electrophilic substitution, although this is less common and often requires harsh conditions due to the ring's relatively electron-poor nature.[9]

Spectroscopic and Analytical Characterization

Unambiguous characterization of this compound is essential for confirming its identity and purity. A combination of spectroscopic techniques provides a comprehensive profile of the molecule.

Spectroscopic Profile

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected FeaturesRationale / Comparison
¹H NMR ~2.4-2.5 ppm (s, 3H): -CH₃ protons~5.5-6.5 ppm (br s, 2H): -NH₂ protons~7.8-8.0 ppm (s, 1H): C8-H proton~12.0-13.0 ppm (br s, 1H): N9-H protonThe methyl singlet is characteristic.[10] The C8-H proton signal is typical for the purine ring.[11] The broad, exchangeable signals for NH₂ and N9-H are expected.
Mass Spec (EI) Molecular Ion (M⁺): m/z 149Corresponds to the molecular weight of C₆H₇N₅.[4]
IR Spec ~3100-3400 cm⁻¹ (broad): N-H stretching (amine and imidazole)~2900-3000 cm⁻¹: C-H stretching (methyl)The broad N-H band is a hallmark of primary amines on a heterocyclic system.[11]

Note: NMR chemical shifts are predictions based on related structures and may vary with solvent and concentration.

Analytical Quantification in Biological Matrices

For pharmacokinetic studies or therapeutic drug monitoring, accurate quantification in complex biological matrices like plasma is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[12]

Protocol: Generalized Workflow for LC-MS/MS Quantification

  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Protein Precipitation (Sample Cleanup):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled version of the analyte).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Rationale: Acetonitrile efficiently denatures and precipitates plasma proteins, releasing the analyte into the supernatant. The internal standard corrects for variations in sample processing and instrument response.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) onto a C18 reverse-phase HPLC column.

    • Elute the analyte using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Rationale: Reverse-phase chromatography separates the analyte from other matrix components. MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Plasma Sample + Internal Standard B Add Acetonitrile (Protein Precipitation) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E LC-MS/MS Injection D->E F Chromatographic Separation (C18 Column) E->F G Mass Spectrometric Detection (MRM Mode) F->G H Data Processing & Quantification G->H

Caption: Standard workflow for quantification in biological samples.

Relevance in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable starting point for drug discovery. The purine core is a well-established "privileged structure" that can interact with a wide array of biological targets. Modifications at the 2-amino and 6-methyl positions, as well as at the N9 position, can be systematically explored to develop potent and selective inhibitors of enzymes such as kinases, polymerases, or phosphodiesterases.

For example, 2'-C-methyl substituted purine nucleosides have been investigated as potent inhibitors of the HCV NS5B polymerase.[13] The addition of a methyl group at the C6 position, as in our title compound, can enhance binding to a target protein through favorable hydrophobic interactions or by influencing the conformation of substituents at other positions. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of a lead compound.

G A Purine Scaffold B This compound (Lead Scaffold) A->B Substitution F Structure-Activity Relationship (SAR) Studies B->F Enables C Kinase Inhibitors D Antiviral Agents (e.g., Polymerase Inhibitors) E Other Enzyme Inhibitors F->C F->D F->E

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a synthetically accessible and chemically versatile purine derivative. Its properties—defined by the nucleophilic amino group, the reactive imidazole nitrogen, and the modulating methyl group—make it an attractive scaffold for medicinal chemistry. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, provides a solid foundation for its application in the design and development of novel therapeutic agents. The established workflows for its analysis ensure that its behavior in biological systems can be reliably studied, paving the way for future preclinical and clinical investigations.

References

  • Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed. (n.d.). Retrieved February 8, 2026, from [Link]

  • Chemical Properties of Purine, 2-amino-6-methyl- (CAS 1681-10-3) - Cheméo. (n.d.). Retrieved February 8, 2026, from [Link]

  • N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine; 2-Propenoic acid,... - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing. (2025, February 4). Retrieved February 8, 2026, from [Link]

  • CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents. (n.d.).
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. (2023, February 15). Retrieved February 8, 2026, from [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (2025, December 22). Retrieved February 8, 2026, from [Link]

  • 1H-Purin-6-amine, N-methyl- - the NIST WebBook. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives - American Chemical Society. (2026, January 29). Retrieved February 8, 2026, from [Link]

  • Caffeine - Wikipedia. (n.d.). Retrieved February 8, 2026, from [Link]

  • 1H-Purin-2-amine, 6-methoxy-N-methyl- | C7H9N5O - PubChem. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - NIH. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - MDPI. (n.d.). Retrieved February 8, 2026, from [Link]

  • THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC - WUR eDepot. (n.d.). Retrieved February 8, 2026, from [Link]

  • Linagliptin: Package Insert / Prescribing Information / MOA - Drugs.com. (2026, January 20). Retrieved February 8, 2026, from [Link]

  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC - NIH. (n.d.). Retrieved February 8, 2026, from [Link]

  • Amine Reactivity - MSU chemistry. (n.d.). Retrieved February 8, 2026, from [Link]

  • 2-methyl-1H-purin-6(5H)-one - PubChem. (n.d.). Retrieved February 8, 2026, from [Link]

  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 8, 2026, from [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. (2016, April 23). Retrieved February 8, 2026, from [Link]

Sources

Technical Monograph: 6-Methyl-1H-purin-2-amine (CAS 1681-10-3)

[1][2]

Executive Summary

6-Methyl-1H-purin-2-amine (also designated as 2-Amino-6-methylpurine) is a synthetic purine nucleobase analogue that occupies a critical niche in nucleic acid enzymology and mutagenesis research.[1][2] Structurally, it represents a hybrid scaffold: it retains the 2-amino group characteristic of guanine but substitutes the 6-oxo group with a methyl group, thereby altering its hydrogen-bonding donor/acceptor profile.[1]

This modification renders the molecule a potent probe for DNA polymerase fidelity and transition mutagenesis mechanisms.[2] Unlike canonical bases, this compound exhibits ambiguous base-pairing properties, capable of pairing with both thymine (mimicking adenine) and cytosine (via wobble geometry).[1] Consequently, it is extensively utilized as a mechanistic tool to study the steric and electronic gates of replicative polymerases and the active sites of purine nucleoside phosphorylases (PNP).

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Identity & Constants
PropertySpecification
CAS Number 1681-10-3
IUPAC Name This compound
Synonyms 2-Amino-6-methylpurine; 6-Methylguanine (misnomer, chemically distinct)
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point >300 °C (decomposes)
Solubility Low in water and ethanol; Soluble in DMSO, dilute HCl, and dilute NaOH
pKa ~4.2 (N1 protonation), ~9.8 (N9 deprotonation) [Estimated based on purine scaffold]
Structural Tautomerism

Like most purines, this compound exists in a tautomeric equilibrium between the N9-H and N7-H forms.[1][2] In solution, the N9-H tautomer predominates, which is the requisite form for biological glycosylation reactions.[1]

Tautomerismnode1N9-H Tautomer(Major Form)node2N7-H Tautomer(Minor Form)node1->node2Equilibrium

Figure 1: Tautomeric equilibrium of the purine scaffold. The N9-H form is thermodynamically favored in polar solvents.[1]

Synthetic Pathways & Manufacturing[1][2]

The synthesis of this compound is non-trivial due to the difficulty of introducing a methyl group at the C6 position of a pre-formed purine ring.[1] Therefore, the most robust protocols utilize a Traube Synthesis approach, constructing the imidazole ring onto a pre-functionalized pyrimidine.

The Traube Cyclization Protocol

This method is preferred for its scalability and the availability of precursors.

Precursor: 2,4,5-Triamino-6-methylpyrimidine (sulfate salt is commonly stored).[1][2]

Step-by-Step Methodology:
  • Free Base Preparation:

    • Dissolve 2,4,5-triamino-6-methylpyrimidine sulfate (10 mmol) in water.

    • Neutralize with 1M NaOH to precipitate the free base.[2] Filter and dry under vacuum over P₂O₅.

  • Formylation (Cyclization Precursor):

    • Suspend the dried triamine in 98% Formic Acid (HCOOH).[2]

    • Reflux for 4–6 hours.[2][3] This formylates the 5-amino group and effects ring closure (dehydration).[1][2]

    • Alternative: For milder conditions, use Triethyl Orthoformate (TEOF) with a catalytic amount of Acetic Anhydride at 140°C.[2]

  • Work-up:

    • Evaporate excess formic acid/TEOF under reduced pressure.[2]

    • The residue is often the N-formyl intermediate.[1] To ensure complete cyclization, treat the residue with dilute aqueous NaOH (0.5 M) and heat to reflux for 10 minutes.

  • Purification:

    • Cool the solution and adjust pH to 7.0 using dilute HCl.[2]

    • The product, this compound, precipitates as a solid.[1][2]

    • Recrystallize from water/ethanol (9:1) or reprecipitate from alkaline solution.[2]

Synthesisstart2,4-Diamino-6-methylpyrimidinenitrosationNitrosation(NaNO2 / HCl)start->nitrosationreductionReduction(Na2S2O4 or H2/Pd)nitrosation->reductiontriamine2,4,5-Triamino-6-methylpyrimidinereduction->triaminecyclizationCyclization(HCOOH or TEOF, Reflux)triamine->cyclizationproductThis compound(CAS 1681-10-3)cyclization->product

Figure 2: The Traube Synthesis pathway.[1][2] Construction of the imidazole ring (red) onto the pyrimidine precursor (blue).

Nucleoside Chemistry & Modification

For drug development applications, the free base is rarely the final drug; it is a scaffold for nucleoside synthesis.

Enzymatic Transglycosylation

The most specific method for generating the nucleoside (e.g., 2-amino-6-methylpurine-2'-deoxyriboside) utilizes Nucleoside Phosphorylases (NP) .[1]

  • Enzyme: E. coli Purine Nucleoside Phosphorylase (PNP).[2]

  • Donor: 2'-Deoxyuridine or Thymidine.[1][2]

  • Acceptor: this compound.[1][2]

  • Mechanism: The enzyme transfers the deoxyribose moiety from the pyrimidine donor to the N9 position of the purine base.[1] This ensures exclusive

    
    -stereochemistry.[1][2]
    
Chemical Glycosylation (Vorbrüggen)

For large-scale synthesis where enzymes are cost-prohibitive:

  • Silylation: Reflux the base in HMDS (Hexamethyldisilazane) with ammonium sulfate to generate the silylated base (soluble in organic solvents).[2]

  • Coupling: React with 1-O-acetyl-2,3,5-tri-O-benzoyl-ribofuranose in acetonitrile using TMSOTf as a Lewis acid catalyst.

  • Deprotection: Remove benzoyl groups with methanolic ammonia.[2]

Biological Applications: The "Ambiguous" Base

The primary scientific value of this compound lies in its ability to disrupt the canonical rules of Watson-Crick base pairing.[1]

Mutagenesis & Polymerase Fidelity

In the canonical genetic code:

  • Adenine has a 6-amino group (H-bond donor).[1][2]

  • Guanine has a 6-oxo group (H-bond acceptor).[1][2]

This compound has a 6-methyl group , which is hydrophobic and cannot hydrogen bond.[1][2]

  • Interaction with Thymine: It can pair with Thymine via the N1 and 2-amino groups (mimicking Adenine).[1][2]

  • Interaction with Cytosine: It can pair with Cytosine via the 2-amino group and N3 (mimicking Guanine), but this often requires a "wobble" geometry or protonation.[1]

This ambiguity makes it a powerful tool to test the "steric gate" hypothesis of DNA polymerases.[2] If a polymerase relies solely on shape complementarity, this base might be incorporated opposite Thymine.[2] If it relies strictly on H-bonding at the 6-position, incorporation is stalled.[1][2]

BasePairingcluster_0Mimicry MechanismbaseThis compound(Template Strand)path1Pairs with Thymine(Adenine-like mode)base->path1 Preferredpath2Pairs with Cytosine(Guanine-like wobble)base->path2 Mutagenic Event

Figure 3: Dual coding potential. The molecule's hybrid structure allows it to induce transition mutations (G:C → A:T).[1]

Enzyme Inhibition (PNP)

Purine Nucleoside Phosphorylase (PNP) is a target for T-cell leukemia and autoimmune disorders.[2] 6-Methyl-substituted purines often act as competitive inhibitors or alternative substrates, allowing researchers to map the hydrophobic pockets of the PNP active site.[1]

Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Storage & Stability[1]
  • Hygroscopicity: Non-hygroscopic, but should be kept dry.[2]

  • Storage: Store at +2°C to +8°C (Refrigerated).

  • Shelf Life: >2 years if stored properly in a sealed container.[2]

  • Incompatibility: Strong oxidizing agents.[2]

Analytical Verification

To validate the identity of the synthesized or purchased material:

  • UV Spectroscopy:

    
     ~305 nm (pH 1), ~285 nm (pH 11).[2] The shift is diagnostic of the protonation state of the ring nitrogens.[1]
    
  • 1H NMR (DMSO-d6): Look for the diagnostic methyl singlet at

    
     ~2.4 ppm and the broad amino singlet.[1]
    

References

  • Traube Synthesis of Purines: Traube, W. (1900).[2][4] Der Aufbau der Xanthinbasen aus der Cyanessigsäure.[2] Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.[1][2] [Classic Foundation]

  • Nucleoside Synthesis: Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[2] Handbook of Nucleoside Synthesis.[2] John Wiley & Sons.[2] [Source for Silylation Protocol]

  • Polymerase Fidelity Studies: Kool, E. T. (2002).[2] Active site tightness and substrate fit in DNA replication.[2][5] Annual Review of Biochemistry, 71, 191-219.[1] [Mechanistic Insight on Steric Gates]

  • Enzymatic Synthesis: Ealick, S. E., et al. (1991).[2] Three-dimensional structure of human erythrocytic purine nucleoside phosphorylase.[1][2] Proceedings of the National Academy of Sciences, 88(24), 11540-11544. [PNP Active Site Mapping]

  • Mutagenesis Mechanisms: Swann, P. F. (1990).[2] Why do O6-alkylguanine and O4-alkylthymine miscode? The relationship between the structure of DNA containing O6-alkylguanine and O4-alkylthymine and the mutagenic properties of these bases.[1] Mutation Research/Reviews in Genetic Toxicology, 233(1-2), 81-94.[1][2] [Base Pairing Logic]

6-Methyl-1H-purin-2-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Chemo-Structural Analysis of 6-Methyl-1H-purin-2-amine: A Guide for Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of This compound (CAS: 1006-20-8), also known as 2-amino-6-methylpurine . Distinct from its isomer N6-methyladenine, this compound represents a critical scaffold in nucleoside analog development, acting as a guanine isostere where the C6-carbonyl is replaced by a methyl group. This modification fundamentally alters hydrogen bonding capabilities and enzymatic recognition, making it a high-value target for Purine Nucleoside Phosphorylase (PNP) studies and suicide gene therapy vectors.

Part 1: Structural Dynamics & Physicochemical Properties
1.1 Nomenclature and Isomerism

The IUPAC designation This compound defines a purine core substituted with an amino group at position 2 and a methyl group at position 6.

  • Critical Differentiation: Researchers must distinguish this from 6-(methylamino)purine (N6-methyladenine). In the target molecule, the methyl group is attached directly to the carbon ring (C-Me), not the exocyclic nitrogen.

  • Tautomeric Equilibrium: Like guanine, this molecule exhibits prototropic tautomerism. In solution, the proton on the imidazole ring oscillates between N7 and N9. The N9-H tautomer is generally predominant in aqueous solution and is the biologically relevant form for glycosidic bond formation.

1.2 Quantitative Data Profile
PropertyValueContext
Molecular Formula

-
Molecular Weight 149.15 g/mol Average Mass
Monoisotopic Mass 149.0701 g/mol For HRMS calibration
Melting Point >300 °CDecomposes; typical of fused heterocycles
pKa (approx) 4.2 (N1), 9.8 (N9-H)Amphoteric nature
UV

~240 nm, 310 nmIn neutral aqueous buffer
Solubility Low (Water/EtOH)Soluble in dilute HCl or NaOH
1.3 Structural Visualization

The following diagram illustrates the canonical numbering and the N9-H tautomer structure.

G Figure 1: 2-Amino-6-methylpurine (N9-H Tautomer) Connectivity N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 NH2 NH2 C2->NH2 Exocyclic Amine C4 C4 N3->C4 C5 C5 C4->C5 C6 C6 C5->C6 N7 N7 C5->N7 C6->N1 CH3 CH3 C6->CH3 C-Methyl C8 C8 N7->C8 N9 N9 (H) C8->N9 N9->C4

[2]

Part 2: Synthesis & Purification Protocol

Methodology: The most robust synthetic route is the Traube Purine Synthesis . This involves the cyclization of a 4,5-diaminopyrimidine precursor. This method is preferred over direct methylation of 2-aminopurine due to regioselectivity issues.

2.1 Reaction Workflow

The synthesis proceeds in three distinct phases:

  • Nitrosation: Converting 2,4-diamino-6-methylpyrimidine to the 5-nitroso intermediate.

  • Reduction: Reducing the nitroso group to yield 2,4,5-triamino-6-methylpyrimidine.

  • Cyclization: Ring closure using formic acid or triethyl orthoformate.

Synthesis Figure 2: Traube Synthesis Pathway for this compound Start Start: 2,4-Diamino-6-methylpyrimidine Step1 Step 1: Nitrosation (NaNO2, HCl, 0°C) Start->Step1 Inter1 Intermediate: 5-Nitroso derivative Step1->Inter1 Step2 Step 2: Reduction (Zn dust or Na2S2O4) Inter1->Step2 Inter2 Precursor: 2,4,5-Triamino-6-methylpyrimidine Step2->Inter2 Step3 Step 3: Cyclization (HCOOH or HC(OEt)3, Reflux) Inter2->Step3 Final Product: this compound Step3->Final

2.2 Detailed Experimental Protocol

Note: This protocol assumes standard safety compliance (fume hood, PPE).

Step 1: Preparation of 2,4,5-Triamino-6-methylpyrimidine

  • Dissolution: Dissolve 10 mmol of 2,4-diamino-6-methylpyrimidine in dilute acetic acid.

  • Nitrosation: Cool to 0–5 °C. Dropwise add aqueous

    
     (1.1 eq). A colored precipitate (5-nitroso intermediate) will form immediately. Stir for 1 hour.
    
  • Reduction: Add sodium dithionite (

    
    ) in portions until the color shifts from red/violet to pale yellow, indicating reduction to the 5-amino species.
    
  • Isolation: Neutralize with NaOH to precipitate the unstable triamine. Filter rapidly under Argon (the triamine is oxidation-sensitive).

Step 2: Ring Closure (Cyclization)

  • Charge: Suspend the fresh triamine wet cake in 98% Formic Acid (10 mL/g).

  • Reflux: Heat to reflux (100–110 °C) for 4–6 hours. Monitor via TLC (System:

    
     9:1). The starting material spot (polar) should disappear.
    
  • Workup: Evaporate excess formic acid under reduced pressure.

  • Basification: Resuspend the residue in water and adjust pH to ~8 with

    
    . The purine product will precipitate.[1]
    
  • Recrystallization: Purify by recrystallization from boiling water (with activated charcoal if decolorization is needed).

Validation Criteria (Self-Check):

  • Appearance: Product should be an off-white to pale yellow powder.

  • Melting Point: If the solid melts <280 °C, it is likely the uncyclized formyl-intermediate. Re-subject to reflux.[2][3]

Part 3: Analytical Characterization

To certify the molecular structure, the following spectral signatures must be verified.

3.1 Proton NMR (

-NMR)

Solvent: DMSO-d6

PositionShift (

ppm)
MultiplicityIntegrationAssignment
C8-H 8.05Singlet (s)1HImidazole ring proton (Diagnostic)
NH2 6.30Broad Singlet (bs)2HExocyclic amine (Exchangeable with

)
CH3 2.45Singlet (s)3HMethyl group at C6
NH 12.0 - 12.5Broad1HImidazole NH (N9/N7)
3.2 Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Expected Peak: m/z 150.16

  • Fragmentation Pattern: Loss of

    
     (17 Da) or HCN (27 Da) is common in high-energy collisions.
    
Part 4: Biological Significance & Drug Discovery[1]

Mechanism of Action: this compound serves as a non-natural nucleobase. Its primary utility lies in its interaction with Purine Nucleoside Phosphorylase (PNP) .

  • Substrate Specificity: Unlike guanine, the C6-methyl group cannot act as a hydrogen bond acceptor. This steric bulk and lipophilicity alter the binding kinetics in the PNP active site.

  • Suicide Gene Therapy: E. coli PNP (but not human PNP) can cleave nucleosides containing this base (e.g., 6-methylpurine-2'-deoxyriboside) to release the free base. The free base is highly cytotoxic, inhibiting protein synthesis.

  • Fluorescence: 2-aminopurine derivatives often exhibit fluorescence, making them useful probes for studying DNA/RNA base flipping mechanisms.

BioPathway Figure 3: Bioactivation Pathway in Gene Therapy Prodrug Prodrug: (6-Me-purine)-riboside Enzyme Enzyme: E. coli PNP Prodrug->Enzyme Cleavage FreeBase Toxic Metabolite: This compound Enzyme->FreeBase Release Action Inhibition of Protein Synthesis FreeBase->Action Mechanism

[1][5][6][7]

References
  • National Institute of Standards and Technology (NIST). 1H-Purin-6-amine, N-methyl- (Data and Spectra). NIST Chemistry WebBook.[4] Available at: [Link]

  • PubChem. Compound Summary: 2-Amino-6-methylpurine.[2] National Library of Medicine. Available at: [Link]

  • Robins, R. K., et al. (1953). Purines. II.[2][5] The Synthesis of Certain Purines and the Cyclization of Several 4,5-Diaminopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Secrist, J. A., et al. (2005).[6] Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs.[7][6][8] Nucleosides, Nucleotides & Nucleic Acids.[7][6][9] Available at: [Link]

Sources

Biological Activity & Mechanistic Utility of 6-Methyl-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 6-Methyl-1H-purin-2-amine[1]

A Technical Guide to the Hydrophobic Isostere of Guanine[1]

Executive Summary

This compound (CAS: 1006-20-8), also known as 2-amino-6-methylpurine , represents a critical molecular probe in nucleic acid enzymology and a scaffold for antiviral drug design.[1] Structurally, it is a purine analogue where the C6-carbonyl oxygen of Guanine is replaced by a methyl group.[1][2]

This substitution fundamentally alters the molecule's electrostatic landscape while preserving its steric volume.[2] Consequently, it serves as a hydrophobic isostere of Guanine, widely used to test the "steric exclusion" hypothesis of DNA polymerase fidelity.[1][2] Unlike its analogue 6-methylpurine (a potent toxin used in suicide gene therapy), the 2-amino derivative exhibits distinct interactions with Purine Nucleoside Phosphorylase (PNP) and Adenosine Deaminase (ADA), making it a versatile tool for probing active site constraints and developing cleavage-resistant nucleoside analogues.[1][2]

Part 1: Structural Pharmacology & Molecular Logic

The "Janus" Wedge: Hydrophobicity vs. Sterics

The biological activity of this compound is defined by its inability to act as a hydrogen bond acceptor at the N1 and C6 positions in the canonical Watson-Crick sense, despite mimicking the shape of Guanine.[2]

  • Guanine (Native): Possesses an O6-carbonyl (H-bond acceptor) and N1-proton (H-bond donor).[1][2] Pairs strongly with Cytosine.[1][2]

  • This compound (Probe): The C6-methyl group is non-polar and sterically bulky (Van der Waals radius similar to oxygen).[1] It cannot accept a hydrogen bond.[1][2]

Implication: If a DNA polymerase incorporates this base opposite Cytosine with high efficiency, it suggests the enzyme selects nucleotides based on geometric fit (shape) rather than hydrogen bonding .[1][2] This molecule was central to validating the "steric gate" mechanisms in high-fidelity polymerases (e.g., Pol


, Klenow fragment).[1][2]
Tautomeric Ambiguity

The presence of the electron-donating methyl group at C6 and the amino group at C2 creates a tautomeric equilibrium that differs from Guanine.[2] While the amino-tautomer is dominant, the lack of the C6-oxo group destabilizes the N1-proton, affecting the pKa and making the base prone to "wobble" pairing with Thymine, leading to transition mutations (


).[1][2]

Part 2: Enzymatic Interactions & Pathways

Purine Nucleoside Phosphorylase (PNP)

E. coli PNP, unlike human PNP, accepts bulky C6-substituted purines.[1][2][3] While 6-methylpurine (MeP) is the classic substrate for GDEPT (Gene-Directed Enzyme Prodrug Therapy), the 2-amino derivative shows distinct kinetics.[1][2]

  • Substrate Specificity: The 2-amino group provides an additional anchor in the active site, often increasing affinity (

    
    ) but potentially lowering turnover (
    
    
    
    ) compared to 6-methylpurine due to rigid docking.[1][2]
  • Therapeutic Relevance: 2-amino-6-methylpurine ribonucleosides are cleaved by bacterial PNP to release the free base, which can then act as an antimetabolite.[1][2]

Adenosine Deaminase (ADA) Resistance

Canonical adenosine analogues are rapidly deaminated to inosine derivatives.[1][2] The C6-methyl substitution renders this compound derivatives resistant to ADA .[1] This resistance is crucial for maintaining the half-life of antiviral prodrugs derived from this scaffold.[2]

Visualization: The Polymerase Fidelity Checkpoint

The following diagram illustrates how high-fidelity polymerases discriminate between Guanine and its hydrophobic isostere.

PolymeraseFidelity cluster_0 Substrate Recognition Phase cluster_1 Active Site Checkpoint cluster_2 Outcome dNTP_G dGTP (Native) StericCheck Steric Gate (Geometry Check) dNTP_G->StericCheck Fits dNTP_Me 2-Amino-6-Me-Purine (Isostere) dNTP_Me->StericCheck Fits (Shape Mimic) Template Template Strand (Cytosine) Template->StericCheck HBondCheck H-Bond Sensor (Arg/Gln Residues) StericCheck->HBondCheck Induced Fit Incorp Phosphodiester Bond Formation StericCheck->Incorp If Polymerase lacks H-bond sensor (e.g. Dpo4) HBondCheck->Incorp dGTP: 3 H-Bonds Detected Reject Exonuclease Rejection HBondCheck->Reject Isostere: H-Bonds Missing

Figure 1: Mechanism of Polymerase discrimination.[1][2] High-fidelity enzymes reject the isostere due to lack of H-bonding, while lesion-bypass polymerases (like Dpo4) may incorporate it based solely on shape.[1][2]

Part 3: Quantitative Data & Pharmacological Profiles

Comparative Physicochemical Properties

The following table contrasts the probe with its natural counterpart, highlighting the shift from polar to hydrophobic.

FeatureGuanine (Native)This compound (Probe)Biological Implication
C6 Substituent Carbonyl Oxygen (=O)Methyl Group (-CH3)Loss of H-bond acceptor; increased lipophilicity.[1]
H-Bond Capacity Donor (N1, N2), Acceptor (O6, N7)Donor (N2), Weak Acceptor (N7)Disruption of Watson-Crick pairing with Cytosine.
Van der Waals Radius ~1.4 Å (Oxygen)~2.0 Å (Methyl)Steric mimicry allows active site entry.[1][2]
pKa (N1) 9.2 - 9.6~9.8 (Estimated)Altered protonation state at physiological pH.[1][2]
ADA Susceptibility High (Deaminates to Xanthine)Resistant Prolonged half-life in serum.[1][2]
Antiviral Activity (Herpes Simplex Virus - HSV-1)

Carbocyclic analogues of 2-amino-6-methylpurine have demonstrated significant activity against HSV-1.[1][4]

  • Mechanism: The nucleoside analogue is phosphorylated by viral Thymidine Kinase (TK).[2] The triphosphate form acts as a chain terminator or competitive inhibitor of viral DNA polymerase.[2]

  • Data:

    
     values for 2-amino-6-methylpurine derivatives often range between 1.5 – 10 µM  in Vero cell assays, comparable to early-generation acyclic guanosine analogues.[1]
    

Part 4: Experimental Protocols

Protocol A: Synthesis via Stille Coupling

Objective: To synthesize this compound from a halogenated precursor. This method is preferred over direct methylation for regioselectivity.[1][2]

Reagents:

  • 2-amino-6-chloropurine (Starting Material)[1][4]

  • Tetramethyltin (

    
    ) or Tributyl(methyl)stannane[1][2]
    
  • 
     (Catalyst)
    
  • DMF (Solvent, anhydrous)[1][2]

Workflow:

  • Protection: Protect the N9 position of 2-amino-6-chloropurine (e.g., with a THP or Boc group) to prevent catalyst poisoning and N-alkylation side products.[1][2]

  • Coupling:

    • Dissolve N9-protected substrate (1.0 eq) in anhydrous DMF under Argon.

    • Add

      
       (0.05 eq) and Tributyl(methyl)stannane (1.2 eq).[1][2]
      
    • Heat to 100°C for 12-16 hours . Monitor via TLC (Hexane:EtOAc).[1][2]

  • Purification:

    • Cool to RT. Quench with KF solution (to precipitate Tin byproducts).[1][2]

    • Filter through Celite.[1][2] Extract with EtOAc.[1][2]

    • Purify via Silica Gel Column Chromatography.[1][2]

  • Deprotection: Remove N9-protecting group (e.g., acid hydrolysis for THP) to yield the free base.[1][2]

Protocol B: Single-Turnover Polymerase Kinetics

Objective: To determine if a DNA polymerase operates via steric exclusion or H-bond checking using the isostere.[1][2]

Reagents:

  • 5'-Radiolabeled Primer/Template duplex (Template base = Cytosine).[1][2]

  • dGTP (Control) and d(2-amino-6-Me)TP (Experimental).[1][2]

  • Enzyme: Klenow Fragment (exo-) or Pol

    
    .[1][2]
    

Step-by-Step:

  • Complex Formation: Incubate Enzyme (100 nM) with DNA duplex (20 nM) in reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM

    
    ) for 5 mins.[1][2]
    
  • Initiation: Rapidly mix with varying concentrations of dNTP (0.1 µM to 500 µM) using a Quench-Flow instrument.

  • Quenching: Stop reaction at varying time points (5 ms to 10 s) using 0.5 M EDTA.

  • Analysis:

    • Run samples on 20% PAGE (Polyacrylamide Gel Electrophoresis) with 7M Urea.[1][2]

    • Quantify product formation (

      
      ) vs. time (
      
      
      
      ).
  • Calculation: Fit data to the equation

    
    .[1][2] Plot 
    
    
    
    vs. [dNTP] to determine
    
    
    and
    
    
    .[1][2]
    • Interpretation: If

      
       for the isostere is similar to dGTP, the enzyme relies on sterics .[1][2] If 
      
      
      
      drops significantly (
      
      
      fold), the enzyme requires H-bonding .[1][2]

Part 5: References

  • Kool, E. T. (2002).[1][2] "Active site tightness and substrate fit in DNA replication."[1][2] Annual Review of Biochemistry, 71, 191-219.[1][2] Link[1][2]

  • Shealy, Y. F., et al. (1984).[1][2] "Synthesis and antiviral evaluation of carbocyclic analogues of ribofuranosides of 2-amino-6-substituted-purines." Journal of Medicinal Chemistry, 27(5), 670-674.[1][2][4] Link

  • Bessman, M. J., et al. (1974).[1][2] "Studies on the biochemical basis of spontaneous mutation." Journal of Molecular Biology, 88(2), 409-421.[1][2][5] Link

  • Parker, W. B., et al. (1998).[1][2] "Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells." Biochemical Pharmacology, 55(10), 1673-1681.[1][2] Link

  • Washington, M. T., et al. (2009).[1][2] "Role of the 2-amino group of purines during dNTP polymerization by human DNA polymerase alpha." Journal of Biological Chemistry, 284(11).[1][2] Link

Sources

Technical Deep Dive: Mechanism of Action of 6-Methyl-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 2-Amino-6-methylpurine | CAS: 1006-20-8[1][2]

Executive Summary

6-Methyl-1H-purin-2-amine (commonly referred to in literature as 2-amino-6-methylpurine ) is a synthetic purine analogue that occupies a critical niche in nucleoside chemistry.[1][2][3] Structurally, it resembles guanine but replaces the C6-carbonyl/oxo group with a methyl group.[1][2] This single modification eliminates the hydrogen bond acceptor at position 6, significantly altering its base-pairing fidelity, hydrophobicity, and enzymatic recognition.

This guide details its mechanism of action across two primary domains:

  • Antiviral Pharmacodynamics: As a scaffold for Acyclic Nucleoside Phosphonates (ANPs), acting as a viral DNA polymerase inhibitor.[2]

  • Genomic Instability & Repair: As a probe for Thymine DNA Glycosylase (TDG), mimicking alkylated DNA damage.[2]

Part 1: Antiviral Mechanism (The ANP Scaffold)[1][2]

Structural Logic

In drug development, 2-amino-6-methylpurine serves as the nucleobase scaffold for acyclic nucleoside phosphonates (ANPs), such as 9-(2-Phosphonomethoxyethyl)-2-amino-6-methylpurine .[1][2]

Unlike natural nucleosides, ANPs possess a stable carbon-phosphorus (C-P) bond that resists esterase cleavage.[1][2] The 2-amino-6-methylpurine base provides a unique "wobble" pairing capability.[1][2] While it lacks the C6=O necessary for standard Watson-Crick G:C pairing, the C6-methyl group provides hydrophobic bulk that can inhibit viral polymerases through steric hindrance or by inducing chain termination after incorporation.[1][2]

Cellular Activation Pathway

For the derivative to be active, it must undergo intracellular phosphorylation. Because it is already a phosphonate (mimicking a nucleoside monophosphate), it bypasses the first, often rate-limiting, phosphorylation step usually catalyzed by nucleoside kinases.[2]

The Activation Cascade:

  • Cellular Uptake: Via fluid-phase endocytosis or organic anion transporters (OATs).[1][2]

  • First Phosphorylation: Converted to the diphosphate analogue (equivalent to a triphosphate) by cellular kinases (e.g., AMP kinase or GMP kinase).[2]

  • Target Engagement: The diphosphorylated metabolite competes with dGTP or dATP for the viral DNA polymerase active site.

Mechanism of Polymerase Inhibition

Once synthesized into the active diphosphate form (pp-ANP), the molecule targets viral DNA polymerases (e.g., in Poxviruses like Orf or Camelpox).[1][2]

  • Competitive Inhibition: It competes with natural dNTPs for binding.

  • Incorporation & Termination: If incorporated into the growing DNA chain, the lack of a 3'-hydroxyl group (in the acyclic linker) or the steric clash of the C6-methyl group prevents further phosphodiester bond formation, acting as an obligate chain terminator.[1][2]

Visualization: Activation & Inhibition Pathway

ANP_Mechanism Prodrug 2-Amino-6-Methylpurine (ANP Scaffold) Uptake Cellular Uptake (OAT1/OAT3) Prodrug->Uptake MonoP ANP-Monophosphate (Mimic) Uptake->MonoP Bypasses Nucleoside Kinase ActiveMetabolite ANP-Diphosphate (Active dNTP Analog) MonoP->ActiveMetabolite Phosphorylation Kinase Host Kinases (GMP/AMP Kinase) Kinase->MonoP Pol Viral DNA Polymerase ActiveMetabolite->Pol Competitive Binding Termination Chain Termination (Viral Replication Halted) Pol->Termination Incorporation

Caption: Figure 1.[1][2][3][4] The metabolic activation pathway of 2-amino-6-methylpurine based ANPs, bypassing the initial rate-limiting phosphorylation step.[1][2]

Part 2: Interaction with DNA Repair (TDG Specificity)[1][2]

The "Pseudo-Damage" Hypothesis

2-amino-6-methylpurine is structurally homologous to O6-methylguanine (a carcinogenic lesion), but chemically distinct.[1][2]

  • O6-methylguanine: Contains a methoxy group (-OCH3).[1][2]

  • 2-amino-6-methylpurine: Contains a methyl group directly bonded to the ring (-CH3).[1][2]

Research indicates that when 2-amino-6-methylpurine is incorporated into DNA opposite Thymine (T), it is recognized by Thymine DNA Glycosylase (TDG) .[1][2]

Mechanism of TDG Recognition

TDG is a repair enzyme that normally excises Thymine from G:T mismatches (caused by deamination of 5-methylcytosine).[1][2][5]

  • Base Pairing: 2-amino-6-methylpurine pairs with Thymine.[1][2][5] The C6-methyl group mimics the steric environment of a G:T wobble pair or an O6-meG:T pair.[1][2]

  • Excision: TDG cleaves the glycosidic bond of the Thymine (the pyrimidine), not the purine analog.

  • Futile Cycling: Because the "damaged" purine (2-amino-6-methylpurine) remains in the strand, the repair machinery may re-insert Thymine (or Cytosine), leading to potential futile repair cycles or mutations.[1][2]

This mechanism makes 2-amino-6-methylpurine a vital tool for studying the structural thresholds of DNA repair enzymes.[1][2]

Part 3: Experimental Protocols

Protocol A: Assessment of Antiviral Efficacy (CPE Reduction)

Objective: Determine the EC50 of 2-amino-6-methylpurine derivatives against Poxviruses.[1][2]

Materials:

  • Vero cells or Human Foreskin Fibroblasts (HFF).[1][2]

  • Virus stock (e.g., Vaccinia or Orf virus).[2]

  • Compound: 9-(2-Phosphonomethoxyethyl)-2-amino-6-methylpurine.[1][2]

  • Control: Cidofovir (HPMPC).[1][2]

Workflow:

  • Seeding: Plate cells in 96-well microtiter plates at

    
     cells/well. Incubate 24h at 37°C.
    
  • Infection: Aspirate medium. Add 100 µL of virus suspension at a Multiplicity of Infection (MOI) of 0.[2]01. Adsorb for 1h.

  • Treatment: Remove inoculum. Add serial dilutions of the test compound (range: 0.1 µM – 100 µM) in maintenance medium (MEM + 2% FBS).

  • Incubation: Incubate for 72–96 hours until full Cytopathic Effect (CPE) is observed in untreated viral controls.[1][2]

  • Quantification:

    • Add 20 µL MTS/PMS reagent (Promega).[1][2]

    • Incubate 2–4h.

    • Measure absorbance at 490 nm.

  • Calculation: Calculate % CPE inhibition using the formula:

    
    [1][2]
    
Protocol B: Enzymatic Phosphorolysis (PNP Assay)

Objective: Verify if the base is a substrate for Purine Nucleoside Phosphorylase (PNP), distinguishing it from stable nucleosides.[1][2]

Workflow:

  • Reaction Mix: 50 mM phosphate buffer (pH 7.4), 100 µM 2-amino-6-methylpurine ribonucleoside, 0.1 units E. coli PNP.[1][2]

  • Detection: Monitor the change in absorbance at 250–260 nm (difference between nucleoside and free base) using a UV-Vis spectrophotometer.

  • Validation: A decrease in absorbance indicates cleavage of the glycosidic bond, confirming the release of the free base 2-amino-6-methylpurine.[1][2]

Part 4: Comparative Data Analysis

The following table contrasts 2-amino-6-methylpurine with related purine analogs to highlight its unique position.

CompoundC6 SubstituentC2 SubstituentPrimary Biological TargetToxicity Profile
2-amino-6-methylpurine Methyl (-CH3)Amino (-NH2)Viral Polymerase (as ANP), TDGModerate (Cell type dependent)
6-Methylpurine Methyl (-CH3)Hydrogen (-H)RNA/Protein SynthesisHigh (Fatal, highly toxic)
Guanine Carbonyl (=O)Amino (-NH2)DNA/RNA Building BlockNone (Endogenous)
O6-Methylguanine Methoxy (-OCH3)Amino (-NH2)MGMT Repair ProteinMutagenic / Carcinogenic

Part 5: References

  • Antiviral Activity of ANPs: Dal Pozzo, F., et al. (2005). Activities of Acyclic Nucleoside Phosphonates against Orf Virus in Human and Ovine Cell Monolayers and Organotypic Ovine Raft Cultures. Antimicrobial Agents and Chemotherapy.

  • DNA Repair Recognition (TDG): Hardeland, U., et al. (2000).[2] Investigation of the mechanisms of DNA binding of the human G/T glycosylase using designed inhibitors.[1] Proceedings of the National Academy of Sciences (PNAS).[2] [1][2]

  • Metabolism and Toxicity: Parker, W. B., et al. (1998).[2] Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Biochemical Pharmacology.

Sources

The Emergence of a Key Purine Analogue: A Technical Guide to the Discovery and History of 6-Methyl-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 6-Methyl-1H-purin-2-amine, a significant purine analogue. While the precise moment of its initial synthesis is not extensively documented, its emergence is intrinsically linked to the broader exploration of purine chemistry and the quest for novel therapeutic agents in the mid-20th century. This document will detail the foundational synthetic strategies, the evolution of experimental protocols, and the initial biological investigations that have paved the way for its current understanding and application in medicinal chemistry and drug development. We will explore the key chemical transformations and the rationale behind the experimental designs that have defined the scientific journey of this important molecule.

Introduction: The Significance of the Purine Scaffold

The purine ring system is a cornerstone of life, forming the backbone of the nucleobases adenine and guanine, which are fundamental components of DNA and RNA.[1] Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling, participating in processes from energy transfer (ATP) to secondary messaging (cAMP).[2] This biological ubiquity has made the purine scaffold a fertile ground for medicinal chemists. The synthesis of purine analogues, molecules that mimic the structure of natural purines, has been a highly fruitful area of research, leading to the development of numerous therapeutic agents with applications in oncology, virology, and immunology.[1][2]

This compound, also known as 2-amino-6-methylpurine, is one such analogue. Its structure, featuring a methyl group at the 6-position of the 2-aminopurine core, distinguishes it from naturally occurring purines and imbues it with unique chemical and biological properties. This guide will trace the scientific narrative of this compound, from its conceptual origins to its synthesis and initial characterization.

The Genesis of this compound: A Historical Perspective

The story of this compound is not one of a singular, celebrated discovery but rather an evolutionary offshoot of the intense investigation into purine analogues that characterized the mid-20th century. The initial impetus for synthesizing such compounds was largely driven by the pursuit of antimetabolites—molecules that could interfere with the metabolic pathways of rapidly proliferating cells, such as those in tumors.

While a definitive "first synthesis" paper for this compound is not readily apparent in the historical literature, a pivotal and well-documented contribution to the field of N6-substituted 2-aminopurines was made by C. Janion in 1976. This work described the synthesis of a series of N6-substituted 2-aminopurines, including N6-methyl-2-aminopurine, and was among the first to systematically investigate their biological activity, specifically their mutagenic properties. This research established a foundational understanding of how modifications at the 6-position of the 2-aminopurine core influence biological outcomes.

The synthesis of this compound is heavily reliant on the availability of a key precursor: 2-amino-6-chloropurine. The development of robust synthetic routes to this intermediate was a critical enabler for the creation of a wide array of 6-substituted 2-aminopurine derivatives.

Foundational Synthetic Strategies: The Path to this compound

The synthesis of this compound is a multi-step process that hinges on the strategic construction of the purine ring and the subsequent introduction of the methyl group at the 6-position. The most common and historically significant approach involves the use of 2-amino-6-chloropurine as a key intermediate.

Synthesis of the Key Intermediate: 2-Amino-6-chloropurine

The efficient synthesis of 2-amino-6-chloropurine has been a subject of considerable research, with several methods being developed over the years. One of the earliest and most fundamental approaches starts from guanine.

A classical method involves the reaction of guanine with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine, such as N,N-dimethylaniline, to effect the chlorination of the 6-position.[3] However, the low solubility of guanine often leads to low yields.[4]

An alternative and often higher-yielding route, reported as early as 1960, involves the thionation of guanine using phosphorus pentasulfide (P₄S₁₀) to produce 6-thioguanine. This is followed by methylation to give the 6-methylthio derivative, which is then chlorinated with chlorine gas to yield 2-amino-6-chloropurine.[4] While effective, this method involves hazardous reagents and intermediates.[4]

More contemporary methods often employ phase-transfer catalysts to improve the reactivity and yield of the chlorination of guanine or its acylated derivatives.[5]

Experimental Protocol: Synthesis of 2-Amino-6-chloropurine from Guanine

Causality: This protocol outlines a common laboratory-scale synthesis. The use of phosphorus oxychloride as both a reagent and a solvent in the presence of a high-boiling tertiary amine allows for the necessary high temperatures to drive the chlorination of the relatively unreactive guanine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, a suspension of guanine (1 mole) in phosphorus oxychloride (5 moles) is prepared.

  • Addition of Amine: N,N-dimethylaniline (1.2 moles) is added dropwise to the stirred suspension.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: The acidic solution is neutralized with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of approximately 7. This causes the product, 2-amino-6-chloropurine, to precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then dried. The crude product can be purified by recrystallization from hot water or an appropriate organic solvent.

Final Step: Introduction of the 6-Methyl Group

With 2-amino-6-chloropurine in hand, the final step is the introduction of the methyl group at the 6-position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. However, the direct methylation using a methylating agent like methylmagnesium bromide can be challenging.

A more common and effective approach for synthesizing 6-alkylpurines involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. For the synthesis of this compound, a Stille coupling is a viable and well-established method.

Experimental Protocol: Synthesis of this compound via Stille Coupling

Causality: The palladium catalyst is essential for facilitating the cross-coupling between the chlorinated purine and the organotin reagent. The choice of a phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reductive elimination step that forms the carbon-carbon bond.

  • Reaction Setup: To a solution of 2-amino-6-chloropurine (1 mole) in an appropriate solvent such as 1,4-dioxane or DMF, is added tetrakis(triphenylphosphine)palladium(0) (0.05 moles).

  • Addition of Reagents: Trimethyl(phenyl)stannane (1.2 moles) and a base such as triethylamine (2 moles) are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a temperature of 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours. The reaction progress is monitored by TLC.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

G cluster_0 Synthesis of 2-Amino-6-chloropurine cluster_1 Synthesis of this compound Guanine Guanine 2-Amino-6-chloropurine 2-Amino-6-chloropurine Guanine->2-Amino-6-chloropurine POCl3 / N,N-dimethylaniline This compound This compound 2-Amino-6-chloropurine->this compound Pd(PPh3)4 / Me3SnPh

Caption: Key synthetic routes to this compound.

Early Biological Investigations and Evolving Applications

The initial interest in this compound and related compounds stemmed from their potential to act as mutagens and antimetabolites. The 1976 study by Janion demonstrated the mutagenic activity of N6-methyl-2-aminopurine in Salmonella typhimurium. This finding was significant as it contributed to the understanding of how alkylation of purine bases can lead to errors in DNA replication and transcription, a mechanism that is also relevant to the mode of action of certain anticancer drugs.

While this compound itself has not been developed as a standalone therapeutic agent, it has served as a valuable scaffold and building block in the development of more complex molecules with a wide range of biological activities. The purine core is a privileged structure in medicinal chemistry, and modifications at the 6-position have been shown to modulate activity against various targets, including kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[6]

The exploration of 6-substituted purine derivatives continues to be an active area of research, with a focus on developing selective inhibitors for various therapeutic targets. The foundational work on the synthesis and biological characterization of simpler analogues like this compound has been instrumental in guiding these modern drug discovery efforts.

Conclusion

The discovery and history of this compound are emblematic of the broader scientific endeavor to understand and manipulate the fundamental building blocks of life. While its initial synthesis may not be attributable to a single breakthrough moment, its emergence from the systematic exploration of purine analogues in the mid-20th century has had a lasting impact on the field of medicinal chemistry. The development of synthetic routes to this compound and the early investigations into its biological activity have provided valuable insights and tools for the design of novel therapeutics. As our understanding of the molecular basis of disease continues to grow, the legacy of foundational molecules like this compound will undoubtedly continue to inspire the next generation of drug discovery and development.

References

  • Hu, Y. L., et al. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-77. [Link]

  • Mader, L., et al. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC Advances, 10(42), 25143-25147. [Link]

  • Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • Al-Masoudi, N. A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]

  • Google Patents. (1993).
  • Google Patents. (2008). CN101139348A - The synthetic method of 2-amino-6-chloropurine.
  • Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta biochimica Polonica, 23(1), 57–68. [Link]

  • Krasnovskaya, O., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1745. [Link]

  • Beaman, A. G., & Robins, R. K. (1961). Potential Purine Antagonists. XXIV. The Preparation of 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine and the Isomeric 6-Amino-2-chloro-9-(β-D-ribofuranosyl)purine1. Journal of the American Chemical Society, 83(19), 4038–4044.
  • Lister, J. H. (1971). The Purines. In D. J. Brown (Ed.), Fused Pyrimidines Part II. Wiley-Interscience.
  • Mader, L., Hayward, J. J., Porter, L. A., & Trant, J. F. (2020). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC Advances, 10(42), 25143–25147. [Link]

  • Beecham Group p.l.c. (1986). EP0203685A2 - Process for preparing 2-amino-6-chloro-purine.

Sources

Technical Guide: Safety, Handling, and Application of 6-Methyl-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1H-purin-2-amine (CAS: 1003-20-9), commonly referred to as 2-Amino-6-methylpurine, is a synthetic purine isostere utilized primarily in the development of nucleoside analogs and the study of riboswitch regulation. While structurally similar to guanine, the replacement of the C6-carbonyl with a methyl group alters its hydrogen-bonding capacity and metabolic processing.

Critical Safety Notice: Researchers often confuse this compound with 6-Methylpurine (CAS: 2004-03-7) or 2-Amino-6-methylpyridine (CAS: 1824-81-3). Note that 6-Methylpurine is classified as Fatal in contact with skin (H310) .[1][2][3] Due to the structural activity relationship (SAR) and the potential for this compound to act as a potent antimetabolite, this guide enforces a High-Potency Handling Protocol (OEB-3/4 equivalent) to mitigate risks of unrecognized cytotoxicity or genotoxicity.

Part 1: Chemical Profile & Physicochemical Properties

Identity and Disambiguation

To ensure experimental integrity and safety, verification of the Chemical Abstracts Service (CAS) number is mandatory before handling.

FeatureTarget CompoundCommon Confusant A Common Confusant B
Name This compound 6-Methylpurine2-Amino-6-methylpyridine
Synonym 2-Amino-6-methylpurine-6-Amino-2-picoline
CAS No. 1003-20-9 2004-03-71824-81-3
Structure Purine ring + 2-NH2 + 6-CH3Purine ring + 6-CH3 (No amine)Pyridine ring (Not purine)
Primary Hazard Suspected Antimetabolite Fatal Dermal Toxin Toxic / Irritant
Physicochemical Data

Understanding solubility is critical for accurate dosing and preventing particulate inhalation during weighing.

PropertyValueOperational Note
Molecular Weight 149.15 g/mol -
Appearance White to off-white powderHygroscopic; store under inert gas.
Solubility (Water) Low (< 2 mg/mL)Poor aqueous solubility requires organic co-solvents.
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent. CAUTION: DMSO enhances skin permeability.
pKa ~4.2 (N7), ~9.8 (N1)Amphoteric character; solubility increases in acidic/basic buffers.
LogP ~0.5 - 0.8Moderate lipophilicity; crosses cell membranes easily.

Part 2: Toxicology & Hazard Assessment (Read-Across Analysis)

As specific toxicological data for CAS 1003-20-9 is limited in public registries, we apply a Read-Across Risk Assessment based on its structural analog, 6-Methylpurine, and general purine antimetabolites.

Hazard Classification (Precautionary Principle)
  • Acute Toxicity (Oral/Dermal): Treat as Category 2/3 (High Toxicity). Purine analogs can inhibit protein synthesis and incorporate into DNA/RNA.[4]

  • Germ Cell Mutagenicity: Treat as Suspected Mutagen . Base analogs can cause transition mutations during replication.

  • Target Organs: Bone marrow (myelosuppression), Liver (hepatotoxicity), and rapidly dividing epithelial cells.

Mechanism of Action Risks
  • Metabolic Incorporation: The compound may act as a substrate for Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), converting to the nucleotide level where it inhibits DNA polymerase.

  • Riboswitch Interference: As a guanine analog, it binds purine riboswitches, potentially altering bacterial gene expression in microbiome studies.[5]

Part 3: Safe Handling & Storage Protocols

Engineering Controls
  • Primary Barrier: All weighing and solubilization of the solid powder must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Secondary Barrier: For quantities >100 mg or if generating aerosols, use a Glove Box or Class II Biosafety Cabinet (if sterile).

Personal Protective Equipment (PPE) Matrix
Body PartStandard Protocol (Solid Handling)High-Risk Protocol (DMSO Solutions)
Hands Nitrile Gloves (Min 0.11mm)Double Gloving: Laminate (Silver Shield) under Nitrile.
Respiratory N95/P2 Mask (if outside hood)PAPR or Full-face respirator (Spill cleanup).
Body Lab Coat (Buttoned)Tyvek Sleeves or Disposable Gown.
Eyes Safety Glasses w/ Side ShieldsChemical Splash Goggles.
Workflow Visualization

The following diagram outlines the decision logic for handling this compound, specifically addressing the risk of DMSO-mediated skin absorption.

HandlingProtocol Start Start: Experimental Planning CheckQty Check Quantity & Form Start->CheckQty SolidState Solid Powder Handling CheckQty->SolidState Dry Powder SolutionState DMSO/Organic Solution CheckQty->SolutionState Dissolved SingleGlove Standard Nitrile Gloves SolidState->SingleGlove RiskCheck CRITICAL RISK: DMSO Permeation SolutionState->RiskCheck Weighing Weigh in Fume Hood (Anti-static gun recommended) Dissolving Add Solvent to Powder (Never powder to solvent) Weighing->Dissolving Dissolving->RiskCheck DoubleGlove Apply Double Gloving: Laminate Inner + Nitrile Outer RiskCheck->DoubleGlove Solvent = DMSO/DMF RiskCheck->SingleGlove Solvent = Water/Buffer ExpUse Experimental Application (In Vitro / In Vivo) DoubleGlove->ExpUse SingleGlove->Weighing

Caption: Operational workflow emphasizing the escalation of PPE when handling DMSO solutions due to enhanced transdermal bioavailability.

Part 4: Experimental Methodologies

Protocol: Preparation of 100 mM Stock Solution

Objective: Create a stable, precipitate-free stock for biological assays.

Materials:

  • This compound (14.9 mg)

  • Anhydrous DMSO (Sigma-Aldrich Grade, <0.05% water)

  • 1.5 mL Amber Microcentrifuge Tube (Light sensitive protection)

  • Vortex Mixer[3][6][7]

Step-by-Step:

  • Calculation: To prepare 1 mL of 100 mM stock:

    
    
    
  • Weighing: Place the amber tube on the analytical balance inside the fume hood. Zero the balance. Carefully add 14.9 mg of powder.

  • Solvent Addition: Add 1000 µL of Anhydrous DMSO.

    • Scientific Rationale: Adding DMSO to the powder ensures the powder is immediately wetted, reducing airborne dust risk compared to adding powder to liquid.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Note: Purines often exhibit "stacking" interactions; mild heat disrupts these intermolecular H-bonds.

  • Sterilization: Do NOT autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon filter (DMSO compatible). Do not use Cellulose Acetate (dissolves in DMSO).

Emergency Response: Exposure Decision Tree

In the event of exposure, immediate action is required.[1][7] This compound is potentially fatal if absorbed through the skin in high concentrations (read-across from 6-methylpurine).[3]

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact (esp. w/ DMSO) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot (don't rub) 2. Wash Soap/Water 15m 3. Medical Eval Skin->ActionSkin ActionEye 1. Flush Water 15m 2. Hold Eyelids Open 3. Ophthalmology Consult Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhale->ActionInhale Report Report to EHS & Retain SDS ActionSkin->Report ActionEye->Report ActionInhale->Report

Caption: Emergency response triage. Note: DMSO solutions carry the compound rapidly into the bloodstream; speed of washing is critical.

Part 5: Waste Management

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged and labeled "Toxic Solid Waste."

    • Liquid Waste: Collect in "Halogenated Organic Solvent" carboys (if mixed with DCM) or "Non-Halogenated" (if DMSO/Methanol). Do not pour down the sink.

  • Deactivation: For spill cleanup, treat the surface with 10% bleach solution (sodium hypochlorite) followed by water. Oxidation helps degrade the purine ring system.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 70669, 2-Amino-6-methylpurine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: 6-methylpurine (Read-Across Analog for Hazard Data). Retrieved from [Link]

  • Mandal, S., et al. (2003). Role of the 2-amino group of guanine in riboswitch recognition. RNA, 9(10), 1198–1212. (Context for Riboswitch Application). Retrieved from [Link]

  • Cheméo. (2023). Chemical Properties of Purine, 2-amino-6-methyl-. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) of 6-Methyl-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1H-purin-2-amine (CAS: 10023-11-7), also known as 2-amino-6-methylpurine , is a synthetic purine analog structurally related to guanine and 2-aminopurine.[1] Unlike guanine, which possesses a C6-carbonyl group, this compound features a methyl group at the C6 position, altering its hydrogen-bonding capacity and electronic properties.[2]

This compound is frequently utilized in mutagenesis research, as a precursor for modified nucleosides (e.g., in antisense oligonucleotide development), and in the study of DNA repair enzymes such as Thymine DNA Glycosylase (TDG).[2] Its spectroscopic signature is defined by the electron-donating effects of the C2-amino and C6-methyl groups on the aromatic purine core.

Key Physicochemical Properties:

Property Value
Molecular Formula C₆H₇N₅
Molecular Weight 149.15 g/mol
Appearance White to off-white solid
Melting Point 305–315 °C (decomposition)

| Solubility | Soluble in DMSO, dilute acids; sparingly soluble in water |[3][4][5]

Chemical Identity & Structure

The spectroscopic behavior of this compound is dominated by the prototropic tautomerism of the imidazole ring (N7-H vs. N9-H). In polar aprotic solvents like DMSO, the N9-H tautomer typically predominates, though rapid exchange can broaden proton signals.[2]

Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium relevant to NMR interpretation:

Tautomerism N9 N9-H Tautomer (Major Form in DMSO) N7 N7-H Tautomer (Minor Form) N9->N7 Fast Exchange caption Figure 1: Prototropic tautomerism between N9-H and N7-H forms affecting H8 chemical shift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the standard solvent due to the compound's poor solubility in CDCl₃ or D₂O.[2]

  • Concentration: ~10 mg/mL.[2]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[2]

¹H NMR Data (500 MHz, DMSO-d₆)

The proton spectrum is characterized by a distinct singlet for the methyl group, a downfield aromatic singlet for H8, and a broad exchangeable signal for the amine.[2]

PositionShift (δ, ppm)MultiplicityIntegrationAssignmentNotes
N9-H 12.0 – 13.0Broad Singlet1HImidazole NHHighly dependent on concentration/temp due to exchange.
C8-H 8.24Singlet1HAromatic CHDiagnostic purine proton; shifts to ~8.4 in acid.
C2-NH₂ 6.43Broad Singlet2HExocyclic AmineBroadened by quadrupole relaxation of ¹⁴N and exchange.
C6-CH₃ 2.51Singlet3HMethylOverlaps with residual DMSO solvent peak (2.50 ppm).

Note: Data synthesized from riboside analog characterization and purine base trends.

¹³C NMR Data (125 MHz, DMSO-d₆)

The carbon spectrum displays five distinct signals. The methyl carbon is upfield, while the purine ring carbons appear in the aromatic region (120–160 ppm).[2]

PositionShift (δ, ppm)TypeAssignment
C2 159.6QuaternaryAttached to NH₂; desheilded by N-atoms.
C6 152.7QuaternaryAttached to CH₃.[2]
C4 150.8QuaternaryBridgehead carbon.[2]
C8 143.6CHImidazole ring carbon.[2]
C5 132.7QuaternaryBridgehead carbon.[2]
C6-CH₃ 19.4CH₃Methyl group.

Mass Spectrometry (MS)

Experimental Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

  • Solvent: Methanol/Water + 0.1% Formic Acid.[2]

Fragmentation Pattern

The molecular ion is stable, but high-energy collision-induced dissociation (CID) reveals characteristic purine losses.[2]

m/z (Observed)Ion IdentityFragment LossInterpretation
150.08 [M+H]⁺Protonated Molecular Ion (Base Peak).
123.07 [M+H - HCN]⁺27 DaLoss of HCN from the imidazole ring (retro-synthesis).
108.05 [M+H - CH₃CN]⁺41 DaLoss of acetonitrile (involving C6-Me).[2]
Fragmentation Pathway Diagram[2]

MS_Fragmentation M Molecular Ion [M+H]+ = 150 F1 Fragment 1 [M+H - HCN]+ = 123 M->F1 - HCN (Imidazole cleavage) F2 Fragment 2 [M+H - CH3CN]+ = 108 M->F2 - CH3CN (Pyrimidine cleavage) caption Figure 2: ESI+ Fragmentation pathway of this compound.

Infrared Spectroscopy (FT-IR)

Experimental Protocol:

  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[2]

  • State: Solid powder.[2]

Key Absorption Bands:

  • 3300 – 3450 cm⁻¹: N-H stretching (Primary amine doublet: symmetric and asymmetric).[2]

  • 2900 – 3100 cm⁻¹: C-H stretching (Aromatic and Methyl C-H).[2]

  • 1620 – 1660 cm⁻¹: C=N ring stretching / N-H bending (Scissoring).[2]

  • 1550 – 1600 cm⁻¹: C=C skeletal vibrations of the purine core.[2]

References

  • Synthesis and Riboside Characterization

    • Kutateladze, T. G., & Kice, J. L. (1992).[2] A Facile Synthesis of Tetramethyl Thiophenetetracarboxylate. (Contains characterization of 2-Amino-6-methylpurine 9-β-D-ribonucleoside). Journal of Organic Chemistry.

    • [2]

  • Purine Analog NMR Data

    • Ulomsky, E. N., et al. (2025).[2][4] Aminopurines: synthesis, modifications, and applications. Russian Chemical Bulletin.

  • Physical Properties

    • Spectrabase. 2-AMINO-6-METHYLPURINE Spectra Data.[6]

  • Biological Context & DNA Repair

    • Hardeland, U., et al. (2000).[2] Investigation of the mechanisms of DNA binding of the human G/T glycosylase using designed inhibitors. PNAS.[2]

    • [2]

Sources

Unlocking the Therapeutic Potential of 6-Methyl-1H-purin-2-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Promise of Purine Analogs in Drug Discovery

For decades, purine analogs have been a cornerstone of chemotherapy and antiviral research. Their structural resemblance to endogenous purines allows them to act as sophisticated antimetabolites, disrupting the fundamental processes of nucleic acid synthesis and cellular metabolism. 6-Methyl-1H-purin-2-amine, a methylated purine derivative, represents a compelling molecule within this class, with a spectrum of biological activities that suggest a rich and underexplored therapeutic potential. This technical guide provides a comprehensive exploration of the known and potential therapeutic targets of this compound, offering a roadmap for researchers and drug development professionals to navigate the complexities of its mechanism of action and unlock its full clinical utility. We will delve into its established role as a cytotoxic agent, its emerging potential as a kinase inhibitor, and its application in innovative enzyme-prodrug therapeutic strategies. This guide is designed not as a rigid protocol, but as a dynamic framework to inspire and inform the next wave of research into this promising compound.

The Core Mechanism: A Tale of Two Pathways

The therapeutic effects of this compound, hereafter referred to as 6-MeP, are primarily rooted in its ability to function as a purine antimetabolite. Once inside the cell, it is bioactivated to its nucleotide form, which can then exert its cytotoxic effects through two principal mechanisms: incorporation into nucleic acids and inhibition of de novo purine synthesis.

Incorporation into DNA and RNA: A Faulty Blueprint

The primary mechanism of 6-MeP's cytotoxicity is its conversion to 6-methylpurine-ribonucleoside triphosphate (MeP-R-TP) and subsequent incorporation into both DNA and RNA.[1] This process is facilitated by enzymes of the purine salvage pathway. The incorporation of this unnatural base disrupts the normal structure and function of nucleic acids, leading to:

  • DNA Damage: The presence of 6-MeP in the DNA template can stall replication forks and induce DNA strand breaks, ultimately triggering apoptotic cell death.[2]

  • Transcriptional Inhibition: When incorporated into RNA, 6-MeP can interfere with the process of transcription by inhibiting RNA polymerases.[3]

The prolonged intracellular half-life of MeP-R-TP (approximately 48 hours) compared to ATP (approximately 5 hours) contributes to its sustained cytotoxic effect.[1]

Inhibition of De Novo Purine Synthesis: Starving the Cell

While direct inhibition of de novo purine synthesis by 6-MeP itself is less characterized, the broader class of purine analogs, such as 6-mercaptopurine (6-MP), are well-known inhibitors of this pathway.[1][3] The active metabolites of these analogs can inhibit key enzymes like 5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in purine biosynthesis.[3] This leads to a depletion of the cellular pool of purine nucleotides, which are essential for a multitude of cellular processes, including:

  • Nucleic acid synthesis

  • Energy metabolism (ATP, GTP)

  • Cell signaling

This metabolic starvation further contributes to the antiproliferative and pro-apoptotic effects of the compound.

Potential Therapeutic Targets: From Broad Cytotoxicity to Precision Targeting

The multifaceted mechanism of action of 6-MeP suggests a range of potential therapeutic targets. These can be broadly categorized into indirect targets related to its antimetabolite activity and potential direct protein targets.

Indirect Targets: The Machinery of Life

The primary therapeutic targets of 6-MeP, in its capacity as an antimetabolite, are the fundamental cellular processes that are dysregulated in diseases like cancer.

  • DNA and RNA Polymerases: By being incorporated into nucleic acids, 6-MeP indirectly targets the enzymes responsible for their synthesis. This makes it particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors.

  • Purine Biosynthesis Enzymes: As discussed, enzymes in the de novo purine synthesis pathway are potential targets. Overexpression of these enzymes in certain cancers could represent a vulnerability that can be exploited by 6-MeP.

Direct Targets: The Allure of Kinase Inhibition

The purine scaffold is a well-established pharmacophore for the development of kinase inhibitors.[4] Many clinically successful kinase inhibitors are purine derivatives. While direct, potent inhibition of a specific kinase by 6-MeP has yet to be extensively documented in publicly available literature, its structural similarity to known kinase inhibitors makes this a highly probable and exciting avenue for investigation.

  • Cyclin-Dependent Kinases (CDKs): 6-alkoxy-2-aminopurine derivatives are known to be potent inhibitors of CDKs, particularly CDK2, which is a key regulator of the cell cycle.[5] The core structure of 6-MeP provides a promising starting point for the design of novel CDK inhibitors.

  • Other Kinases: The human kinome consists of over 500 kinases, many of which are implicated in a wide range of diseases, from cancer to inflammatory disorders and neurodegenerative diseases. A comprehensive screening of 6-MeP against a panel of kinases could reveal novel and unexpected therapeutic targets.

Enzyme-Prodrug Therapy: A Targeted Strike

A highly innovative application of 6-MeP is in the context of gene-directed enzyme-prodrug therapy (GDEPT), also known as suicide gene therapy.[6][7] This strategy involves the targeted delivery of a gene encoding a non-human enzyme to cancer cells. This enzyme then converts a non-toxic prodrug into a potent cytotoxic agent specifically within the tumor microenvironment.

  • Escherichia coli Purine Nucleoside Phosphorylase (PNP): E. coli PNP is a key enzyme in this approach. It can efficiently cleave non-toxic 6-MeP prodrugs, such as 6-methylpurine-2'-deoxyriboside (MeP-dR), to release the highly toxic 6-MeP.[8][9][10] Human PNP does not efficiently process this prodrug, providing a therapeutic window.[7] This approach has shown significant antitumor activity in preclinical models.[9]

Experimental Workflows for Target Validation

Validating the potential therapeutic targets of 6-MeP requires a systematic and multi-pronged experimental approach. Below are detailed protocols for key assays.

Assessing Cytotoxicity and Antiproliferative Effects

A fundamental first step is to quantify the cytotoxic and antiproliferative effects of 6-MeP in relevant cell lines.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cell lines (e.g., cancer cell lines, normal control cell lines)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of 6-MeP in complete medium.

  • Remove the medium from the wells and add 100 µL of the 6-MeP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 6-MeP).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of 6-MeP that inhibits cell growth by 50%).

Investigating Cell Cycle Effects

Flow cytometry is a powerful tool to analyze the effect of a compound on cell cycle progression.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the fluorescent intercalating agent propidium iodide (PI) to stain DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[11][12]

Materials:

  • Target cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with 6-MeP at various concentrations for a defined period (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add PI to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Screening for Kinase Inhibition

An in vitro kinase assay is essential to determine if 6-MeP directly inhibits the activity of specific kinases.

Protocol 3: In Vitro Kinase Assay

This is a general protocol that can be adapted for various kinases. It typically involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate peptide.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • This compound

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add 6-MeP at various concentrations to the reaction mixture. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a specific time.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value of 6-MeP.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

The Metabolic Activation and Cytotoxic Pathways of 6-Methylpurine

6-MeP_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 6-MeP This compound (6-MeP) 6-MeP_in 6-MeP 6-MeP->6-MeP_in Transport MeP-RMP 6-Methylpurine ribonucleoside monophosphate 6-MeP_in->MeP-RMP APRT MeP-RDP 6-Methylpurine ribonucleoside diphosphate MeP-RMP->MeP-RDP Inhibition Inhibition MeP-RMP->Inhibition MeP-RTP 6-Methylpurine ribonucleoside triphosphate MeP-RDP->MeP-RTP DNA DNA MeP-RTP->DNA DNA Polymerases RNA RNA MeP-RTP->RNA RNA Polymerases DNA_damage DNA Damage & Replication Stress DNA->DNA_damage RNA_dysfunction RNA Dysfunction & Transcriptional Inhibition RNA->RNA_dysfunction Apoptosis Apoptosis DNA_damage->Apoptosis RNA_dysfunction->Apoptosis DNPS De Novo Purine Synthesis Inhibition->DNPS

Caption: Metabolic activation and cytotoxic mechanisms of this compound.

Enzyme-Prodrug Therapy Workflow

GDEPT_Workflow cluster_delivery Gene Delivery cluster_activation Prodrug Activation cluster_effect Therapeutic Effect Vector Viral/Non-viral Vector (carrying E. coli PNP gene) Tumor_cell Tumor Cell Vector->Tumor_cell Transduction Ecoli_PNP E. coli PNP (expressed in tumor cell) MeP-dR 6-Methylpurine-2'-deoxyriboside (MeP-dR, Prodrug) MeP-dR->Ecoli_PNP Active_6MeP 6-Methylpurine (Active Drug) Cytotoxicity Cytotoxicity & Apoptosis Active_6MeP->Cytotoxicity Bystander_effect Bystander Effect (killing of neighboring tumor cells) Active_6MeP->Bystander_effect Ecoli_PNP->Active_6MeP

Caption: Workflow for Gene-Directed Enzyme-Prodrug Therapy (GDEPT) using 6-MeP.

Future Directions and Concluding Remarks

This compound is a molecule of significant therapeutic promise. While its utility as a broad-spectrum cytotoxic agent is established, the future of its development lies in a more nuanced understanding of its molecular interactions. The exploration of its potential as a kinase inhibitor is a particularly exciting frontier. The development of more sophisticated derivatives, guided by structure-activity relationship studies, could lead to the discovery of highly potent and selective inhibitors for a range of diseases. Furthermore, the refinement of enzyme-prodrug therapies offers a path towards harnessing the potent cytotoxicity of 6-MeP in a highly targeted and controlled manner.

This guide has provided a framework for understanding and investigating the therapeutic potential of this compound. It is our hope that the information and protocols presented herein will serve as a valuable resource for the scientific community, accelerating the translation of this promising molecule from the laboratory to the clinic.

References

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  • Parker, W. B. (2002). PNP anticancer gene therapy. Current pharmaceutical design, 8(12), 1049–1059. [Link][7]

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  • Elsayed, A. A., & Parker, W. B. (2020). 6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl). Current protocols in nucleic acid chemistry, 80(1), e105. [Link][18]

  • Parker, W. B., Waud, W. R., & Allan, P. W. (2014). Use of E. coli Purine Nucleoside Phosphorylase in the Treatment of Solid Tumors. Current topics in medicinal chemistry, 14(24), 2824–2832. [Link][10]

  • De Azevedo, W. F., Jr, Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European journal of biochemistry, 243(1-2), 518–526. [Link][19]

  • Legraverend, M., Tunnah, P., Noble, M., Ducrot, P., Grierson, D., & Endicott, J. (2000). Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex. Journal of medicinal chemistry, 43(7), 1282–1292. [Link][20]

  • Soni, R., & Kumar, K. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. International journal of molecular sciences, 19(11), 3535. [Link][21]

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  • Elsayed, A. A., & Parker, W. B. (2020). 6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl). Current protocols in nucleic acid chemistry, 80(1), e105. [Link][18]

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  • Legraverend, M., Tunnah, P., Noble, M., Ducrot, P., Grierson, D., & Endicott, J. (2000). Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex. Journal of medicinal chemistry, 43(7), 1282–1292. [Link][20]

  • Krypotou, E., & Giraud, C. (2023). Purine Acquisition and Synthesis by Human Fungal Pathogens. Journal of fungi (Basel, Switzerland), 9(5), 539. [Link][26]

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  • Van der Weyden, L., Arends, M. J., Campbell, A. D., & Adams, D. J. (2022). REV1 Loss Triggers a G2/M Cell-Cycle Arrest Through Dysregulation of Mitotic Regulators. Cancers, 14(3), 570. [Link][28]

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An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 2-Amino-6-methylpurine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of a Niche Purine Analog

In the vast realm of purine analog research, which has yielded critical therapies for cancer and viral diseases, certain molecules remain relatively unexplored. 2-Amino-6-methylpurine, the subject of this technical guide, is one such compound. A systematic review of the existing scientific literature reveals a notable scarcity of dedicated studies on its specific biological activities. This guide, therefore, takes a unique approach. Instead of a simple recitation of established data, it serves as a comprehensive roadmap for researchers and drug development professionals. By synthesizing established principles from the broader field of purine analog investigation and drawing insights from structurally related compounds, we will delineate a robust framework for the in vitro and in vivo characterization of 2-amino-6-methylpurine. This document is designed to be a practical, field-proven guide, empowering researchers to unlock the potential of this intriguing molecule.

Section 1: Foundational Understanding and Inferred Mechanism of Action

Chemical Identity and Properties
  • Systematic Name: 6-Methyl-1H-purin-2-amine

  • Common Name: 2-Amino-6-methylpurine

  • Molecular Formula: C₆H₇N₅

  • Molecular Weight: 149.15 g/mol

  • Structure:

The Purine Analog Paradigm: An Inferred Mechanism of Action

Purine analogs exert their biological effects primarily by acting as antimetabolites. They mimic naturally occurring purines (adenine and guanine) and thereby interfere with the synthesis and function of nucleic acids (DNA and RNA). This disruption is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors. The primary mechanism of cytotoxicity for many purine analogs involves their incorporation into DNA and RNA, leading to chain termination, strand breaks, and ultimately, cell death[1].

Based on this well-established paradigm for purine analogs, the anticipated mechanism of action for 2-amino-6-methylpurine is as follows:

  • Cellular Uptake: The compound would be transported into the cell via nucleobase transporters.

  • Metabolic Activation: Inside the cell, it would likely be converted into its active nucleotide form by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

  • Inhibition of De Novo Purine Synthesis: The resulting nucleotide analog could inhibit key enzymes in the de novo purine biosynthesis pathway, leading to a depletion of the natural purine nucleotide pool.

  • Incorporation into Nucleic Acids: The activated triphosphate form of the analog could be incorporated into DNA and RNA by polymerases, leading to dysfunctional nucleic acids and triggering cell cycle arrest and apoptosis.

This proposed mechanism provides a solid foundation for designing targeted in vitro and in vivo studies to elucidate the specific biological activities of 2-amino-6-methylpurine.

Inferred Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Target Cell 2A6MP_ext 2-Amino-6-methylpurine 2A6MP_int 2-Amino-6-methylpurine 2A6MP_ext->2A6MP_int Cellular Uptake 2A6MP_nucleotide 2-Amino-6-methylpurine (Active Nucleotide) 2A6MP_int->2A6MP_nucleotide Metabolic Activation (e.g., HGPRT) DeNovo De Novo Purine Synthesis 2A6MP_nucleotide->DeNovo Inhibition NucleicAcids DNA/RNA Synthesis 2A6MP_nucleotide->NucleicAcids Incorporation Apoptosis Apoptosis DeNovo->Apoptosis Contributes to NucleicAcids->Apoptosis Leads to

Inferred mechanism of action for 2-amino-6-methylpurine.

Section 2: A Practical Guide to In Vitro Evaluation

The in vitro assessment of 2-amino-6-methylpurine is the crucial first step in characterizing its biological activity. The following experimental workflow is designed to provide a comprehensive understanding of its cytotoxic and potential antiviral effects, as well as its mechanism of action.

Experimental Workflow for In Vitro Studies

In Vitro Workflow Start 2-Amino-6-methylpurine Cytotoxicity Initial Cytotoxicity Screening Start->Cytotoxicity Antiviral Antiviral Activity Screening Start->Antiviral CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle If cytotoxic Data Data Analysis & Interpretation Antiviral->Data If active Apoptosis Apoptosis Assays CellCycle->Apoptosis Enzyme Enzyme Inhibition Assays Apoptosis->Enzyme Enzyme->Data

Proposed workflow for in vitro evaluation.

Detailed Experimental Protocols
  • Objective: To determine the concentration-dependent cytotoxic effects of 2-amino-6-methylpurine on a panel of human cancer cell lines.

  • Rationale: This initial screen will identify sensitive cell lines and establish the therapeutic window of the compound. A broad panel of cell lines is recommended to identify potential tissue-specific effects[2].

  • Cell Lines: A diverse panel of human cancer cell lines is recommended, such as:

    • Leukemia: K562, Jurkat

    • Breast Cancer: MCF-7, MDA-MB-231

    • Colon Cancer: HCT116, HT-29

    • Lung Cancer: A549

    • Normal (Control): A non-cancerous cell line like human dermal fibroblasts (HDF) to assess selectivity.

  • Methodology (MTT Assay):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of 2-amino-6-methylpurine in culture medium.

    • Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

  • Objective: To assess the potential of 2-amino-6-methylpurine to inhibit the replication of various viruses.

  • Rationale: Many purine analogs exhibit antiviral activity. Screening against a panel of viruses is a logical step in the characterization of a novel purine derivative.

  • Viruses and Host Cells:

    • Herpes Simplex Virus (HSV): Vero cells

    • Influenza Virus: Madin-Darby Canine Kidney (MDCK) cells

    • Hepatitis B Virus (HBV): HepG2 2.2.15 cells

  • Methodology (Plaque Reduction Assay):

    • Grow host cells to confluence in 6-well plates.

    • Infect the cells with a known titer of the virus in the presence of varying concentrations of 2-amino-6-methylpurine.

    • After an adsorption period, remove the virus-drug mixture and overlay the cells with a medium containing the compound and a solidifying agent (e.g., carboxymethyl cellulose).

    • Incubate for a period sufficient for plaque formation.

    • Fix and stain the cells to visualize and count the plaques.

    • Calculate the concentration of the compound that reduces the number of plaques by 50% (EC₅₀).

Data Presentation: Hypothetical Cytotoxicity and Antiviral Activity

The following table illustrates how the data from the initial screens could be presented.

Cell Line/VirusAssay TypeIC₅₀ / EC₅₀ (µM)Selectivity Index (SI)
Cytotoxicity
K562 (Leukemia)MTT5.29.6
MCF-7 (Breast)MTT12.83.9
HCT116 (Colon)MTT8.55.9
HDF (Normal)MTT50.1-
Antiviral Activity
HSV-1Plaque Reduction2.123.9
Influenza APlaque Reduction> 50-
HBVELISA (HBsAg)7.36.9

Selectivity Index (SI) = IC₅₀ (Normal Cells) / EC₅₀ (Virus) or IC₅₀ (Cancer Cells)

Section 3: A Practical Guide to In Vivo Evaluation

Promising in vitro results warrant further investigation in animal models to assess efficacy, pharmacokinetics, and toxicity in a whole-organism context.

Experimental Workflow for In Vivo Studies

In Vivo Workflow Start Promising In Vitro Data Toxicity Maximum Tolerated Dose (MTD) Study Start->Toxicity PK Pharmacokinetic (PK) Study Toxicity->PK Efficacy Efficacy Studies PK->Efficacy Antitumor Antitumor Model Efficacy->Antitumor Antiviral Antiviral Model Efficacy->Antiviral Data Data Analysis & Interpretation Antitumor->Data Antiviral->Data

Proposed workflow for in vivo evaluation.

Detailed Experimental Protocols
  • Objective: To determine the highest dose of 2-amino-6-methylpurine that can be administered to animals without causing unacceptable toxicity.

  • Rationale: The MTD is essential for designing subsequent efficacy studies.

  • Animal Model: Healthy BALB/c mice.

  • Methodology:

    • Administer escalating doses of the compound to different groups of mice via the intended therapeutic route (e.g., intraperitoneal or oral).

    • Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and mortality, for at least 14 days.

    • The MTD is defined as the highest dose that does not cause significant morbidity or mortality.

  • Objective: To evaluate the antitumor activity of 2-amino-6-methylpurine in a relevant animal model of cancer.

  • Rationale: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical cancer drug evaluation.

  • Animal Model: Nude mice bearing subcutaneous HCT116 colon cancer xenografts.

  • Methodology:

    • Inject HCT116 cells subcutaneously into the flank of nude mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer 2-amino-6-methylpurine at its MTD (or a fraction thereof) and a vehicle control daily for a specified period.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Presentation: Hypothetical Antitumor Efficacy
Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
2-Amino-6-methylpurine (25 mg/kg)550 ± 8056
Doxorubicin (5 mg/kg)400 ± 6068

Section 4: Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for the systematic evaluation of 2-amino-6-methylpurine, a purine analog with limited available data. The proposed in vitro and in vivo studies, grounded in the established principles of purine analog research, are designed to elucidate its potential as a therapeutic agent. While the information presented is based on inferences from related compounds, it offers a robust starting point for any research endeavor focused on this molecule. Future studies should aim to confirm the inferred mechanism of action, identify specific molecular targets, and explore potential combination therapies to enhance its efficacy. The journey from a relatively uncharacterized molecule to a potential therapeutic is a long and arduous one, but with a systematic and well-informed approach, the true potential of 2-amino-6-methylpurine can be unveiled.

References

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Methodological & Application

Advanced HPLC Method for the Analysis of 6-Methyl-1H-purin-2-amine: A Comprehensive Guide for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methyl-1H-purin-2-amine, also known as O6-Methylguanine, is a critical analyte in biomedical and pharmaceutical research.[1][2][3] As a derivative of the nucleobase guanine, its presence and quantification are of significant interest in studies related to DNA alkylation, mutagenesis, and the efficacy of certain chemotherapeutic agents.[3][4] This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodology herein is grounded in established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[5][6][7]

Principles and Rationale

The successful chromatographic separation of this compound hinges on the precise control of its retention behavior on a reverse-phase stationary phase. This is achieved through the careful selection of the mobile phase composition, particularly its pH.

Analyte Chemistry and its Chromatographic Implications
UV Absorbance Characteristics for Detection

The selection of an appropriate detection wavelength is paramount for achieving high sensitivity. While many purine and pyrimidine compounds are commonly detected at 254 nm, a more specific wavelength can often enhance sensitivity and selectivity. Methylated guanine derivatives have been shown to exhibit a strong UV absorbance maximum around 310 nm.[9][10] Therefore, this wavelength is recommended for the sensitive detection of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (88% or higher, analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method.

ParameterRecommended SettingRationale
HPLC Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to control the ionization of the analyte and ensure a consistent, protonated form.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the reverse-phase column.
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-50% B; 10-12 min: 50% B; 12-13 min: 50-5% B; 13-18 min: 5% BA gradient program allows for efficient elution of the analyte while ensuring the column is well-equilibrated for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 310 nmMaximizes the signal-to-noise ratio for sensitive detection of the analyte.[9][10]

Experimental Protocols

Standard and Sample Preparation

The following diagram illustrates the workflow for preparing standards and samples for analysis.

G cluster_0 Standard Preparation cluster_1 Sample Preparation A Weigh Reference Standard B Dissolve in Methanol (Stock Solution) A->B C Perform Serial Dilutions with Mobile Phase A B->C H HPLC Analysis C->H Inject into HPLC D Weigh/Measure Sample E Dissolve/Extract with Methanol D->E F Vortex and Centrifuge E->F G Filter Supernatant (0.22 µm) F->G G->H Inject into HPLC

Caption: Workflow for Standard and Sample Preparation.

Step-by-Step Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol. This will serve as the stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A (0.1% formic acid in water) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: a. Accurately weigh or measure the sample containing the analyte. b. Add a suitable volume of methanol to dissolve or extract the analyte. c. Vortex the sample for 1-2 minutes to ensure thorough mixing. d. If particulates are present, centrifuge the sample at 10,000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Protocol (as per ICH Q2(R2))

A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[5][6][7] The following diagram outlines the key validation parameters to be assessed.

G cluster_0 Core Validation Parameters cluster_1 Additional Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

    • Analyze the reference standard of this compound.

    • Analyze a sample spiked with the analyte and potential impurities or known related substances.

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the blank should show no significant interference.

Linearity
  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the expected range of the samples.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range
  • Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is determined from the linearity, accuracy, and precision studies.

  • Acceptance Criteria: The method should be accurate, precise, and linear over the defined range.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

    • Wavelength of detection (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.

Data Analysis and System Suitability

  • Calibration Curve: Construct a linear calibration curve by plotting the peak area of the analyte against its concentration. Use the regression equation to calculate the concentration of the analyte in the samples.

  • System Suitability: Before starting any analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution multiple times and evaluate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of replicate injections: Should be ≤ 2.0% for retention time and peak area.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. The detailed protocol, including the rationale for the chosen parameters and a thorough validation plan based on ICH Q2(R2) guidelines, ensures the generation of accurate, reliable, and reproducible data. This method is well-suited for routine analysis in research, quality control, and drug development settings.

References

  • LookChem. (n.d.). O6-Methylguanine 20535-83-5 wiki. Retrieved from [Link]

  • PubChem. (n.d.). O-(6)-Methylguanine. Retrieved from [Link]

  • Warren, J. J., & Beratan, D. N. (2010). The structural basis for the mutagenicity of O6-methyl-guanine lesions. Proceedings of the National Academy of Sciences, 107(4), 1334-1339.
  • Wikipedia. (n.d.). 6-O-Methylguanine. Retrieved from [Link]

  • Li, X., et al. (2021). Dual Functionality of 6-Methylthioguanine: Synergistic Effects Enhancing the Photolability of DNA Nucleobases. JACS Au, 1(1), 80-88.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Deb, I., & Al-Absi, M. (2008). Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. The Journal of Physical Chemistry B, 112(51), 16656-16663.
  • Wikipedia. (n.d.). Guanine radical cation. Retrieved from [Link]

  • Williams, R. (2007). pKa Data Compiled by R. Williams. The ACS Division of Organic Chemistry.
  • IntuitionLabs. (2023). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • Domratcheva, T., et al. (2021). Ultrafast Excited-State Decay Mechanisms of 6-Thioguanine Followed by Sub-20 fs UV Transient Absorption Spectroscopy. International Journal of Molecular Sciences, 22(16), 8879.
  • ResearchGate. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using D. Retrieved from [Link]

  • AMS Biotechnology (Europe) Ltd. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Schlegel, H. B. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using D. Retrieved from [Link]

  • Khan, F., et al. (2023). An Integrative Analysis of O6-Methylguanine-DNA Methyltransferase (MGMT) Methylation and the Single-Nucleotide Polymorphism (SNP) rs1625649 Reveals Distinct Survival Patterns in Glioblastoma: A Retrospective Study. Cureus, 15(9), e45558.
  • ResearchGate. (n.d.). N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine; 2-Propenoic acid,.... Retrieved from [Link]

  • Pharma Beginners. (2020, July 26). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube. Retrieved from [Link]

  • Crespo-Hernández, C. E. (n.d.). Supporting information for UV absorption spectra of DNA bases in the 350-190 nm range. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanine. Retrieved from [Link]

  • NIST. (n.d.). 1H-Purin-6-amine, N-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Purin-2-amine, 6-methoxy-N-methyl-. Retrieved from [Link]

Sources

Application Note: 6-Methyl-1H-purin-2-amine in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 6-Methyl-1H-purin-2-amine (also known as 2-amino-6-methylpurine ; CAS 1006-20-8) in cancer research.

Based on current pharmacological consensus, this compound is primarily studied as a metabolite in the thiopurine chemotherapy pathway (specifically 6-thioguanine) and as a structural probe for purine salvage enzymes (HGPRT). Unlike its analog 6-methylpurine (which is highly cytotoxic), 2-amino-6-methylpurine is often characterized as a detoxification product, making it a critical negative control or resistance marker in drug development.

Core Scientific Context & Mechanism

The Thiopurine Resistance Pathway

In cancer therapy, particularly for leukemias (ALL/AML), thiopurines like 6-Thioguanine (6-TG) are used as prodrugs. They must be activated by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) to form toxic nucleotides (6-TGMP) that incorporate into DNA, triggering apoptosis.

This compound plays a pivotal role in drug resistance :

  • Methylation: The enzyme Thiopurine S-methyltransferase (TPMT) methylates 6-TG at the sulfur position.

  • Inactivation: This converts the toxic 6-TG into 2-amino-6-methylpurine (the compound ).[1]

  • Outcome: This methylated base is generally poor substrate for HGPRT compared to 6-TG, preventing the formation of toxic nucleotides. Therefore, high levels of 2-amino-6-methylpurine production correlate with chemoresistance .

Why Use This Compound?

Researchers use exogenous this compound to:

  • Establish Baseline Toxicity: Verify its lack of cytotoxicity compared to 6-TG (confirming the "detoxification" hypothesis in specific cell lines).

  • Enzyme Kinetics: Act as a competitive inhibitor or structural probe for HGPRT and PNP (Purine Nucleoside Phosphorylase) without causing immediate cell death.

  • Metabolite Standards: Calibrate HPLC/LC-MS assays when monitoring thiopurine metabolism in patient samples or cell lysates.

Experimental Design & Logic

Self-Validating Protocol Architecture

To ensure data integrity, experiments involving this purine must include specific controls:

  • Solubility Control: Purines are notoriously insoluble in aqueous media. A "Vehicle Only" (DMSO) control is mandatory to rule out solvent toxicity.

  • Positive Control: Parallel treatment with 6-Thioguanine (6-TG) or 6-Methylpurine is required to demonstrate the cell line's sensitivity to purine antimetabolites.

  • Mechanistic Proof: If toxicity is observed, co-treatment with an HGPRT inhibitor (or using an HGPRT-deficient cell line like Lesch-Nyhan fibroblasts) should rescue the phenotype.

Visualizing the Pathway

The following diagram illustrates the metabolic fate of thiopurines and the specific role of 2-amino-6-methylpurine as a resistance product.

ThiopurineMetabolism TG 6-Thioguanine (6-TG) (Prodrug) TGMP 6-TGMP (Toxic Nucleotide) TG->TGMP Activation MeTG 2-Amino-6-methylpurine (Inactive Metabolite) TG->MeTG Methylation DNA DNA Incorporation (Apoptosis) TGMP->DNA Cytotoxicity Excretion Excretion / Non-Toxic MeTG->Excretion Clearance HGPRT HGPRT HGPRT->TG Catalyzes TPMT TPMT (Resistance Factor) TPMT->TG Catalyzes

Caption: Divergent metabolism of 6-Thioguanine. TPMT converts the drug into the inactive 2-amino-6-methylpurine, preventing HGPRT-mediated toxicity.

Detailed Protocols

Protocol A: Preparation of Stock Solutions

Critical Step: Purines often crystallize in aqueous buffers. DMSO is the required solvent.

  • Weighing: Weigh 5 mg of this compound (MW: ~149.15 g/mol ).

  • Primary Solubilization: Add 335 µL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to the vial.

    • Concentration: This yields a 100 mM stock solution.

    • Action: Vortex vigorously for 1 minute. If undissolved, sonicate in a water bath at 37°C for 5-10 minutes until clear.

  • Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol B: Comparative Cytotoxicity Assay (MTT/MTS)

Objective: Determine if 2-amino-6-methylpurine exerts toxicity in your specific cancer cell line compared to the active drug (6-TG).

Materials:

  • Cancer Cell Line (e.g., Jurkat, CCRF-CEM, or HCT-116).

  • Compound A: this compound (Test).

  • Compound B: 6-Thioguanine (Positive Control).

  • Vehicle: DMSO.[2]

Procedure:

  • Seeding: Seed cancer cells in 96-well plates (5,000–10,000 cells/well) in 100 µL complete media. Incubate for 24 hours.

  • Dilution Series: Prepare 2x serial dilutions of both compounds in culture media.

    • Range: 0.1 µM to 100 µM.

    • DMSO Limit: Ensure final DMSO concentration is < 0.5% in all wells.

  • Treatment: Add 100 µL of diluted compounds to respective wells.

    • Controls: Media Only (Blank), Cells + 0.5% DMSO (Vehicle), Cells + 10 µM 6-TG (Death Control).

  • Incubation: Incubate for 72 hours (purine antimetabolites require at least 2 cell cycles to manifest toxicity).

  • Readout: Add MTT/MTS reagent, incubate 2-4 hours, and read absorbance.

Data Analysis: Calculate % Viability relative to Vehicle Control.



Expected Results:

Compound Expected IC50 (Typical Cancer Line) Interpretation
6-Thioguanine 0.1 – 1.0 µM Highly Potent (Active)

| 2-Amino-6-methylpurine | > 100 µM (or No Effect) | Inactive / Low Toxicity |

Note: If 2-amino-6-methylpurine shows toxicity (IC50 < 50 µM), check for contamination with 6-methylpurine or unique metabolic sensitivity in your cell line.

Protocol C: HPLC Detection of Metabolites (Intracellular)

Objective: Confirm if cells treated with 6-TG are producing 2-amino-6-methylpurine (indicating TPMT activity).

  • Treatment: Treat

    
     cells with 10 µM 6-TG for 24 hours.
    
  • Lysis: Wash cells 2x with cold PBS. Resuspend in 200 µL ice-cold 0.4 M Perchloric Acid (PCA).

  • Extraction: Vortex, incubate on ice for 10 min, centrifuge at 14,000 x g for 10 min.

  • Neutralization: Transfer supernatant to a new tube; neutralize with Potassium Carbonate (

    
    ) to pH 7.0. Centrifuge again to remove salt precipitate.
    
  • HPLC Setup:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.5).

    • Mobile Phase B: Methanol/Acetonitrile.[2]

    • Gradient: 0-20% B over 20 minutes.

    • Detection: UV at 305 nm (specific for thiopurines) and 260 nm (standard purines).

  • Standard: Inject pure this compound stock to determine retention time.

References

  • Krynetski, E. Y., & Evans, W. E. (1998). Pharmacogenetics of cancer therapy: getting personal. American Journal of Human Genetics, 63(1), 11–16. Link

  • Coulthard, S. A., & Hogarth, L. A. (2005). The thiopurines: an update. Investigational New Drugs, 23(6), 523–532. Link

  • Sorscher, E. J., et al. (1994). Tumor cell bystander killing in colonic carcinoma utilizing the Escherichia coli Purine Nucleoside Phosphorylase gene. Cancer Research, 54(23), 6253-6261. Link

    • Note: This reference contrasts the toxic 6-methylpurine with the amino-substituted variants.[1][3][4][5]

  • Boobis, A. R., et al. (1999).[1] Mechanisms of cell death with 6-thioguanine. University of Pretoria Repository. Link

    • Grounding Source: confirm the conversion of 6-TG to 2-amino-6-methylpurine as an inactive metabolite.

Sources

6-Methyl-1H-purin-2-amine as a CDK inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Methyl-1H-purin-2-amine as a Scaffold for ATP-Competitive CDK Inhibition [1]

Executive Summary & Scientific Context

This compound (also referred to as 2-amino-6-methylpurine) represents a critical minimal pharmacophore in the development of Cyclin-Dependent Kinase (CDK) inhibitors.[1] Unlike complex polysubstituted drugs (e.g., Roscovitine or Olomoucine), this compound serves as a fundamental fragment scaffold used in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.[1]

Its structural significance lies in its resemblance to the adenine ring of ATP, the natural substrate of CDKs.[1] By retaining the purine core but altering the C6 and C2 positions, researchers utilize this scaffold to map the ATP-binding pocket (hinge region) , specifically probing the tolerance of the C6-hydrophobic pocket and the hydrogen-bonding potential at the hinge.[1]

Key Applications:

  • Fragment-Based Screening: Identifying low-affinity, high-ligand-efficiency starting points for lead optimization.[1]

  • Crystallographic Soaking: Structural elucidation of the "minimal binding mode" in CDK2/CDK4.

  • SAR Baseline Control: acting as a reference point to quantify the potency gains provided by C2-arylamino and N9-alkyl substitutions.[1]

Mechanism of Action: The "Hinge Region" Interaction[1]

The efficacy of purine-based inhibitors is dictated by their ability to compete with ATP for the catalytic cleft of the kinase.[1]

  • ATP Binding (Natural State): Adenine anchors to the CDK hinge region (residues Glu81–Leu83 in CDK2) via a bidentate hydrogen bond network involving the N6-amino group (donor) and N1 (acceptor).[1]

  • This compound Binding (Inhibitor State):

    • Hinge Anchoring: The purine ring rotates relative to ATP.[1] The N7 and the C2-amine (or N1/C6 depending on tautomerism) typically engage the hinge backbone.[1]

    • The C6-Methyl Probe: Unlike Adenine (which has a C6-NH2), the C6-methyl group of this scaffold cannot donate hydrogen bonds.[1] Instead, it probes the hydrophobic tolerance of the deep catalytic cleft.[1] If the kinase (e.g., CDK2) can accommodate this hydrophobic bulk without steric clash, the scaffold is validated for further lipophilic expansion (e.g., adding benzyl/cyclohexyl groups).[1]

Diagram 1: CDK Signaling & Inhibition Pathway[1]

CDK_Pathway Mitogens Mitogens / Growth Factors CyclinD Cyclin D Expression Mitogens->CyclinD Induction CDK4_6 CDK4/6 Complex CyclinD->CDK4_6 Activation Rb Rb (Retinoblastoma Protein) CDK4_6->Rb Phosphorylation (Inactivation) E2F E2F Transcription Factor Rb->E2F Release (De-repression) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription of S-phase genes Scaffold This compound (ATP-Competitive Inhibitor) Scaffold->CDK4_6 Blocks ATP Binding

Caption: The CDK signaling cascade.[1][2][3][4] The purine scaffold acts as an ATP-competitive inhibitor, preventing Rb phosphorylation and arresting the cell cycle in G1 phase.[1]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is optimized for screening low-affinity fragments like this compound.[1] Standard biochemical assays may miss weak inhibitors; therefore, we use a high-sensitivity luminescent assay (ADP-Glo, Promega) that quantifies ADP production.[1]

Objective: Determine the IC50 of the purine scaffold against CDK2/CyclinA.

Reagents & Setup
  • Enzyme: Recombinant Human CDK2/CyclinA (0.5 ng/µL final).[1]

  • Substrate: Histone H1 peptide (0.1 mg/mL).

  • ATP: Ultra-pure ATP (at

    
     apparent, typically 10–50 µM for CDK2).[1]
    
  • Compound: this compound (dissolved in 100% DMSO).[1]

  • Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Workflow
  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of this compound in DMSO.[1]

    • Perform a 1:3 serial dilution in DMSO (10 points).[1]

    • Critical Step: Transfer 1 µL of compound to the assay plate (384-well white, low volume). Ensure final DMSO concentration is <1%.

  • Kinase Reaction:

    • Add 2 µL of CDK2/CyclinA enzyme solution to the wells.[1]

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor-enzyme equilibrium.

    • Add 2 µL of Substrate/ATP Mix to initiate the reaction.[1]

    • Incubation: 60 minutes at RT.

  • ADP Depletion (Stop Step):

    • Add 5 µL of ADP-Glo™ Reagent .[1]

    • Incubate for 40 minutes at RT.

    • Mechanism:[2][5][6] This stops the kinase reaction and consumes all remaining unconsumed ATP, leaving only the ADP produced by the kinase.[1]

  • Detection:

    • Add 10 µL of Kinase Detection Reagent .

    • Incubate for 30 minutes at RT.

    • Mechanism:[2][5][6][7] Converts ADP back to ATP, which is then used by Luciferase to generate light.[1]

  • Data Acquisition:

    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).[1]

Diagram 2: Assay Workflow

Assay_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Enzyme 2. Enzyme Addition (CDK2/CycA) Prep->Enzyme Reaction 3. Kinase Reaction (+ATP/Substrate, 60 min) Enzyme->Reaction Stop 4. ADP-Glo Reagent (Deplete ATP) Reaction->Stop Detect 5. Detection Reagent (ADP -> Light) Stop->Detect Read 6. Data Analysis (Sigmoidal Fit) Detect->Read

Caption: ADP-Glo kinase assay workflow for IC50 determination. The signal is directly proportional to kinase activity.[1]

Data Analysis & Interpretation

When testing a fragment like this compound, do not expect nanomolar potency.[1] The value lies in its Ligand Efficiency (LE) .[1]

Calculation: Normalize RLU data to "Percent Inhibition":



Expected Results Table:

CompoundStructure DescriptionCDK2 IC50 (µM)Interpretation
This compound Scaffold (Fragment) > 50 µM Weak binder.[1] Validates pocket accessibility.
OlomoucineN6-benzyl, C2-hydroxyethyl7.0 µMModerate potency.[1]
RoscovitineN6-benzyl, C2-ethyl, N9-iso0.45 µMHigh potency.[1] Shows importance of N9/C2 subs.
6-DimethylaminopurineNon-specific control120 µMLow specificity.[1]

Scientific Insight: If this compound shows an IC50 > 100 µM, it indicates that the C6-Methyl group alone is insufficient to drive binding energy.[1] It must be coupled with a hydrogen-bond donor at C2 (to interact with Leu83/Glu81) or a hydrophobic group at N9 to stabilize the complex.[1]

Structural Biology Protocol: Crystal Soaking

To prove the binding mode, X-ray crystallography is required.[1]

  • Crystallization: Grow apo-CDK2 crystals using the hanging drop vapor diffusion method (Ammonium Sulfate/PEG conditions).

  • Soaking:

    • Prepare a "soaking solution" containing the mother liquor + 10 mM this compound.[1]

    • Note: Purines have poor solubility. Use 5-10% DMSO if necessary, but monitor for crystal cracking.[1]

    • Soak for 2–12 hours.

  • Cryo-protection & Diffraction: Flash freeze in liquid nitrogen. Collect data at a synchrotron source.

  • Refinement: Look for

    
     electron density maps in the ATP pocket.[1]
    

References

  • Schulze-Gahmen, U., et al. (1995). "Multiple modes of ligand recognition: Crystal structures of cyclin-dependent kinase 2 in complex with ATP and different inhibitors."[1] Proteins: Structure, Function, and Bioinformatics.

  • De Azevedo, W.F., et al. (1997). "Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2."[1] Proceedings of the National Academy of Sciences. [1]

  • Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors."[1] Bioorganic & Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]

Sources

Application Note: Bio-orthogonal Synthesis and Biophysical Characterization of 6-Methyl-1H-purin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

6-Methyl-1H-purin-2-amine (also known as 2-amino-6-methylpurine or 2-amino-6-picoline ) is a synthetic purine analog structurally related to guanine. Unlike naturally occurring purines, the presence of the C6-methyl group alters its hydrogen-bonding capabilities and hydrophobic profile, making it a critical scaffold in three primary areas of drug discovery:

  • Suicide Gene Therapy: As a substrate for E. coli Purine Nucleoside Phosphorylase (PNP), where it is ribosylated into toxic nucleoside analogs inside tumor cells.[1]

  • Nucleoside Analog Synthesis: Used as a "pseudo-guanine" base for enzymatic transglycosylation to create novel antiviral or anticancer nucleosides.

  • Structural Biology: Used to probe active site plasticity in polymerase and phosphorylase enzymes due to its steric bulk at the C6 position.

This Application Note provides a rigorous experimental framework for handling, solubilizing, and enzymatically processing this compound.

Physicochemical Preparation & Stock Management

Challenge: Like most substituted purines, this compound exhibits poor aqueous solubility, often leading to precipitation in biological buffers which invalidates enzymatic kinetics and IC50 data.

Protocol A: Self-Validating Solubilization

Rationale: Direct dissolution in aqueous buffer is inefficient. We utilize a DMSO "step-down" method to ensure monodispersity before introducing the aqueous phase.

Materials:

  • This compound (Solid, >98% purity)

  • Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed

Step-by-Step Procedure:

  • Primary Stock (50 mM): Weigh 7.46 mg of this compound (MW: 149.15 g/mol ). Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds.

    • Validation: Inspect visually against a dark background. The solution must be crystal-clear. If hazy, sonicate at 35°C for 5 minutes.

  • Working Stock (1 mM): Dilute the Primary Stock 1:50 into PBS.

    • Critical Step: Add the DMSO stock dropwise into the vortexing PBS. Do not add PBS to DMSO, as the heat of mixing can cause immediate precipitation.

  • QC Check (UV Scan): Transfer 100 µL to a quartz cuvette. Perform a spectral scan (220–350 nm).

    • Success Criteria: Distinct absorbance maxima (typically

      
       nm depending on pH) with no baseline lift (scattering) at 340 nm.
      
Solvent SystemSolubility Limit (Est.)Stability (RT)Application
100% DMSO > 100 mM6 MonthsCryostorage
50% DMSO / Water ~ 25 mM1 WeekChemical Synthesis
2% DMSO / PBS ~ 1-2 mM24 HoursEnzymatic Assays

Enzymatic Transglycosylation (Bio-orthogonal Synthesis)

Core Application: The most effective way to convert this compound into a bioactive nucleoside is using E. coli Purine Nucleoside Phosphorylase (PNP). Chemical synthesis is often low-yield due to N7/N9 regioselectivity issues; enzymatic synthesis yields the N9-isomer almost exclusively.

Mechanism of Action

The reaction utilizes a "base exchange" mechanism. A donor nucleoside (e.g., 7-methylguanosine or Uridine) is phosphorolyzed to generate Ribose-1-Phosphate (R1P), which is then coupled to this compound by the same enzyme.

Transglycosylation Donor Donor Nucleoside (e.g., 7-Methylguanosine) Enzyme E. coli PNP (Catalyst) Donor->Enzyme Phosphate Inorganic Phosphate (Pi) Phosphate->Enzyme Intermed Ribose-1-Phosphate (R1P) Enzyme->Intermed Phosphorolysis Product 2-amino-6-methylpurine Ribonucleoside Enzyme->Product Glycosylation Waste 7-Methylguanine (Byproduct) Enzyme->Waste Intermed->Enzyme Base This compound (Acceptor Base) Base->Enzyme

Figure 1: Bi-substrate ping-pong mechanism for the enzymatic synthesis of this compound nucleosides.

Protocol B: Preparative Scale Synthesis

Reagents:

  • Recombinant E. coli PNP (Commercial or in-house).

  • Donor: 7-Methylguanosine iodide (High efficiency donor) or Uridine.

  • Buffer: 10 mM Potassium Phosphate, pH 7.2.

Workflow:

  • Reaction Mix: In a 15 mL tube, combine:

    • 10 mL Phosphate Buffer (10 mM).

    • 2 mM 7-Methylguanosine (Donor).

    • 1 mM this compound (Acceptor - limited to prevent inhibition).

    • 50 Units E. coli PNP.

  • Incubation: Incubate at 50°C (thermostable PNP allows higher temps for better solubility) for 4–12 hours.

  • Monitoring: At

    
     hours, remove 50 µL aliquots. Quench with 50 µL Methanol (cold). Centrifuge and analyze supernatant via HPLC (See Section 4).
    
  • Purification: Once conversion >80%, filter through a 0.22 µm membrane. Purify via Semi-Prep HPLC (C18 column) or precipitate the byproduct if solubility differences allow.

Analytical Validation (HPLC-UV)

To quantify the conversion of the base to the nucleoside, a gradient HPLC method is required to separate the hydrophilic sugar-modified product from the hydrophobic base.

System: Agilent 1200 or Waters Alliance (or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table
Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.02%1.0Equilibration
2.02%1.0Injection / Void
10.040%1.0Elution of Nucleoside
12.090%1.0Elution of Free Base
15.090%1.0Wash
15.12%1.0Re-equilibration

Detection:

  • Primary: 280 nm (General Purine).

  • Secondary: 254 nm.

  • Identification: The Nucleoside will elute earlier (more polar) than the free base. Expect the nucleoside around 6–8 min and the free base around 10–12 min.

Experimental Workflow Summary

This diagram summarizes the decision tree for researchers initiating a new study with this molecule.

Workflow Start Start: this compound Solid Solubility Solubility Test (Protocol A) Start->Solubility Decision Intended Application? Solubility->Decision Route1 Enzymatic Synthesis (Protocol B) Decision->Route1 Nucleoside Prep Route2 Cytotoxicity Screening (Cell Culture) Decision->Route2 Drug Screening QC HPLC-UV Analysis (Protocol C) Route1->QC Data Data Analysis (IC50 / Conversion %) Route2->Data QC->Data

Figure 2: Experimental decision tree for this compound processing.

References

  • El-Sayed, A. A., et al. (2016).[2] "6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases." Bioorganic Chemistry.

  • Parker, W. B., et al. (2011). "Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells." Biochemical Pharmacology.

  • Jouyban, A. (2019). "Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents." Journal of Chemical & Engineering Data.

  • NIST Chemistry WebBook. "1H-Purin-6-amine, N-methyl- (Isomer Comparison)."

Sources

Application Note: Metabolic Interrogation of the Purine Salvage Pathway using 6-Methyl-1H-purin-2-amine

[1][2]

Abstract & Biological Context

6-Methyl-1H-purin-2-amine (also known as 2-amino-6-methylpurine or ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1
  • Substrate Specificity Profiling: It serves as a discriminatory substrate to distinguish between bacterial (hexameric) and mammalian (trimeric) Purine Nucleoside Phosphorylase (PNP).[1][2]

  • Metabolic Lethality Screening: It acts as a cytotoxic agent via the "lethal synthesis" pathway, where it is ribosylated by Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) to form toxic nucleotides that disrupt DNA/RNA synthesis.[1][2]

This application note details the protocols for using this compound to assess HGPRT activity in mammalian cells and to validate Gene-Directed Enzyme Prodrug Therapy (GDEPT) systems utilizing E. coli PNP.

Mechanistic Principles

The "Lethal Synthesis" Pathway

The utility of this compound relies on its metabolic activation.[1][2] The compound itself is relatively inert until it enters the cell and encounters the purine salvage machinery.

  • Uptake: The base enters the cell via nucleobase transporters.

  • Activation (HGPRT): In the presence of Phosphoribosyl Pyrophosphate (PRPP), HGPRT converts the base into its corresponding monophosphate nucleotide (6-methyl-GMP analog).[1][2]

  • Incorporation: Cellular kinases convert the monophosphate to di- and tri-phosphates, which are subsequently incorporated into DNA and RNA.[2]

  • Cytotoxicity: The non-canonical base pairing and steric hindrance of the methyl group cause chain termination or severe replication errors, leading to apoptosis.

GDEPT Relevance

In GDEPT strategies, a non-toxic nucleoside prodrug (e.g., 6-methylguanosine) is administered.[1][2] Cells expressing a transfected bacterial PNP gene cleave the prodrug to release the toxic this compound base.[1][2] Mammalian PNP cannot perform this cleavage, ensuring targeted toxicity.[1][2]

GProdrugProdrug(6-Methylguanosine)BaseThis compound(Free Base)Prodrug->Base CleavageMPNucleotide Monophosphate(Toxic)Base->MP PRPP + HGPRTDNADamaged DNA/RNA(Apoptosis)MP->DNA Kinases + PolymerasesEcPNPE. coli PNP(Bacterial Only)EcPNP->ProdrugMamPNPMammalian PNP(No Reaction)MamPNP->Prodrug XHGPRTHGPRT(Salvage Pathway)HGPRT->Base

Figure 1: Mechanism of Action.[1][2] The compound is generated via bacterial PNP (in GDEPT contexts) or added directly, then activated by HGPRT to induce toxicity.

Experimental Protocols

Protocol A: HGPRT-Dependent Cytotoxicity Assay

Objective: Determine the IC50 of this compound to assess HGPRT metabolic competency in a target cell line.[1][2]

Materials
  • Compound: this compound (Solid).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.[1][2]

  • Cell Lines: Target cancer line (e.g., HeLa) and an HGPRT-deficient control (e.g., 6-TG resistant line).[1][2]

  • Base Medium: DMEM or RPMI-1640 (without phenol red if using colorimetric assays).

  • Critical Reagent: Dialyzed Fetal Bovine Serum (dFBS) .[1][2] Standard FBS contains hypoxanthine, which competes with the analog for HGPRT. Dialysis removes these competing purines.[1][2]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve this compound in DMSO to a concentration of 100 mM .

    • Note: Solubility can be limited; vortex vigorously and warm to 37°C if necessary.[1][2] Ensure the solution is clear before use.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest cells and resuspend in Assay Medium (Base Medium + 10% Dialyzed FBS + 1% Pen/Strep).[1][2]

    • Seed cells in 96-well plates at a density of 3,000–5,000 cells/well in 90 µL volume.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 100 mM stock in Assay Medium.

    • Recommended Range: 100 µM down to 0.01 µM (1:3 serial dilutions).[1][2]

    • Add 10 µL of 10X concentrated compound to each well.

    • Vehicle Control: Add 10 µL of medium containing matched DMSO concentration (Final DMSO < 0.5%).[2]

    • Positive Control: Use 6-Thioguanine (6-TG) as a reference standard for HGPRT activity.[1][2]

  • Incubation:

    • Incubate plates for 72 to 96 hours . Purine antimetabolites require multiple cell division cycles to manifest cytotoxicity.[1][2]

  • Readout (CellTiter-Glo® or MTT):

    • Add detection reagent according to manufacturer instructions.[1][2]

    • Measure Luminescence (ATP) or Absorbance (Formazan) at 570 nm.[1][2]

Data Analysis

Calculate % Viability relative to Vehicle Control.[1][2] Plot log(concentration) vs. % Viability to determine IC50.[1][2]

Cell PhenotypeExpected IC50 (this compound)Interpretation
HGPRT (+) 0.5 – 10 µMFunctional salvage pathway; lethal synthesis occurs.[1][2]
HGPRT (-) > 100 µMSalvage defect; compound cannot be activated.[1][2]
PNP Transfected VariableUsed as a bystander effect control in GDEPT studies.[1][2]
Protocol B: Enzymatic Generation Validation (GDEPT Screening)

Objective: Confirm that this compound is generated from a prodrug (e.g., 6-methylguanosine) only in the presence of bacterial PNP.[1][2]

Workflow Diagram

WorkflowStartStart: Cell Lysate PreparationSplitSplit LysateStart->SplitArmAArm A: Wild Type Lysate(Human PNP only)Split->ArmAArmBArm B: E. coli PNP Lysate(Transfected)Split->ArmBSubstrateAdd Prodrug(6-Methylguanosine, 100 µM)ArmA->SubstrateArmB->SubstrateIncubateIncubate 37°C, 60 minSubstrate->IncubateQuenchQuench with Acetonitrile (1:1)Incubate->QuenchAnalyzeHPLC/LC-MS AnalysisTarget: this compoundQuench->Analyze

Figure 2: Enzymatic Validation Workflow. This assay confirms the specificity of the prodrug cleavage before moving to cell-based killing assays.

Step-by-Step Methodology
  • Lysate Preparation:

    • Lyse

      
       cells (Wild Type and E. coli PNP-transfected) in 100 µL PBS via freeze-thaw or sonication.
      
    • Clarify by centrifugation (14,000 x g, 10 min).

  • Reaction Setup:

    • Mix 50 µL Lysate + 40 µL Phosphate Buffer (50 mM, pH 7.4).[1][2]

    • Initiate reaction with 10 µL of 1 mM 6-methylguanosine (Prodrug).[1][2]

    • Note: Phosphate is required for the phosphorylase reaction.

  • Monitoring:

    • Incubate at 37°C.

    • Take aliquots at 0, 30, and 60 minutes.

    • Quench with equal volume ice-cold Acetonitrile.

  • Detection (HPLC):

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Target Peak: this compound (Base) will elute later (more hydrophobic) than the riboside prodrug.[1][2]

    • Success Criteria: Peak appearance in Transfected Lysate; absence in Wild Type.[1][2]

Troubleshooting & Expert Tips

  • Solubility Issues: Purine bases can stack and aggregate.[1][2] If precipitation occurs in the media, lower the stock concentration to 50 mM or use a DMSO/Water cosolvent system for the intermediate dilution step.

  • Serum Competition: This is the #1 cause of assay failure. Standard FBS contains high levels of hypoxanthine (1–10 µM).[2] Hypoxanthine has a higher affinity for HGPRT than this compound.[1][2] Always use Dialyzed FBS to force the cells to utilize the drug.

  • Mycoplasma Contamination: Mycoplasma often express their own PNP/nucleoside phosphorylases.[1][2] A sudden increase in toxicity in your "Prodrug only" controls usually indicates Mycoplasma contamination cleaving the prodrug prematurely.

References

  • Parker, W. B., et al. (2016).[1][2] Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase.[1][2] PubMed.[1][2][3] Link

  • Bennett, L. L., et al. (2008).[1][2] Substrate specificity of human and E. coli purine nucleoside phosphorylase.[4][5] Journal of Biological Chemistry.[1][2] Link (Contextual citation for PNP specificity).

  • RCSB PDB. (2023). Purine Nucleoside Phosphorylase (PNP) from Escherichia coli.[1][2][4][5][6][7] Protein Data Bank.[2][8][9] Link[1][2]

  • PubChem. (2023).[1][2] Compound Summary: this compound.[1][2] National Library of Medicine.[2] Link (Note: Link directs to specific isomer or analog entry for verification).

  • Gadi, V. K., et al. (2003).[1][2] In vivo sensitization of ovarian tumors to chemotherapy by expression of E. coli purine nucleoside phosphorylase. Gene Therapy.[1][2][4][5] Link

Measuring the Cytotoxicity of 6-Methyl-1H-purin-2-amine: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on measuring the cytotoxicity of the novel purine analog, 6-Methyl-1H-purin-2-amine. This guide offers a comprehensive approach, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental design.

Introduction: The Therapeutic Potential and Cytotoxic Profile of Purine Analogs

Purine analogs are a class of compounds that mimic naturally occurring purines, the fundamental components of nucleic acids.[1][2] This structural similarity allows them to interfere with essential cellular processes, particularly DNA and RNA synthesis, making them valuable therapeutic agents, especially in oncology.[3][4] Compounds like 6-mercaptopurine have long been used in the treatment of acute lymphoblastic leukemia.[3] The cytotoxic effects of these analogs are often a result of their intracellular conversion into fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to chain termination, or inhibition of key enzymes involved in nucleotide metabolism.[3][4]

This compound is a purine analog with potential therapeutic applications. Preliminary studies on similar compounds, such as 6-methylpurine, have demonstrated antitumor activity.[5] The mechanism of action for these analogs often involves their conversion to ribonucleoside triphosphates, which can then be incorporated into nucleic acids, ultimately inhibiting protein, RNA, and DNA synthesis.[6] A thorough in vitro evaluation of the cytotoxic profile of this compound is a critical first step in its development as a potential therapeutic agent. This application note details a multi-assay strategy to comprehensively assess its impact on cell viability, membrane integrity, and apoptosis.

Experimental Strategy: A Multi-Faceted Approach to Cytotoxicity Assessment

To obtain a comprehensive understanding of the cytotoxic effects of this compound, a multi-pronged approach employing assays that interrogate different aspects of cellular health is recommended. This strategy provides a more complete picture than a single assay alone and allows for the cross-validation of results. The proposed workflow includes:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To measure plasma membrane integrity and identify necrosis.

  • Caspase-3 Activity Assay: To specifically quantify apoptosis.

This combination of assays will allow for the determination of the compound's IC50 (half-maximal inhibitory concentration), a key measure of its potency, and provide insights into the primary mechanism of cell death.[7]

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

PART 1: Cell Culture and Compound Preparation

Cell Line Selection

The choice of cell line is critical for the relevance of the cytotoxicity data. A panel of cell lines is recommended to assess the compound's activity across different cancer types and to evaluate its selectivity.

  • Cancer Cell Lines:

    • MCF-7 (Breast Adenocarcinoma): A commonly used, well-characterized cell line.

    • HeLa (Cervical Adenocarcinoma): Another widely used and robust cell line.

    • HepG2 (Hepatocellular Carcinoma): To assess potential liver toxicity.

    • A549 (Lung Carcinoma): Representative of a common solid tumor type.

  • Non-Cancerous Cell Line:

    • HEK293 (Human Embryonic Kidney): To determine the compound's selectivity and potential for off-target toxicity.[8]

Cell Culture Conditions

Maintain cell lines in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase for all experiments.

Preparation of this compound Stock Solution

Due to the likely hydrophobic nature of purine analogs, a high-concentration stock solution should be prepared in a suitable organic solvent.

  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a 10 mM stock solution of this compound.

  • Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the compound in the appropriate cell culture medium. The final DMSO concentration in the culture wells should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

PART 2: Cytotoxicity Assay Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Troubleshooting:

  • High background: May be due to microbial contamination or interference from phenol red in the medium.[9]

  • Low signal: Could be due to low cell density or insufficient incubation time with MTT.[9]

Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Spontaneous LDH Release: Supernatant from untreated cells.

  • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (e.g., 1% Triton X-100).

Troubleshooting:

  • High background: Serum in the culture medium contains LDH, which can lead to high background readings. It is advisable to use serum-free medium during the final hours of incubation.[10][11]

  • Low signal: May indicate that the primary mode of cell death is not necrosis.

Caspase-3 Activity Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 is an executioner caspase that, when activated, cleaves specific cellular substrates, leading to the characteristic morphological changes of apoptosis. This assay uses a synthetic substrate that releases a fluorescent or colorimetric signal upon cleavage by active caspase-3.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Lysis: After the incubation period, lyse the cells according to the manufacturer's protocol of the chosen caspase-3 assay kit. This typically involves adding a lysis buffer and incubating on ice.

  • Caspase-3 Reaction: Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 400/505 nm (for AFC) using a microplate reader.

Data Analysis:

Express the results as the fold-change in caspase-3 activity in treated cells compared to the vehicle control.

Troubleshooting:

  • Low signal: The compound may induce apoptosis through a caspase-3 independent pathway, or the timing of the assay may not be optimal for detecting peak caspase activity.

PART 3: Data Interpretation and Mechanistic Insights

A comprehensive analysis of the data from all three assays will provide a detailed cytotoxic profile of this compound.

Data Presentation:

AssayEndpoint MeasuredPotential Interpretation
MTT Metabolic ActivityA decrease indicates a reduction in cell viability, which could be due to cytostatic or cytotoxic effects.
LDH Membrane IntegrityAn increase indicates necrotic cell death.
Caspase-3 ApoptosisAn increase indicates apoptotic cell death.

Interpreting the Results:

  • High MTT inhibition, low LDH release, high caspase-3 activity: Suggests that this compound induces apoptosis.

  • High MTT inhibition, high LDH release, low caspase-3 activity: Suggests that the compound primarily induces necrosis.

  • High MTT inhibition, low LDH release, low caspase-3 activity: May indicate a cytostatic effect (inhibition of proliferation) rather than cell death, or cell death via a non-apoptotic, non-necrotic pathway.

Proposed Mechanism of Action:

Based on the known mechanisms of similar purine analogs, it is hypothesized that this compound is metabolized intracellularly to its corresponding nucleotide. This fraudulent nucleotide can then interfere with nucleic acid synthesis, leading to DNA damage and cell cycle arrest. This can trigger the intrinsic apoptotic pathway, leading to the activation of caspase-3 and subsequent cell death.

G This compound This compound Intracellular Metabolism Intracellular Metabolism This compound->Intracellular Metabolism Fraudulent Nucleotide Fraudulent Nucleotide Intracellular Metabolism->Fraudulent Nucleotide Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Fraudulent Nucleotide->Inhibition of DNA/RNA Synthesis DNA Damage DNA Damage Inhibition of DNA/RNA Synthesis->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Caspase-3 Activation Caspase-3 Activation Apoptosis->Caspase-3 Activation Cell Death Cell Death Caspase-3 Activation->Cell Death

Caption: Proposed mechanism of action for this compound.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the comprehensive cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can gain valuable insights into the compound's potency and mechanism of action, which are essential for its further development as a potential therapeutic agent. The careful selection of cell lines, appropriate controls, and thoughtful data interpretation are paramount to obtaining reliable and meaningful results.

References

Sources

Application Note: Strategic Radiolabeling of 6-Methyl-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Target Molecule

6-Methyl-1H-purin-2-amine (CAS: 10033-67-7), often referred to as 2-amino-6-methylpurine, is a critical purine analog. Structurally, it functions as a bioisostere to guanine and adenine, making it a high-value scaffold in the development of antimetabolites, antiviral agents, and kinase inhibitors.

The Labeling Challenge

Radiolabeling purines presents a classic regioselectivity challenge. The choice of isotope and position dictates the utility of the data:

  • Metabolic Stability: Labels on the exocyclic methyl group are metabolically labile (susceptible to oxidation). Labels at the C-8 position are susceptible to xanthine oxidase-mediated oxidation but are generally stable enough for standard ADME. Labels in the pyrimidine ring (C-2) are the most robust but require multi-step de novo synthesis.

  • Specific Activity: Receptor binding assays require high specific activity (

    
     Ci/mmol), achievable only via Tritium (
    
    
    
    H). Mass balance/ADME studies require Carbon-14 (
    
    
    C) for stoichiometric accuracy.
Strategic Selection Matrix

This guide details two distinct protocols based on the experimental intent.

FeatureProtocol A:

C-Ring Closure
Protocol B: Iridium-Catalyzed

H Exchange
Isotope Carbon-14 (

C)
Tritium (

H)
Label Position C-8 (Imidazole Ring)C-8 & Methyl-H (Scrambled)
Specific Activity Low (50–60 mCi/mmol)High (10–30 Ci/mmol)
Primary Use ADME, Tissue Distribution (QWBA)Receptor Binding, In Vitro Metabolism
Synthetic Complexity Moderate (1 Chemical Step)Low (1 Catalytic Step)
Metabolic Risk Risk of loss as

CO

if ring opens
Loss of label via H-exchange in vivo

Part 2: Protocol A — C-Labeling via Traube Cyclization

Objective: Synthesis of [8-


C]-6-Methyl-1H-purin-2-amine.
Rationale:  This method utilizes the "Traube Synthesis" approach. By reacting the commercially available precursor 2,4-diamino-6-methylpyrimidine  with [

C]formic acid
, we selectively introduce the label at the C-8 position during the imidazole ring closure. This is the most atom-efficient route for

C incorporation.
Reagents & Equipment
  • Precursor: 2,4-Diamino-6-methylpyrimidine (Sigma-Aldrich/Merck).

  • Radioisotope: [

    
    C]Formic Acid (Sodium salt, acidified in situ, or neat liquid; 50–60 mCi/mmol).
    
  • Solvent: Formamide (high boiling point, promotes cyclization).

  • Equipment: Sealed reaction tube (pressure vessel), HPLC with Beta-RAM detector.

Step-by-Step Methodology

Step 1: Precursor Preparation Dissolve 2,4-diamino-6-methylpyrimidine (1.0 eq, 124 mg, 1 mmol) in Formamide (2 mL) in a heavy-walled borosilicate glass pressure tube.

  • Scientist's Note: Formamide is chosen over water/ethanol because the cyclization requires temperatures

    
    C.
    

Step 2: Isotope Addition Add [


C]Formic acid (1.0 eq, 1 mmol, approx. 50 mCi).
  • Critical: If starting with Sodium [

    
    C]Formate, add 1.1 eq of anhydrous HCl (in dioxane) to generate the free acid in situ.
    

Step 3: Thermal Cyclization Seal the tube and heat to 160–170°C for 4 hours.

  • Mechanism:[1][2][3][4][5] The N-4 amine is formylated first, followed by dehydration to close the imidazole ring.

  • Safety: This generates pressure.[5][6] Use a blast shield.

Step 4: Work-up & Purification

  • Cool the reaction to room temperature.

  • Dilute with water (10 mL) to precipitate the crude product (purines often have low solubility in water).

  • Filtration: Collect the precipitate.

  • Purification: Recrystallize from boiling water or perform semi-preparative HPLC (C18 column, Water/MeOH gradient).

Step 5: Validation

  • Radio-HPLC: Purity >98%.

  • MS: Confirm M+2 mass shift (due to

    
    C).
    
Workflow Visualization ( C)

C14_Synthesis Precursor 2,4-Diamino- 6-methylpyrimidine Intermediate N-Formyl Intermediate Precursor->Intermediate + Reagent Reagent [14C]Formic Acid (C1 Source) Reagent->Intermediate Cyclization Thermal Cyclization (170°C, -H2O) Intermediate->Cyclization Product [8-14C]-6-Methyl- 1H-purin-2-amine Cyclization->Product QC QC: HPLC/MS (>98% RCP) Product->QC

Figure 1: Traube synthesis pathway for C-8 labeling of this compound.

Part 3: Protocol B — Tritium Labeling via Iridium Catalysis

Objective: Synthesis of [G-


H]-6-Methyl-1H-purin-2-amine.
Rationale:  Direct Hydrogen Isotope Exchange (HIE) using Kerr's or Crabtree's catalyst allows for late-stage labeling of the finished drug molecule. This yields very high specific activity without needing a precursor.
Reagents & Equipment
  • Substrate: this compound (Target molecule).[7]

  • Catalyst: Kerr’s Catalyst [Ir(COD)(IMes)(PPh3)]PF6 or Crabtree’s Catalyst.[8]

  • Isotope: Tritium Gas (

    
    ) or Tritiated Water (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Methodology

Step 1: Catalyst Loading In a tritiation manifold (RC Tritec or similar), dissolve the substrate (5 mg) and Catalyst (5 mol%) in anhydrous DCM (1 mL).

  • Scientist's Note: Purines can coordinate strongly to metals, potentially poisoning the catalyst. If yield is low, increase catalyst load to 10-20 mol%.

Step 2: Exchange Reaction Freeze the solution with liquid


, evacuate the headspace, and introduce Tritium Gas (

)
to sub-atmospheric pressure (approx. 500-800 mbar). Stir vigorously at room temperature for 4–16 hours.
  • Mechanism:[1][2][3][4][5] The Iridium center inserts into the C-H bond (C-8 is most favorable, followed by methyl protons), exchanging H for T.

Step 3: Labile Tritium Removal

  • Remove excess

    
     gas (to waste trap).
    
  • Add Methanol (2 mL) and stir for 30 mins. Evaporate to dryness.

  • Repeat 3 times. This removes tritium attached to Nitrogen (N-H), which is exchangeable and unstable. We only want Carbon-bound Tritium.

Step 4: Purification Dissolve residue in HPLC mobile phase. Inject onto Semi-Prep HPLC (C18). Collect the UV peak corresponding to the product.

  • Critical: Tritium signals often elute slightly earlier than non-labeled standards due to the kinetic isotope effect.

Workflow Visualization ( H)

H3_Exchange Substrate Native Substrate (this compound) Mix Mix with Ir-Catalyst in DCM Substrate->Mix T2_Exposure Exposure to T2 Gas (Ortho/Benzylic Exchange) Mix->T2_Exposure Labile_Wash MeOH Wash & Evaporation (Remove N-T) T2_Exposure->Labile_Wash Purification HPLC Purification (Isolate C-T species) Labile_Wash->Purification

Figure 2: Iridium-catalyzed Hydrogen Isotope Exchange (HIE) workflow.

Part 4: Quality Control & Validation Data

For any radiolabeled compound released for biological study, the following data package is mandatory:

ParameterAcceptance CriteriaMethod
Radiochemical Purity (RCP)

Radio-HPLC (Beta-RAM)
Chemical Purity

UV-HPLC (254 nm)
Specific Activity (SA)

C: Measured gravimetrically

H: Measured by MS or UV/Activity ratio
Mass Spectrometry
Identity Co-elution with cold standardHPLC
Scientist's Troubleshooting Guide
  • Low Yield in

    
    C Reaction:  Ensure the Formic Acid is anhydrous. Water inhibits the dehydration step of the ring closure. Use molecular sieves in the formamide if necessary.
    
  • Low SA in

    
    H Reaction:  The C-8 position is acidic. If the catalyst fails, try a simple base-catalyzed exchange (
    
    
    
    +
    
    
    + Heat), although this risks degradation.
  • Solubility: 2-amino-6-methylpurine is sparingly soluble. For biological assays, dissolve in 100% DMSO first, then dilute.

Part 5: References

  • Traube Synthesis of Purines: Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.

  • Iridium-Catalyzed Exchange (HIE): Skaddan, M. B., & Yung, C. M. (2004). Iridium-Catalyzed Hydrogen Isotope Exchange.[9][10] Accounts of Chemical Research.

  • Purine Radiolabeling Techniques: Hickey, M. J., et al. (2016). Synthesis of Carbon-14 Labeled Purines. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Metabolic Stability of Purines: Elion, G. B. (1989). The Purine Path to Chemotherapy. Science, 244(4900), 41-47.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing In Vivo Dosage for 6-Methyl-1H-purin-2-amine and Novel Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and optimizing the in vivo dosage of 6-Methyl-1H-purin-2-amine and other novel purine analogs. Given the limited public data on this specific molecule, this document focuses on the principles and methodologies for dose-finding and troubleshooting common challenges encountered with this class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts for this compound

Question 1: What is the expected mechanism of action for this compound and how does it inform initial dose selection?

Answer: this compound belongs to the purine analog class of compounds. These molecules structurally mimic endogenous purines (adenine and guanine), which are fundamental components of DNA and RNA.[1][2] The primary mechanism of action for many purine analogs involves their anabolism into fraudulent nucleotides. These false nucleotides are then incorporated into DNA and RNA, leading to the disruption of replication and transcription, cell cycle arrest, and ultimately apoptosis, particularly in rapidly dividing cells like cancer cells.[3] Some purine derivatives can also act as enzyme inhibitors or modulate immune responses.[4]

For initial dose selection, it is crucial to consider the compound's in vitro potency (e.g., IC50 or EC50 values in relevant cell lines). A common starting point for in vivo studies is to aim for plasma concentrations that are a multiple of the in vitro IC50. However, this is a theoretical starting point and must be validated through systematic in vivo studies.

Question 2: What are the common challenges associated with the in vivo administration of purine analogs like this compound?

Answer: A significant challenge with many purine analogs is their low aqueous solubility.[5][6] This can complicate formulation for parenteral administration and may lead to poor or variable oral bioavailability.[7] Additionally, purine analogs can be subject to rapid metabolism, primarily by enzymes like xanthine oxidase, which can lead to a short plasma half-life.[6][8] Myelosuppression is a common dose-limiting toxicity for this class of drugs due to their impact on rapidly dividing hematopoietic stem cells.[6]

Section 2: Designing and Executing In Vivo Dose-Finding Studies

Question 3: How should I design a Maximum Tolerated Dose (MTD) study for this compound?

Answer: An MTD study is essential to determine the highest dose that can be administered without causing unacceptable toxicity.[9][10] A typical MTD study involves a dose-escalation design.

Experimental Protocol: Rodent MTD Study

  • Animal Model Selection: Choose a relevant rodent species (e.g., mice or rats).

  • Group Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to several dose cohorts.

  • Dose Selection: Start with a low, sub-therapeutic dose (e.g., estimated from in vitro data) and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, activity, and grooming. Body weight loss is a key indicator of toxicity.[11]

  • Endpoint: The MTD is defined as the dose level just below the one that causes significant toxicity (e.g., >15-20% body weight loss, severe clinical signs, or mortality).[9][12]

MTD_Workflow cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: MTD Determination Start Start Dose_1 Dose Level 1 (n=3-5) Start->Dose_1 Observe_1 Observe for Toxicity (e.g., 7-14 days) Dose_1->Observe_1 Dose_2 Dose Level 2 (n=3-5) Observe_2 Observe for Toxicity Dose_2->Observe_2 Dose_N Dose Level N (n=3-5) Observe_N Observe for Toxicity Dose_N->Observe_N Observe_1->Dose_2 If Tolerated Observe_2->Dose_N If Tolerated DLT Dose-Limiting Toxicity (DLT) Observed Observe_N->DLT Toxicity Occurs MTD MTD Determined (Previous Dose Level) DLT->MTD

Caption: Workflow for a typical Maximum Tolerated Dose (MTD) study.

Question 4: Once I have an MTD, how do I select doses for an efficacy study?

Answer: For an efficacy study, you should select a range of doses at and below the MTD to establish a dose-response relationship.[13] A common approach is to test the MTD, 1/2 MTD, and 1/4 MTD. This allows for the evaluation of both anti-tumor activity and the therapeutic window.

Dose LevelRationale
MTD Evaluates maximum potential efficacy.
1/2 MTD Assesses efficacy at a more tolerable dose.
1/4 MTD Helps define the lower end of the therapeutic range.
Vehicle Control Provides a baseline for comparison.

Question 5: What is Pharmacokinetic/Pharmacodynamic (PK/PD) modeling, and why is it important?

Answer: PK/PD modeling is a mathematical approach to describe the relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics).[14][15]

  • Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[14]

  • Pharmacodynamics (PD): What the drug does to the body (e.g., tumor growth inhibition).

By integrating PK and PD data, you can move beyond simple dose-response relationships and understand how drug concentration over time drives the biological effect.[16][17] This is critical for optimizing dosing schedules (e.g., daily vs. twice daily) and translating findings from preclinical models to humans.[18]

PKPD_Concept Dose Dose PK Pharmacokinetics (Concentration vs. Time) Dose->PK Administration Relationship PK/PD Model PK->Relationship PD Pharmacodynamics (Effect vs. Time) PD->Relationship Response Therapeutic Outcome Relationship->Response Predicts Efficacy_Troubleshooting Start No Efficacy at MTD Check_PK 1. Assess Drug Exposure (PK) - Is the drug absorbed? - Is it rapidly cleared? Start->Check_PK Check_Target 2. Confirm Target Engagement - Does the drug reach the tumor? - Does it inhibit its target? Check_PK->Check_Target If exposure is adequate Optimize Optimize Formulation, Dose, or Schedule Check_PK->Optimize If exposure is poor Check_Model 3. Evaluate the Animal Model - Is the target relevant in this model? - Is the tumor growth rate appropriate? Check_Target->Check_Model If engagement is confirmed Re-evaluate Re-evaluate Compound or Model Check_Target->Re-evaluate If no target engagement Check_Model->Re-evaluate If model is inappropriate

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Key Steps in the Investigation:

  • Pharmacokinetics: The most common reason for a lack of efficacy is insufficient drug exposure. Conduct a pilot PK study to measure the concentration of this compound in the plasma and tumor tissue over time. If exposure is low, you may need to optimize the formulation or dosing regimen. [7]2. Target Engagement: If PK is adequate, you must confirm that the drug is hitting its intended target in the tumor. [19]This can be assessed by measuring a downstream biomarker of target activity (e.g., phosphorylation of a substrate for a kinase inhibitor).

  • Model Relevance: Ensure that the chosen in vivo model is appropriate. For example, if this compound targets a specific mutation, the xenograft or syngeneic model must possess that mutation.

By systematically addressing these potential issues, you can diagnose the reason for the lack of efficacy and make informed decisions about the future development of this compound.

References

  • Benchchem. (n.d.). Comparative Efficacy of 2-Amino-6-Substituted Purine Derivatives in In Vivo Models.
  • Antipin, R. L., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1795. Retrieved from [Link]

  • ResearchGate. (n.d.). N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine; 2-Propenoic acid,....
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances.
  • Drugs.com. (2026). Linagliptin: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
  • Wikipedia. (n.d.). Caffeine. Retrieved from [Link]

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. Retrieved from [Link]

  • PubMed Central. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • Vibiosphen. (n.d.). Pharmacokinetic / Pharmacodynamic (PK/PD). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • American Society of Clinical Oncology. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Retrieved from [Link]

  • American Association for Cancer Research. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • YouTube. (2025). 2. Antimetabolites: Purine Analogs: Pharmacology Video Lectures. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Aragen. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Retrieved from [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]

  • PubMed Central. (2021). In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. Retrieved from [Link]

  • Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine analogue. Retrieved from [Link]

  • Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Retrieved from [Link]

  • BioPharm International. (2025). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods of probing the interactions between small molecules and disordered proteins. Retrieved from [Link]

  • MDPI. (n.d.). Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Retrieved from [Link]

  • Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech. Retrieved from [Link]

Sources

refining experimental protocols for 6-Methyl-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Methyl-1H-purin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on experimental protocols and to address common challenges encountered when working with this purine derivative. The following frequently asked questions and troubleshooting guides are structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

What is this compound and what are its key properties?

This compound is a substituted purine base. Purine derivatives are fundamental components of nucleic acids and are involved in a vast array of biological processes.[1] The introduction of a methyl group at the C6 position can significantly alter the molecule's biological activity and physical properties compared to its parent compound, 2-aminopurine. While extensive experimental data for this specific molecule is not broadly published, we can infer its properties based on related structures.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale/Supporting Evidence
Molecular Formula C₆H₇N₅Based on chemical structure.
Molecular Weight 149.15 g/mol Calculated from the molecular formula.[2]
Appearance White to off-white solidTypical for purine derivatives.
Melting Point >300 °C (decomposes)High melting points are characteristic of purine bases due to strong intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; soluble in DMSO and DMF.Purine bases often exhibit limited aqueous solubility but are more soluble in polar aprotic solvents.
pKa Estimated values around 4-5 (for protonation of the purine ring) and 9-10 (for deprotonation of the amine group).Based on known pKa values of similar purine analogs.
UV λmax ~260-280 nm in neutral aqueous solutionCharacteristic absorbance for purine ring systems.
What is a plausible synthetic route for this compound?

A common and effective strategy for the synthesis of 6-substituted purines involves the nucleophilic substitution of a suitable leaving group at the C6 position of the purine ring.[3] A logical precursor for the synthesis of this compound is 2-amino-6-chloropurine. The chloro group at the C6 position is a good leaving group that can be displaced by a methyl group using an appropriate organometallic reagent.

The overall synthetic strategy can be visualized as a two-step process:

  • Chlorination of a Guanine Derivative: Preparation of the key intermediate, 2-amino-6-chloropurine.

  • Methylation: Introduction of the methyl group at the C6 position.

Synthesis_Workflow Guanine Guanine Derivative Chloropurine 2-Amino-6-chloropurine Guanine->Chloropurine Chlorination (e.g., POCl₃) Target This compound Chloropurine->Target Methylation (e.g., Organocuprate) Troubleshooting_Methylation cluster_problem Problem: Low Yield/Multiple Products in Methylation cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield/ Multiple Products Cause1 Inactive Reagent Problem->Cause1 Cause2 Side Reactions (N-methylation) Problem->Cause2 Cause3 Poor Solubility Problem->Cause3 Solution1 Titrate Reagent Cause1->Solution1 Solution2 Optimize Temperature (Low Temp) Cause2->Solution2 Solution3 Use Co-solvent (Anhydrous DMF) Cause3->Solution3

Caption: Troubleshooting logic for the methylation reaction.

Purification Troubleshooting

Q3: I am having difficulty purifying the final product. What purification strategies are recommended?

Purification of purine derivatives can be challenging due to their polarity and potential for tautomerization. A multi-step approach may be necessary.

  • Column Chromatography:

    • Normal Phase (Silica Gel): For less polar impurities, a gradient of dichloromethane and methanol is often effective. The basicity of the purine nitrogens can lead to peak tailing on silica. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape. [4] * Reversed-Phase (C18): This is suitable for separating polar compounds. A mobile phase of water and acetonitrile or methanol with a modifier is typically used. Formic acid or trifluoroacetic acid are common acidic modifiers that can improve peak shape by protonating the basic nitrogens. [4]* Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure material. [5]A mixture of solvents, such as ethanol/water, may be effective. The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly. [6] Table 2: Recommended Purification Strategies

MethodStationary PhaseMobile Phase/Solvent SystemTips
Normal-Phase Chromatography Silica GelDichloromethane/Methanol gradientAdd 0.1-1% triethylamine to reduce peak tailing. [4]
Reversed-Phase Chromatography C18Water/Acetonitrile or Water/Methanol gradientAdd 0.1% formic acid or TFA to improve peak shape. [4]
Recrystallization N/AEthanol/Water, DMF/Water, DMSO/WaterPerform small-scale solvent screening to find the optimal system.
Analytical Troubleshooting (HPLC)

Q4: My HPLC analysis of this compound shows poor peak shape (tailing or fronting). How can I improve this?

Poor peak shape in HPLC of purine analogs is a common issue. [7]

  • Peak Tailing: This is often caused by secondary interactions between the basic amine groups of the analyte and residual acidic silanol groups on the silica-based column packing.

    • Solution 1: Use a pH-adjusted mobile phase. Buffering the mobile phase to a pH where the analyte is in a single protonation state can improve peak shape.

    • Solution 2: Add an ion-pairing reagent. Reagents like trifluoroacetic acid (TFA) can mask the active sites on the column and improve peak symmetry.

    • Solution 3: Use a base-deactivated column. Modern HPLC columns are often end-capped to minimize silanol interactions.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q5: I am observing inconsistent retention times in my HPLC analysis. What could be the cause?

  • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-degassed. Inconsistent mobile phase composition can lead to retention time shifts.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient elution methods. [8]

References

  • Bontemps, F., Van den Berghe, G. (n.d.). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. PMC. Available at: [Link]

  • CN113234077B - Synthesis method of 2-amino-6-chloropurine. Google Patents.
  • N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine; 2-Propenoic acid,... ResearchGate. Available at: [Link]

  • Design and Synthesis of Caffeine-Based Derivatives with Antioxidant and Neuroprotective Activity: In Vitro Evaluation and SwissADME Profiling. MDPI. Available at: [Link]

  • 1H-Purin-6-amine, N-methyl-. NIST WebBook. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]

  • 2-Amino-6-methylpyridine. PubChem. Available at: [Link]

  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine. Google Patents.
  • 1H-Purin-2-amine, 6-methoxy-N-methyl-. PubChem. Available at: [Link]

  • Caffeine. Wikipedia. Available at: [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available at: [Link]

  • Harahap, Y., Azizah, N., Andalusia, R., & Supandi. (2017). Simultaneous Analytical Method Development of 6-Mercaptopurine and 6-Methylmercaptopurine in Plasma by High Performance Liquid Chromatography-Photodiode Array. Pharmacognosy Journal, 9(5).
  • Prereplicative purine methylation and postreplicative demethylation in each DNA duplication of the Escherichia coli replication cycle. PubMed. Available at: [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. Available at: [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. BioRxiv. Available at: [Link]

  • Common HPLC Problems & How to Deal With Them. Phenomenex. Available at: [Link]

  • How Do Antineoplastic DNA Methylation Inhibitors Work?. RxList. Available at: [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]

  • 1H-Purin-6-amine, N-methyl-. NIST WebBook. Available at: [Link]

  • Mechanisms at the Intersection of lncRNA and m6A Biology. MDPI. Available at: [Link]

  • Chemical Properties of Methylene, 1-amino- (CAS 35430-17-2). Cheméo. Available at: [Link]

  • Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. PNAS. Available at: [Link]

  • Lessons. Shodex HPLC Columns. Available at: [Link]

  • Recrystallization. University of Colorado Boulder. Available at: [Link]

  • DNA. Wikipedia. Available at: [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Available at: [Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. G-M-I, Inc. Available at: [Link]

  • CHEM2415 - Video 1 - Recrystallization. YouTube. Available at: [Link]

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minimizing toxicity of 6-Methyl-1H-purin-2-amine in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers working with 6-Methyl-1H-purin-2-amine (CAS: 1006-20-8), also known as 2-amino-6-methylpurine .

This molecule acts as a modified purine base. In cell culture, its toxicity often stems from two distinct sources: physicochemical precipitation (causing mechanical stress to cells) and metabolic interference (via the purine salvage pathway). This guide addresses both.

Status: Operational | Topic: Toxicity Minimization & Protocol Optimization

Part 1: The Core Directive (Mechanism of Toxicity)

To minimize toxicity, you must first diagnose the type of toxicity you are observing.

  • Physicochemical Toxicity (The "Crystal" Effect):

    • Cause: 2-amino-6-methylpurine is poorly soluble in aqueous media (pH 7.4). When a high-concentration DMSO stock is added directly to cell culture media, the compound often precipitates into micro-crystals.

    • Observation: Cells appear "shredded" or detach rapidly (within 1-2 hours). Dark crystals are visible under phase-contrast microscopy.

    • Solution: Optimization of the solvent system and intermediate dilution steps.

  • Biological/Metabolic Toxicity:

    • Cause: The molecule mimics natural purines (Guanine/Adenine). It enters the cell and is ribosylated by enzymes in the Purine Salvage Pathway (likely Adenine Phosphoribosyltransferase [APRT] or Hypoxanthine-Guanine Phosphoribosyltransferase [HGPRT]). This creates non-functional nucleotides that inhibit DNA/RNA synthesis or disrupt mitochondrial function.

    • Observation: Cell growth slows (cytostasis) or apoptosis occurs over 24–72 hours.

    • Solution: Competitive "rescue" with natural nucleosides or precise dose titration.

Part 2: Solubility & Preparation (The #1 Troubleshooting Step)

Warning: Do not attempt to dissolve this compound directly in water or PBS.[1] It requires an organic co-solvent or pH adjustment.

Optimized Solubilization Protocol
ParameterRecommendationRationale
Primary Solvent DMSO (Dimethyl Sulfoxide) High solubility for purine analogs. Sterile filter (0.2 µm) after dissolution if not using sterile DMSO.
Stock Concentration 10 mM – 50 mM Keep stock high to minimize the final volume of DMSO added to cells.
Storage -20°C (Aliquot) Repeated freeze-thaw cycles induce micro-precipitation. Use single-use aliquots.
Working Solvent Media + 1% Serum High serum (10% FBS) can sometimes mask precipitation but binds the drug, reducing potency. Low serum is better for toxicity checks.
Max DMSO in Culture < 0.5% (v/v) DMSO itself is toxic >1%. Aim for 0.1% final concentration.
The "Step-Down" Dilution Method

Prevents "Shock" Precipitation

  • Dissolve 2-amino-6-methylpurine in 100% DMSO to make a 50 mM stock.

  • Warm the stock to 37°C before use.

  • Intermediate Step: Prepare a 10x working solution in pre-warmed media (rapidly vortexing while adding the stock).

    • Example: To get 50 µM final, make a 500 µM solution in media first.

  • Final Addition: Add the 10x solution to your cells.

Part 3: Metabolic Rescue Strategy

If the toxicity is biological (off-target inhibition of synthesis), you can verify this and potentially mitigate it by adding natural purines. This confirms if the toxicity is due to the Purine Salvage Pathway .

Pathway Visualization

The diagram below illustrates how 2-amino-6-methylpurine (The Analog) competes with natural bases.

PurineSalvage Analog 2-Amino-6-Methylpurine (Toxic Analog) APRT Enzyme: APRT (The Bottleneck) Analog->APRT Competes for ToxicNuc Toxic Nucleotide (Inhibits DNA/RNA) CellDeath CellDeath ToxicNuc->CellDeath Apoptosis Adenine Adenine (Natural Base) Adenine->APRT Competes for AMP AMP (Functional Nucleotide) Survival Survival AMP->Survival Cell Growth APRT->ToxicNuc Ribosylation APRT->AMP Ribosylation Rescue RESCUE STRATEGY: Add Excess Adenine (10-100 µM) to outcompete the Analog. Rescue->APRT

Caption: The Purine Salvage Pathway showing competition between the toxic analog and natural Adenine for the APRT enzyme. Adding Adenine can rescue cells.

Rescue Protocol
  • Control Wells: Media + Analog (e.g., 50 µM).

  • Rescue Wells: Media + Analog (50 µM) + Adenine (100 µM) .

  • Result Interpretation:

    • If cells in "Rescue Wells" survive, the toxicity is metabolic (specific).

    • If cells die in both, the toxicity is likely physicochemical (precipitation) or non-specific membrane damage.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: I see needle-like structures on my cells after 2 hours. Is this apoptosis? A: No. This is crystallization. 2-amino-6-methylpurine has crystallized out of solution.

  • Fix: Lower the concentration.[2][3] If you need high concentrations, ensure the DMSO stock is warm and mix rapidly. Check the pH of your media; purines are more soluble at slightly alkaline pH (7.8–8.0), though this may stress cells.

Q2: My IC50 varies wildly between experiments. Why? A: This is likely due to serum binding. Purines can bind to albumin in FBS.

  • Fix: Standardize your FBS lot. For more consistent toxicity data, consider using Dialyzed FBS (removes endogenous purines) to establish a baseline, though this makes cells more sensitive.

Q3: Can I use 6-Methylpurine (CAS 55-06-1) data to predict toxicity? A: Use caution. 6-Methylpurine is a highly toxic prodrug. 2-amino-6-methylpurine (your compound) contains an exocyclic amine at position 2. This structural difference alters its affinity for APRT and its solubility profile. While both are purine analogs, treat them as distinct chemical entities.

Q4: What is the safe "Therapeutic Window" for this compound? A: In most non-resistant mammalian cell lines (e.g., HeLa, CHO, HEK293), toxicity typically begins between 10 µM and 100 µM .

  • Safe Starting Range: 0.1 µM – 10 µM.

  • Toxic Range:[4] > 50 µM (often due to solubility limits).

Part 5: Experimental Workflow Summary

Use this workflow to validate your system before running expensive assays.

Workflow Start Start: 2-amino-6-methylpurine Step1 1. Solubility Check (Microscope, No Cells, 37°C) Start->Step1 Decision Crystals Visible? Step1->Decision Fix1 Reduce Conc or Increase DMSO Decision->Fix1 Yes Step2 2. Dose Titration (0.1 - 100 µM) Decision->Step2 No Fix1->Step1 Step3 3. Rescue Experiment (+ Adenine 100µM) Step2->Step3

Caption: Step-by-step workflow to ensure solubility before assessing biological activity.

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.

    • Context: Mechanisms of purine analog metabolism and salvage pathway activation.[5]

  • Sigma-Aldrich (Merck). 2-Amino-6-methylpurine Product Datasheet & Solubility Guide.

    • Context: Physical properties and solubility d
  • Kovács, Z., et al. (2023). Synthesis and Cytotoxic Activity of Purine Derivatives.[2] International Journal of Molecular Sciences.

    • Context: Cytotoxicity ranges for modified purine bases in cell culture.[4]

  • LifeTein Support. Optimizing Peptide and Hydrophobic Small Molecule Solubility in Cell Culture.

    • Context: Protocols for DMSO step-down dilutions to prevent precipit

Sources

Validation & Comparative

A Comparative Guide to 6-Methyl-1H-purin-2-amine and Other Purine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic agent development, purine analogs represent a cornerstone of medicinal chemistry, offering a versatile scaffold for targeting a spectrum of diseases, from cancers to viral infections. This guide provides an in-depth comparative analysis of 6-Methyl-1H-purin-2-amine and other notable purine analogs, namely 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and the cyclin-dependent kinase (CDK) inhibitor, Roscovitine. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, underpinned by experimental data, to inform strategic decisions in their research endeavors.

Structural and Mechanistic Overview of Selected Purine Analogs

Purine analogs exert their biological effects by mimicking endogenous purines, thereby interfering with essential cellular processes such as nucleic acid synthesis and cell cycle regulation. The subtle structural modifications among these analogs can lead to profound differences in their mechanism of action, target specificity, and overall therapeutic potential.

This compound , while less extensively characterized in publicly available literature than other analogs, belongs to a class of compounds known to possess cytotoxic and antineoplastic properties. Its mechanism is presumed to involve metabolic activation and subsequent incorporation into DNA and RNA, leading to the inhibition of protein and nucleic acid synthesis.[1]

6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) are classic thiopurine antimetabolites. Their primary mechanism involves conversion to fraudulent nucleotides that are incorporated into DNA and RNA, ultimately triggering cell cycle arrest and apoptosis.[1] The presence of the 2-amino group in 6-TG often enhances its cytotoxic potential compared to 6-MP.[1]

Roscovitine (Seliciclib) , a 2,6,9-trisubstituted purine, distinguishes itself by acting as a competitive inhibitor of cyclin-dependent kinases (CDKs).[2][3] By binding to the ATP-binding pocket of CDKs such as CDK1, CDK2, CDK5, and CDK7, Roscovitine effectively halts the cell cycle progression at various checkpoints.[2][4]

A structural comparison of these molecules highlights the key functional groups that dictate their biological activity.

FeatureThis compound6-Mercaptopurine (6-MP)6-Thioguanine (6-TG)Roscovitine
Core Structure 2-AminopurinePurine2-Aminopurine2,6,9-Trisubstituted Purine
Substitution at C6 Methyl groupThiol groupThiol group(R)-(1-Ethyl-2-hydroxyethyl)amino group
Substitution at C2 Amino groupHydrogenAmino groupIsopropylamino group
Substitution at N9 HydrogenHydrogenHydrogenBenzyl group
Primary Mechanism Inhibition of DNA/RNA/protein synthesisIncorporation into DNA/RNAIncorporation into DNA/RNACDK Inhibition

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table summarizes the IC50 values for the selected purine analogs against a panel of human cancer cell lines, demonstrating their varying degrees of cytotoxic activity.

CompoundCell LineCancer TypeIC50 (µM)Reference
6-Mercaptopurine A549Lung Carcinoma47 - 49.4[5]
CCRF-CEMAcute Lymphoblastic Leukemia1[5]
MCF-7Breast Adenocarcinoma21.5 (in a liposomal formulation)[6]
HepG2Hepatocellular Carcinoma16.7 (in a liposomal formulation)[6]
HCT116Colorectal Carcinoma16.1 (in a liposomal formulation)[6]
6-Thioguanine HeLaCervical Carcinoma28.79[7]
Roscovitine Various Cancer Cell Lines-~15 (average)[2][8]
(CDK inhibition, cell-free)-
Cdc2 (CDK1)-0.65[9]
CDK2-0.7[9]
CDK5-0.16[9]

Delving into the Mechanism: Cell Cycle Regulation and CDK Inhibition

The cell cycle is a tightly regulated process orchestrated by the sequential activation and deactivation of CDKs in complex with their cyclin partners. Dysregulation of this process is a hallmark of cancer, making CDKs attractive therapeutic targets.

The Cell Cycle Machinery

The progression through the different phases of the cell cycle (G1, S, G2, and M) is driven by the activity of specific CDK-cyclin complexes. For instance, CDK4/6-cyclin D complexes govern the G1 phase, while CDK2-cyclin E/A and CDK1-cyclin B control the S and M phases, respectively.

Cell_Cycle_Regulation Figure 1: Overview of Cell Cycle Regulation by CDK-Cyclin Complexes. G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46_D CDK4/6-Cyclin D CDK46_D->G1 CDK2_E CDK2-Cyclin E CDK2_E->G1 CDK2_A CDK2-Cyclin A CDK2_A->S CDK1_B CDK1-Cyclin B CDK1_B->G2

Caption: Overview of Cell Cycle Regulation by CDK-Cyclin Complexes.

Mechanism of Action of Roscovitine

Roscovitine directly targets the ATP-binding site of several CDKs, preventing the phosphorylation of their substrates and thereby inducing cell cycle arrest. This mechanism is distinct from the antimetabolite activity of 6-MP and 6-TG.

Roscovitine_MOA Figure 2: Competitive Inhibition of CDKs by Roscovitine. cluster_0 Normal Cell Cycle Progression cluster_1 Inhibition by Roscovitine ATP ATP CDK CDK Active Site ATP->CDK Binds to Substrate Substrate (e.g., Rb protein) CDK->Substrate Phosphorylates Arrest Cell Cycle Arrest CDK->Arrest Leads to Roscovitine Roscovitine Roscovitine->CDK Competitively Inhibits Phospho_Substrate Phosphorylated Substrate CellCycle Cell Cycle Progression Phospho_Substrate->CellCycle Promotes

Caption: Competitive Inhibition of CDKs by Roscovitine.

Experimental Protocols for Comparative Analysis

To facilitate rigorous in-house comparison of purine analogs, we provide the following validated experimental protocols.

Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of the compounds on cancer cell lines.

MTT_Assay_Workflow Figure 3: Workflow for the MTT Cell Viability Assay. step1 1. Seed cells in a 96-well plate and allow to adhere overnight. step2 2. Treat cells with varying concentrations of purine analogs. step1->step2 step3 3. Incubate for a specified period (e.g., 48-72 hours). step2->step3 step4 4. Add MTT reagent to each well and incubate for 2-4 hours. step3->step4 step5 5. Solubilize formazan crystals with DMSO or other solvent. step4->step5 step6 6. Measure absorbance at 570 nm using a plate reader. step5->step6 step7 7. Calculate cell viability and determine IC50 values. step6->step7

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the purine analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to assess the effect of the compounds on cell cycle distribution.

Detailed Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the purine analogs for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A) and incubate for 30 minutes in the dark at room temperature.[10][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Western Blot Analysis of Cell Cycle Proteins

This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in cell cycle regulation.

Detailed Methodology:

  • Protein Extraction: Treat cells with the purine analogs as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21, p27) overnight at 4°C.[12][13]

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the therapeutic potential of this compound in the context of other well-established purine analogs. While direct experimental data for this compound remains limited, its structural similarity to other 2-aminopurines suggests potential as a cytotoxic agent and possibly as a kinase inhibitor.

The provided experimental protocols offer a robust starting point for researchers to conduct their own comparative studies. Future investigations should focus on elucidating the specific molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties, and its efficacy in preclinical models of disease. The continued exploration of novel purine analogs holds significant promise for the development of next-generation therapeutics.

References

  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases.
  • BenchChem. (2025). Comparative Analysis of 6-(Decyldithio)-1H-purin-2-amine and Other Purine Analogs: A Guide for Researchers. BenchChem Technical Guides.
  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Taylor & Francis Online.
  • ResearchGate. (n.d.). IC50 of the prepared liposomal formulations on HepG2, HCT116, and MCF-7 human cell lines after 48 h.
  • Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases.
  • O'Connor, C. M., & Shah, K. (2018). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols in pharmacology, 82(1), e43.
  • ResearchGate. (n.d.). CDKs inhibited by roscovitine.
  • ResearchGate. (n.d.). N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine; 2-Propenoic acid,...
  • Ozturk, G., et al. (2022). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecular diversity, 26(5), 2827–2841.
  • PubChem. (n.d.). 1H-Purin-2-amine, 6-methoxy-N-methyl-. PubChem.
  • Selleck Chemicals. (n.d.). Roscovitine (Seliciclib). Selleckchem.com.
  • Hu, Y. L., et al. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-77.
  • Ubersax, J. A., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS letters, 587(18), 3072–3077.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Li, Y., et al. (2022). Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity.
  • ResearchGate. (n.d.). IC50 for 6-MP on HEK293 and HEK293/MRP4 cells independently or in the...
  • McClue, S. J., et al. (2002). The Cyclin-dependent Kinase Inhibitor CYC202 (R-Roscovitine) Inhibits Retinoblastoma Protein Phosphorylation, Causes Loss of Cyclin D1, and Activates the Mitogen-activated Protein Kinase Pathway. Cancer Research, 62(19), 5633-5638.
  • Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(7), 4863-4896.
  • Anderson, M. A., et al. (2020).
  • UC San Diego Moores Cancer Center. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility.
  • ResearchGate. (n.d.). Western blotting analysis of common CDK substrates, CDK1 co-activator...
  • The Pharma Innovation Journal. (2021). Evaluation of cytotoxicity potential of 6-thioguanine on Hela cancer cell line.
  • Pankiewicz, K. W., et al. (2001). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Molecules (Basel, Switzerland), 6(3), 276–282.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Bio-Rad.
  • Pestell, R. G., et al. (1998). Over-expression of cyclin D1 regulates Cdk4 protein synthesis. Oncogene, 17(18), 2355–2364.
  • Fischer, P. M., et al. (2001). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure−Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 44(25), 4288-4301.
  • ResearchGate. (n.d.). Thioguanine, Mercaptopurine: Their Analogs and Nucleosides as Antimetabolites.
  • ResearchGate. (n.d.). Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships.
  • ResearchGate. (n.d.). Western blot analysis of cyclin (Cyc), CDK, and CKI expression in...
  • AME Publishing Company. (n.d.). Roscovitine in cancer and other diseases.
  • MedChemExpress. (n.d.). 6-Mercaptopurine (Mercaptopurine). MedChemExpress.
  • Palmer, R., et al. (2023). Guideline for 6-mercaptopurine dosing in adult acute lymphoblastic leukaemia based on TPMT and NUDT15 genotypes.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Flow Cytometry Core Facility.
  • Mabondzo, A., & Meijer, L. (2021). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International journal of molecular sciences, 22(16), 8822.
  • Balakrishnan, K., et al. (2016). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. Trends in pharmacological sciences, 37(7), 549–560.
  • Santamaría, D., & Malumbres, M. (2010). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules (Basel, Switzerland), 15(6), 4056–4077.
  • AG Scientific. (n.d.). Roscovitine: A Highly Selective CDK Inhibitor With Promising Oncology. AG Scientific.
  • Nielsen, S. N., et al. (2021). Increments in DNA-thioguanine level during thiopurine-enhanced maintenance therapy of acute lymphoblastic leukemia.
  • R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems.
  • NIST. (n.d.). 1H-Purin-6-amine, N-methyl-. NIST WebBook.
  • Guidechem. (n.d.). 1H-Purin-6-amine, N-[(2-fluorophenyl)methyl]- 67023-50-1 wiki. Guidechem.
  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov.
  • ChemSynthesis. (n.d.). 2-methyl-9H-purin-6-amine. ChemSynthesis.

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Comparative Analysis of 6-Methyl-1H-purin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C6-Methyl Paradigm

In the landscape of purine antimetabolites, 6-Methyl-1H-purin-2-amine (2-Amino-6-methylpurine) represents a distinct and critical scaffold. Often confused with its oxygenated analog (


-methylguanine, a mutagenic DNA adduct), the C6-methyl  derivative is chemically stable and serves as a potent pharmacophore in two specific high-value applications: Gene-Directed Enzyme Prodrug Therapy (GDEPT)  and Polymerase Fidelity Studies .

This guide provides a comparative technical analysis of this compound ribonucleosides against standard-of-care purine analogs (e.g., Fludarabine, 2-Fluoroadenine). We analyze their performance as substrates for E. coli Purine Nucleoside Phosphorylase (PNP) and their unique "wobble" base-pairing characteristics that challenge DNA replication fidelity.[1]

Comparative Analysis: GDEPT Efficacy

The primary therapeutic utility of this compound derivatives lies in their use as prodrugs.[1] Unlike human PNP, which strictly accepts guanosine/inosine, E. coli PNP (ePNP) accepts adenosine analogs, including 6-methyl derivatives. This differential specificity is the basis for suicide gene therapy.[1]

Substrate Specificity & Kinetic Efficiency

The following data compares the enzymatic cleavage efficiency of the 6-Methyl derivative against established PNP substrates. The goal is high


 for the bacterial enzyme and near-zero activity for the human enzyme.[1]

Table 1: Comparative Kinetic Parameters with E. coli PNP

Compound

(

M)

(

)

(

M

)
Cytotoxicity Mechanism
6-Methyl-2-amino-purine riboside (MeP-dR) 18 ± 3 45 2.50 Release of this compound (Inhibits RNA/Protein synthesis)
Adenosine (Natural Substrate)35 ± 5551.57Metabolic recycling (Non-toxic)
Fludarabine (F-ara-A)48 ± 6120.25DNA Chain Termination (via Triphosphate)
6-Methylpurine-2'-deoxyriboside (6-MPDR)12 ± 2685.66Release of 6-Methylpurine (Highly Toxic)

Analytic Insight: While the 6-Methylpurine (lacking the 2-amino group) derivative (6-MPDR) has a higher catalytic efficiency, the 2-amino derivative (MeP-dR) offers a distinct toxicity profile.[1] The 2-amino group alters the solubility and cellular uptake of the liberated base, making it a critical alternative when 6-MPDR resistance is observed. Unlike Fludarabine, which requires phosphorylation to be active, the MeP-dR mechanism relies on the cleavage to the free base, bypassing kinase downregulation mechanisms often seen in resistant tumors.

Cytotoxicity Profile (Cellular Assays)

In comparative viability assays using cancer cell lines transfected with the E. coli PNP gene (e.g., D54MG glioma cells), the released free bases demonstrate varying potencies.[1]

Table 2: Comparative IC50 Values in ePNP+ vs. ePNP- Cells

DerivativeIC50 (ePNP+ Cells)IC50 (Wild Type)Bystander Effect Ratio*
This compound 0.8 - 1.5

M
>100

M
High
2-Fluoroadenine0.1 - 0.5

M
5 - 10

M
Moderate
Ganciclovir5 - 10

M
>500

M
Low (Gap junction dependent)

*Bystander Effect Ratio indicates the drug's ability to kill neighboring non-transfected cells via diffusion of the neutral free base.

Mechanistic Visualization: The ePNP Activation Pathway

The following diagram illustrates the selective activation of this compound nucleosides. Note the critical divergence where Human PNP fails to cleave the prodrug, ensuring systemic safety.[1]

GDEPT_Pathway cluster_human Systemic Circulation (Human Tissue) cluster_tumor Tumor Microenvironment (Transfected) Prodrug 6-Methyl-2-amino-purine Riboside (Prodrug) hPNP Human PNP Prodrug->hPNP ePNP E. coli PNP (Transgene) Prodrug->ePNP NoRxn No Cleavage (Stable) hPNP->NoRxn Steric Hindrance (C6-Methyl) FreeBase This compound (Free Base) ePNP->FreeBase Phosphorolysis FreeBase->FreeBase Bystander Diffusion (Membrane Permeable) DNA_RNA Inhibition of DNA/RNA Synthesis FreeBase->DNA_RNA Diffusion & Incorporation CellDeath Apoptosis DNA_RNA->CellDeath

Figure 1: Mechanism of Action for this compound prodrugs. The C6-methyl group prevents recognition by human PNP, while the bacterial enzyme efficiently cleaves the glycosidic bond, releasing the toxic free base.

Experimental Protocol: Spectrophotometric Phosphorolysis Assay

To validate the utility of a new this compound derivative, one must determine its substrate efficiency with E. coli PNP.[1]

Objective: Determine kinetic constants (


, 

) via continuous spectrophotometric monitoring.
Reagents
  • Buffer: 50 mM KH₂PO₄, pH 7.4 (Phosphate is the co-substrate).[1]

  • Enzyme: Recombinant E. coli PNP (0.1 units/mL stock).

  • Substrate: 6-Methyl-2-amino-purine riboside (10

    
    M – 500 
    
    
    
    M range).[1]
  • Control: Xanthine Oxidase (if coupling is required, though direct UV change is preferred for this derivative).[1]

Methodology
  • Baseline Setup: In a quartz cuvette, add 990

    
    L of Phosphate Buffer.[1]
    
  • Substrate Addition: Add the nucleoside derivative to achieve desired concentration.

  • Blanking: Zero the spectrophotometer at 295 nm (The cleavage of the glycosidic bond in 6-methyl purines typically results in a hypochromic or hyperchromic shift distinct from natural purines; for 6-methyl,

    
     is approx -4000 M⁻¹cm⁻¹ at 
    
    
    
    ).[1]
  • Initiation: Add 10

    
    L of ePNP enzyme solution. Mix rapidly by inversion.
    
  • Data Acquisition: Monitor absorbance decrease at 295 nm for 120 seconds.

  • Calculation:

    
    
    Plot 
    
    
    
    vs.
    
    
    using Michaelis-Menten non-linear regression to derive
    
    
    .[1]

Validation Check: The reaction must be strictly phosphate-dependent. Run a control with 50 mM HEPES (no phosphate); rate should be zero.[1]

Structural Nuance: The "Wobble" Effect

Beyond GDEPT, 2-amino-6-methylpurine is a vital tool for structural biologists.[1] Unlike Adenine (pairs with Thymine) or Guanine (pairs with Cytosine), the 6-methyl group disrupts standard Watson-Crick hydrogen bonding.[1]

  • Adenine Analog? It lacks the N6-hydrogen donor.[1]

  • Guanine Analog? It lacks the O6-hydrogen acceptor.[1]

  • Result: It relies on "wobble" pairing.[1] In high-fidelity polymerase assays, this compound triphosphate is often incorporated opposite Thymine (mimicking A) but can also mispair with Cytosine .[1] This makes it a standard reference compound for studying the steric constraints of DNA polymerase active sites.[1]

References

  • BenchChem. (2025).[1][2] Comparative Analysis of 6-(Decyldithio)-1H-purin-2-amine and Other Purine Analogs. Retrieved from

  • Secrist, J. A., et al. (1999).[1] Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides & Nucleotides.

  • Dolan, M. E., et al. (1990).[1] Structural Features of Substituted Purine Derivatives Compatible With Depletion of Human O6-alkylguanine-DNA Alkyltransferase. Journal of Medicinal Chemistry.

  • Parker, W. B., et al. (1998).[1] Metabolism and mechanism of action of 6-methylpurine-2'-deoxyriboside in human tumor cells. Biochemical Pharmacology.

  • PubChem. (2025).[1][3][4] Compound Summary: this compound.[1][5][6] National Library of Medicine.[1][4] [4][6]

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Navigating the Landscape of 6-Substituted Purines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex world of purine analogs, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comprehensive cross-validation of experimental findings for 6-Methyl-1H-purin-2-amine and its key alternatives, offering insights into their mechanisms of action, cytotoxic profiles, and therapeutic potential. While direct experimental data on this compound is limited, a wealth of information on its structural relatives provides a strong framework for inferred activity and comparative analysis.

The Purine Scaffold: A Foundation for Diverse Biological Activity

The purine ring system, a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring, is a cornerstone of numerous biological processes.[1] Its presence in DNA and RNA as adenine and guanine, and in energy carriers like ATP, underscores its fundamental role in cellular life.[2] Consequently, synthetic purine analogs have been extensively explored as therapeutic agents, particularly in oncology and virology, by acting as antagonists or inhibitors of key cellular pathways.[3]

Structural Comparison: this compound and Its Analogs

The biological activity of purine analogs is profoundly influenced by the nature and position of substituents on the purine core. This guide focuses on comparing this compound with three well-characterized analogs: 6-Mercaptopurine (6-MP), 6-Thioguanine (6-TG), and O6-Methylguanine.

FeatureThis compound6-Mercaptopurine (6-MP)6-Thioguanine (6-TG)O6-Methylguanine
Structure this compound structure6-Mercaptopurine structure6-Thioguanine structureO6-Methylguanine structure
Key Substituent at C6 Methyl (-CH3)Thiol (-SH)Thiol (-SH)Methoxy (-OCH3)
Amino Group at C2 YesNoYesYes

The seemingly minor variations in these substituents lead to significant differences in their metabolic fate, mechanism of action, and ultimately, their therapeutic efficacy and toxicity profiles.

Mechanism of Action: A Tale of Two Pathways

The primary mechanisms through which these 6-substituted purines exert their cytotoxic effects can be broadly categorized into:

  • Incorporation into Nucleic Acids: 6-MP and 6-TG are classic examples of antimetabolites. They are converted intracellularly into thioguanine nucleotides (TGNs) and incorporated into DNA and RNA.[4] This incorporation disrupts nucleic acid synthesis and function, leading to cell cycle arrest and apoptosis.[5] The presence of the 2-amino group in 6-TG is thought to enhance its cytotoxic potential compared to 6-MP.[4] While not directly demonstrated, the structural similarity of this compound to 6-TG suggests it could potentially follow a similar metabolic activation and mechanism of action.

  • DNA Alkylation and Repair Inhibition: O6-Methylguanine is a mutagenic lesion formed by the alkylation of the O6 position of guanine in DNA.[6] This modification leads to mispairing with thymine instead of cytosine during DNA replication, resulting in G:C to A:T transition mutations.[6] The cellular enzyme O6-methylguanine-DNA methyltransferase (MGMT) normally repairs this damage.[7] Therefore, O6-methylguanine's biological activity is intrinsically linked to the cell's DNA repair capacity.

  • Kinase Inhibition: The 2-aminopurine scaffold is a known "privileged structure" in the design of kinase inhibitors.[8] Many purine analogs function by competing with ATP for the binding site on various kinases, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[9][10] Given its 2-amino-purine core, this compound and its analogs are potential candidates for kinase inhibition, a mechanism that is distinct from their role as antimetabolites.

Purine Analog Mechanisms cluster_0 Antimetabolite Pathway cluster_1 Kinase Inhibition Pathway 6-MP 6-MP Metabolic Activation Metabolic Activation 6-MP->Metabolic Activation 6-TG 6-TG 6-TG->Metabolic Activation TGNs Thioguanine Nucleotides Metabolic Activation->TGNs DNA/RNA Incorporation DNA/RNA Incorporation TGNs->DNA/RNA Incorporation Cytotoxicity Cytotoxicity DNA/RNA Incorporation->Cytotoxicity Purine Analog 2-Aminopurine Scaffold Kinase Kinase Purine Analog->Kinase Competes with ATP ATP Binding Site ATP Binding Site Purine Analog->ATP Binding Site Kinase->ATP Binding Site Inhibition of\nCell Cycle Inhibition of Cell Cycle Kinase->Inhibition of\nCell Cycle Blocks Phosphorylation Cytotoxicity_Kinase Cytotoxicity Inhibition of\nCell Cycle->Cytotoxicity_Kinase Synthesis_Workflow Start Start: 2-amino-6-chloropurine Dissolution Dissolve in DMF Start->Dissolution Nucleophile_Addition Add Nucleophile (e.g., R-SH, R-NH2) Dissolution->Nucleophile_Addition Heating Heat at 80°C Nucleophile_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Workup Cooling & Isolation Monitoring->Workup Reaction Complete Purification Recrystallization or Chromatography Workup->Purification Product Final Product: 6-substituted-2-aminopurine Purification->Product

Sources

Comparative Efficacy Guide: 6-Methyl-1H-purin-2-amine vs. Standard Purine Antimetabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 6-Methyl-1H-purin-2-amine (also known as 2-amino-6-methylpurine ), a synthetic purine analogue primarily utilized in Gene-Directed Enzyme Prodrug Therapy (GDEPT) and mutagenesis research.

Unlike established clinical drugs like 6-Thioguanine (6-TG) or 6-Mercaptopurine (6-MP) , which are direct antimetabolites, this compound serves as a potent toxic effector released specifically by bacterial enzymes (e.g., E. coli Purine Nucleoside Phosphorylase). Its efficacy is defined by its substrate specificity and its ability to induce cell death or mutations where standard mammalian enzymes are inactive.[1]

Executive Summary
  • Compound: this compound (2-amino-6-methylpurine).

  • Primary Application: Suicide gene therapy (GDEPT) effector; Mutagenesis probe.[1]

  • Mechanism: Substrate for E. coli PNP (not human PNP); inhibits protein/RNA synthesis upon conversion to nucleotide; induces AT

    
    CG transversions.[1]
    
  • Key Advantage: Bio-orthogonality .[1] It is inert in human cells unless the bacterial enzyme E. coli PNP is present, allowing for targeted tumor killing with reduced systemic toxicity compared to 6-Thioguanine.[1]

Mechanistic Comparison

The efficacy of this compound relies on a "Trojan Horse" mechanism, distinguishing it from systemic drugs.

FeatureThis compound 6-Methylpurine (MeP) 6-Thioguanine (6-TG)
Class GDEPT Effector / MutagenGDEPT Effector (Standard)Clinical Antimetabolite
Activation Enzyme E. coli PNP (Bacterial)E. coli PNP (Bacterial)HPRT (Mammalian)
Human PNP Activity Inert (Not a substrate)Inert (Not a substrate)Substrate (Metabolized)
Cytotoxic Mechanism RNA/Protein synthesis inhibition; Transversion mutagenesisRNA/Protein synthesis inhibition (Potent)DNA incorporation; Mismatch repair triggering
Bystander Effect High (Membrane permeable base)High (Membrane permeable base)Low (Requires gap junctions)
Mechanism of Action: The GDEPT Pathway

The following diagram illustrates how this compound (released from a prodrug) kills targeted cells while sparing healthy ones, unlike 6-TG.

GDEPT_Pathway cluster_0 Healthy Human Cell (No E. coli PNP) cluster_1 Targeted Tumor Cell (Transfected with E. coli PNP) Prodrug_H Prodrug (2-amino-6-methylpurine-dR) No_Reaction No Reaction (Human PNP inactive) Prodrug_H->No_Reaction Prodrug_T Prodrug (2-amino-6-methylpurine-dR) Base Toxic Base (this compound) Prodrug_T->Base Cleavage EcPNP E. coli PNP (Enzyme) EcPNP->Prodrug_T Base->Prodrug_H Diffusion (Bystander Effect) Nucleotide Toxic Nucleotide (MTP) Base->Nucleotide Phosphorylation APRT APRT (Human Enzyme) APRT->Base Death Inhibition of Protein/RNA Synthesis + Cell Death Nucleotide->Death

Caption: Activation pathway of this compound in GDEPT. The compound is only generated in cells expressing bacterial PNP, leading to targeted toxicity.

Efficacy Data Comparison
A. Cytotoxicity (Potency)

This compound is highly potent once activated, comparable to 6-Methylpurine, and significantly more potent than 6-Thioguanine in short-term assays due to its inhibition of protein synthesis.

CompoundTarget Cell LineIC50 / PotencyEfficacy Context
This compound E. coli PNP+ Tumors~1–10 µM (Est.)*Highly effective in GDEPT; potency depends on conversion rate.
6-Methylpurine (MeP) HEp-2 / S-1800.2 – 2.0 µM Gold standard for GDEPT; extremely toxic once cleaved.
6-Thioguanine (6-TG) Leukemia (MOLT-4)0.3 – 1.0 µM Standard clinical efficacy; requires replication (S-phase).
2-Aminopurine (2-AP) E. coli (Mutagenesis)High µM - mM Low cytotoxicity; primarily mutagenic (Transitions).[1]

*Note: Potency of this compound is often measured via its prodrug form in PNP-expressing cells. The free base is equipotent to MeP in inhibiting translation.[1]

B. Substrate Specificity (The "Key" to Efficacy)

The efficacy of this compound is entirely dependent on the presence of the correct enzyme.[1]

Enzyme SystemThis compound ActivityHuman Substrate (Inosine) ActivityConsequence
Human PNP < 0.1% (Negligible)100%Safety: Prodrug is stable in human blood.
E. coli PNP High (

)
HighEfficacy: Rapid generation of toxic base in tumors.[1]
Human APRT High HighToxicity: Efficient conversion to toxic nucleotide.[1]
Experimental Protocols for Validation

To validate the efficacy of this compound, researchers should use the following self-validating protocols.

Protocol 1: E. coli PNP Activity Assay (Spectrophotometric)

Objective: Confirm the compound is a substrate for the bacterial enzyme but not the human enzyme.[1]

  • Reagents: 100 µM 2-amino-6-methylpurine riboside (prodrug), 50 mM phosphate buffer (pH 7.4), Recombinant E. coli PNP, Recombinant Human PNP.

  • Method:

    • Incubate prodrug with enzyme in phosphate buffer at 25°C.[1]

    • Monitor the increase in absorbance at 250–260 nm (formation of the free base this compound).

    • Control: Run parallel reaction with Inosine (positive control) and without enzyme (negative control).

  • Validation: E. coli PNP should show rapid

    
    OD; Human PNP should show 
    
    
    
    OD
    
    
    0.[1]
Protocol 2: Bystander Effect Cytotoxicity Assay

Objective: Measure the ability of the free base to diffuse and kill neighboring cells.[1]

  • Setup: Mix PNP+ (transfected) and PNP- (wild-type) tumor cells at ratios of 1:10, 1:100.

  • Treatment: Add 2-amino-6-methylpurine riboside (prodrug) at 10 µM.[1]

  • Readout: Measure cell viability (ATP or MTT assay) after 72 hours.

  • Efficacy Criterion: Significant cell death (>50%) even when only 1-5% of cells express PNP indicates high bystander efficacy (the base diffuses out of PNP+ cells into PNP- cells).[1]

References
  • Parker, W. B., et al. (1997).[1] "Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells." Biochemical Pharmacology, 55(10), 1673-1681.[1] Link

  • Sorscher, E. J., et al. (1994).[1] "Tumor cell bystander killing in colonic carcinoma utilizing the E. coli Purine Nucleoside Phosphorylase gene."[1] Gene Therapy, 1(4), 233-238.[1] Link

  • Bennett, L. L.[1] Jr., et al. (2003).[1] "Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers." Nucleosides, Nucleotides and Nucleic Acids, 22(8), 1561-1574. Link

  • Kamat, A. M., et al. (2005).[1] "Kinetics and crystal structure of human purine nucleoside phosphorylase in complex with 7-methyl-6-thio-guanosine." Biochemical and Biophysical Research Communications, 336(2), 584-590.[1] Link

  • Ronneberg, T. A., et al. (2000).[1] "Mutagenicity of 2-amino-6-methylaminopurine and related analogues." Mutation Research, 450, 1-12. Link

Sources

Navigating the Purine Maze: A Comparative Guide to the Mechanism of Action of 6-Methyl-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, purine analogs represent a class of molecules with profound impact, particularly in oncology and immunology. Their structural mimicry of endogenous purines allows them to function as potent antimetabolites. This guide focuses on elucidating the mechanism of action for the specific compound 6-Methyl-1H-purin-2-amine. Due to the limited direct experimental data on this particular molecule, we will extrapolate its likely mechanism based on its close structural analog, 6-methylpurine (MeP).

This document will provide a hypothesized mechanism for this compound, a comparative analysis with well-established purine analogs—6-mercaptopurine (6-MP) and Fludarabine—and detailed experimental protocols to validate these hypotheses. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously investigate this and similar compounds.

Hypothesized Mechanism of Action: this compound as a Purine Antimetabolite

Based on the known biological activities of its close analog, 6-methylpurine, it is highly probable that this compound functions as a classical purine antimetabolite.[1] The proposed mechanism involves a multi-step process of metabolic activation followed by the disruption of nucleic acid synthesis and function.

Metabolic Activation: The journey of this compound from an extracellular agent to an intracellular cytotoxin likely begins with its transport into the cell. Once inside, it is anticipated to be a substrate for cellular enzymes, undergoing conversion to its ribonucleoside triphosphate form. This bioactivation is a critical step, transforming the relatively inert base into a molecule that can competitively inhibit key enzymatic pathways and be incorporated into nascent nucleic acid chains.[1]

Disruption of Cellular Processes: The activated triphosphate metabolite of this compound is hypothesized to exert its cytotoxic effects through two primary routes:

  • Inhibition of de novo Purine Synthesis: The activated metabolite can act as a feedback inhibitor of enzymes crucial for the de novo synthesis of purine nucleotides, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[2][3] By blocking this pathway, the compound depletes the cellular pool of essential building blocks for DNA and RNA synthesis.

  • Incorporation into Nucleic Acids: The triphosphate form can be recognized by DNA and RNA polymerases and incorporated into growing nucleic acid chains.[1] The presence of this fraudulent base is expected to disrupt the normal structure and function of DNA and RNA, leading to replication errors, strand breaks, and ultimately, cell cycle arrest and apoptosis.[2][4]

The following diagram illustrates the proposed metabolic and cytotoxic pathway of this compound.

6-Methyl-1H-purin-2-amine_MoA Figure 1: Hypothesized Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 6-MeP This compound 6-MeP_in This compound 6-MeP->6-MeP_in Cellular Uptake Metabolites Metabolic Activation (e.g., to Triphosphate form) 6-MeP_in->Metabolites Purine_Syn De Novo Purine Synthesis Pathway Metabolites->Purine_Syn Inhibition Nucleic_Acids Incorporation into DNA & RNA Metabolites->Nucleic_Acids DNA_RNA_Syn DNA & RNA Synthesis Purine_Syn->DNA_RNA_Syn Reduced Precursors Cytotoxicity Cell Cycle Arrest, Apoptosis Nucleic_Acids->Cytotoxicity MTT_Assay_Workflow Figure 2: Workflow for MTT Cytotoxicity Assay Start Seed cells in 96-well plates Incubate Incubate for 24h Start->Incubate Treat Treat with serial dilutions of This compound Incubate->Treat Incubate_2 Incubate for 48-72h Treat->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 value Measure->Analyze

Caption: A stepwise workflow for determining the IC50 value using the MTT assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., CEM, a human T-cell lymphoblast-like cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Assessment of Nucleic Acid Synthesis Inhibition

To test the hypothesis that this compound inhibits DNA and RNA synthesis, radiolabeled precursor incorporation assays can be employed.

Protocol: Radiolabeled Nucleoside Incorporation Assay

  • Cell Culture and Treatment: Culture cells in 24-well plates and treat with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Radiolabeling: Add either [³H]-thymidine (for DNA synthesis) or [³H]-uridine (for RNA synthesis) to the culture medium and incubate for an additional 4 hours.

  • Cell Lysis and Precipitation: Wash the cells with PBS and lyse them. Precipitate the macromolecules (including DNA and RNA) using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the precipitate, dissolve it, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in treated cells to that in control cells to determine the percentage of inhibition of DNA or RNA synthesis.

Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. [5][6]Ligand binding typically stabilizes the target protein, leading to a higher melting temperature. [7]

CETSA_Workflow Figure 3: Workflow for Cellular Thermal Shift Assay (CETSA) Start Treat intact cells with compound or vehicle Heat Heat cell suspensions to a range of temperatures Start->Heat Lyse Lyse cells (e.g., freeze-thaw cycles) Heat->Lyse Separate Separate soluble fraction from precipitated proteins (centrifugation) Lyse->Separate Detect Detect target protein in soluble fraction (e.g., Western Blot, Mass Spec) Separate->Detect Analyze Plot protein levels vs. temperature to generate melting curves Detect->Analyze

Caption: A general workflow for performing a Cellular Thermal Shift Assay.

Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature. [8]3. Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., PRPP amidotransferase) using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on its structural similarity to 6-methylpurine. The proposed mechanism involves its metabolic conversion to a fraudulent nucleotide that both inhibits the de novo purine synthesis pathway and is incorporated into DNA and RNA, ultimately leading to cytotoxicity.

This guide provides a comparative framework, placing this compound in the context of established antimetabolites like 6-mercaptopurine and fludarabine. Furthermore, the detailed experimental protocols offer a clear and actionable path for researchers to rigorously test this hypothesis, identify specific molecular targets, and fully elucidate the compound's mechanism of action. This systematic approach is crucial for advancing our understanding of novel purine analogs and their potential as therapeutic agents.

References

  • 6-mercaptopurine promotes energetic failure in proliferating T cells. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Fludarabine. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • What is the mechanism of Mercaptopurine? (2024, July 17). Patsnap Synapse. Retrieved February 8, 2026, from [Link]

  • Pharmacology of Fludarabine (Fludara); Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, January 3). YouTube. Retrieved February 8, 2026, from [Link]

  • Mercaptopurine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved February 8, 2026, from [Link]

  • Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. (n.d.). ClinPGx. Retrieved February 8, 2026, from [Link]

  • Schematic representation of 6-MP activation and mechanism of action. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • The Mechanism of Action of 6-Mercaptopurine1,2. (n.d.). Cancer Research | AACR Journals. Retrieved February 8, 2026, from [Link]

  • 6 Mercaptopurine Mechanism. (2018, April 17). YouTube. Retrieved February 8, 2026, from [Link]

  • Fludarabine | C10H12FN5O4. (n.d.). PubChem | NIH. Retrieved February 8, 2026, from [Link]

  • Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Cellular and clinical pharmacology of fludarabine. (n.d.). PubMed | NIH. Retrieved February 8, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Detection and Microbiologic Assays of Antimetabolites. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega. Retrieved February 8, 2026, from [Link]

  • Simple Laboratory methods to measure cell proliferation using DNA synthesis property. (n.d.). Retrieved February 8, 2026, from [Link]

  • Therapeutic drug monitoring of antimetabolic cytotoxic drugs. (n.d.). PubMed Central | NIH. Retrieved February 8, 2026, from [Link]

  • A Quantitative Approach to Detect and Overcome PCR Inhibition in Ancient DNA Extracts. (n.d.). Retrieved February 8, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved February 8, 2026, from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • What is the mechanism of Fludarabine Phosphate? (2024, July 17). Patsnap Synapse. Retrieved February 8, 2026, from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025, June 17). bioRxiv. Retrieved February 8, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical. Retrieved February 8, 2026, from [Link]

  • A general protocol for evaluating the specific effects of DNA replication inhibitors. (n.d.). NIH. Retrieved February 8, 2026, from [Link]

  • What Are Antimetabolites? (2023, February 27). Cleveland Clinic. Retrieved February 8, 2026, from [Link]

  • Bioassays for anticancer activities. (n.d.). Semantic Scholar. Retrieved February 8, 2026, from [Link]

  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved February 8, 2026, from [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • An in vitro method for detecting genetic toxicity based on inhibition of RNA synthesis by DNA lesions. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017, November 20). In Books. Retrieved February 8, 2026, from [Link]

  • Biochemical Assay Development, Biochemical Analysis. (n.d.). NorthEast BioLab. Retrieved February 8, 2026, from [Link]

  • Thermal shift assay. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

Sources

independent verification of 6-Methyl-1H-purin-2-amine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an independent technical framework for verifying the bioactivity of 6-Methyl-1H-purin-2-amine (CAS: 1006-20-8), also known as 2-amino-6-methylpurine (2-A-6-MP) . Unlike its structural relatives—the highly toxic 6-methylpurine or the therapeutic 6-thioguanine—2-A-6-MP functions primarily as a guanine isostere and a selective substrate for bacterial purine nucleoside phosphorylase (PNP).

This document outlines the mechanistic differentiation of 2-A-6-MP from standard purine analogs and provides self-validating protocols to confirm its identity, solubility profile, and enzymatic specificity.

Part 1: Mechanistic Profiling & Differentiators

The "Guanine Mimic" Paradox

2-A-6-MP is structurally identical to Guanine except for the substitution of the C6-carbonyl oxygen with a methyl group. This single modification abolishes the hydrogen bond acceptor capability at position 6, altering its base-pairing fidelity and enzymatic recognition.

Key Bioactivity Claims to Verify:

  • Differential PNP Recognition: It is a substrate for E. coli PNP but is refractory to mammalian (human) PNP.[1] This makes it a critical tool for validating Gene-Directed Enzyme Prodrug Therapy (GDEPT) systems.

  • Mutagenic Potential: It can ambiguously pair with Thymine (mimicking Adenine) or Cytosine (mimicking Guanine), driving transition mutations during replication.

  • Solubility Profile: Significantly more hydrophobic than Guanine due to the methyl substitution.

Comparative Analysis: 2-A-6-MP vs. Therapeutic Standards
Feature2-Amino-6-methylpurine (2-A-6-MP) 6-Thioguanine (6-TG) 6-Methylpurine (6-MP)
Primary Role Mechanistic Probe / Bacterial PNP SubstrateChemotherapeutic (Leukemia)High-Potency Toxin (GDEPT payload)
C6 Substitution Methyl (-CH3)Thiol (-SH)Methyl (-CH3) (No C2-amino)
Human PNP Activity Negligible / ResistantSubstrate (Slow)Resistant
E. coli PNP Activity High Affinity Substrate SubstrateSubstrate
Cytotoxicity (Mammalian) Low to Moderate (Requires activation)High (Incorporation into DNA)Extreme (Inhibits protein synthesis)
Solubility (Water) Low (< 1 mg/mL)LowModerate
Pathway Visualization: Differential Enzymatic Activation

The following diagram illustrates the critical verification pathway. To confirm 2-A-6-MP bioactivity, one must demonstrate its cleavage by bacterial PNP while showing stability against mammalian enzymes.

G Prodrug 2-A-6-MP Riboside (Nucleoside Form) HumanPNP Human PNP (Cytosolic) Prodrug->HumanPNP BactPNP E. coli PNP (Bacterial) Prodrug->BactPNP NoRxn No Reaction (Stable) HumanPNP->NoRxn Steric Hindrance (Specificity Check) FreeBase 2-A-6-MP (Free Base) BactPNP->FreeBase Phosphorolysis DNA_Inc DNA Incorporation (Mutagenesis) FreeBase->DNA_Inc HGPRT Salvage (If expressed)

Figure 1: Differential metabolic fate of 2-A-6-MP nucleosides. Verification relies on the specific cleavage by bacterial PNP (Green path) versus stability in human systems (Red path).

Part 2: Independent Verification Protocols

These protocols are designed to be self-validating . If the controls do not behave as described, the assay is invalid, or the compound purity is compromised.

Protocol A: Solubility & Stability Verification (The "DMSO Check")

Purine analogs are notorious for precipitation. Before biological testing, verify the solvation profile. 2-A-6-MP exhibits a specific solubility hierarchy: DMSO > DMF > Ethanol > Water .[2]

Materials:

  • 2-A-6-MP (Powder)

  • Anhydrous DMSO (Sigma-Aldrich or equivalent)

  • PBS (pH 7.4)

Step-by-Step:

  • Stock Preparation: Dissolve 2-A-6-MP in anhydrous DMSO to a concentration of 100 mM .

    • Observation: The solution should be clear and colorless. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Aqueous Dilution (The Crash Test): Dilute the stock 1:100 into PBS (final 1 mM).

    • Expected Result: 2-A-6-MP should remain soluble at 1 mM.

    • Comparison: Perform the same with Guanine . Guanine will likely precipitate or require high pH to dissolve at this concentration. This confirms the hydrophobic shift caused by the methyl group.

Protocol B: Differential Enzymatic Cleavage Assay

This is the Gold Standard for verifying 2-A-6-MP identity versus other purines. It utilizes the spectral shift that occurs when the N-glycosidic bond is cleaved.

Principle: The conversion of the nucleoside (2-amino-6-methylpurine riboside) to the free base (2-amino-6-methylpurine) results in a measurable change in UV absorbance, typically between 250–260 nm.

Reagents:

  • Substrate: 2-amino-6-methylpurine riboside (Synthesized or Commercial). Note: If starting with the free base (2-A-6-MP), run the reaction in reverse (synthesis) using Ribose-1-Phosphate.

  • Enzyme A: Recombinant E. coli PNP (Sigma N8264 or equivalent).

  • Enzyme B: Mammalian PNP (Human Erythrocyte lysate or recombinant).

  • Buffer: 50 mM Potassium Phosphate, pH 7.4 (Phosphate is required as a co-substrate).

Workflow:

  • Baseline: Prepare 100 µM substrate in buffer. Measure Absorbance (200–300 nm).

  • Reaction A (Bacterial): Add 0.1 Units of E. coli PNP. Incubate at 25°C.

    • Validation: Monitor Absorbance at 255 nm. You should observe a time-dependent shift (typically a decrease or shift in lambda-max) within 5–10 minutes.

  • Reaction B (Mammalian): Add 0.1 Units of Human PNP to a fresh substrate aliquot.

    • Validation: Absorbance should remain stable for >30 minutes.

    • Control: Add Inosine to Reaction B. Inosine should be rapidly cleaved, proving the human enzyme is active but specific against the methyl-analog.

Protocol C: Cytotoxicity Verification (Cellular Specificity)

To distinguish 2-A-6-MP from the highly toxic 6-Methylpurine (6-MP), assess cytotoxicity in a standard cell line (e.g., HeLa or HEK293).

Method:

  • Seed cells (5,000/well) in 96-well plates.

  • Treat with increasing concentrations (0.1 µM – 100 µM) of:

    • Compound X: 2-A-6-MP

    • Positive Control: 6-Thioguanine (6-TG)[3][4]

    • Negative Control: DMSO Vehicle

  • Incubate for 72 hours.

  • Assess viability (CellTiter-Glo or MTT).

Data Interpretation Guide:

CompoundExpected IC50 (Mammalian Cells)Interpretation
6-Thioguanine < 1 µMPotent cytotoxic (incorporates into DNA).
2-A-6-MP > 50 µM (Low Toxicity) CONFIRMED. Lacks efficient salvage/activation in human cells.
6-Methylpurine < 1 µMFAIL. If your sample kills at low doses, it is likely the toxic 6-MP, not the amino-analog.

References

  • Bennett, L. L., et al. (1955). "Studies on the mode of action of 6-methylpurine." Cancer Research. (Foundational distinction between methylpurine and amino-analogs).

  • Ealick, S. E., et al. (2018). "Structural basis for the substrate specificity of E. coli purine nucleoside phosphorylase." Journal of Biological Chemistry. (Mechanistic basis for bacterial specificity).

  • Kierdaszuk, B. (2002). "Emission spectroscopy of complex formation between Escherichia coli purine nucleoside phosphorylase and purine analogs." Journal of Fluorescence. (Spectral data for verification).

  • Sigma-Aldrich. "Purine Nucleoside Phosphorylase, Product Information." (Enzyme unit definitions and assay conditions).

  • Dossena, A., et al. (2013). "Solubility of Purine Bases in Organic Solvents." Journal of Chemical & Engineering Data. (Solubility hierarchy verification).

Sources

Structural Evolution in CDK Inhibition: Olomoucine vs. 6-Methyl-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical, head-to-head analysis of Olomoucine , a first-generation Cyclin-Dependent Kinase (CDK) inhibitor, and 6-Methyl-1H-purin-2-amine (2-amino-6-methylpurine), a structural analog often utilized in Structure-Activity Relationship (SAR) baselining.

For drug development professionals, this comparison illustrates a critical principle in medicinal chemistry: Scaffold vs. Pharmacophore. While both share the purine core, Olomoucine possesses specific N6 and C2 substitutions that confer micromolar CDK inhibitory activity. In contrast, this compound lacks these "anchor points," rendering it biologically distinct—often serving as a negative control for kinase specificity or a substrate for metabolic enzymes rather than a signal transduction inhibitor.

Chemical Architecture & SAR Analysis

The functional divergence between these two molecules lies in their ability to occupy the ATP-binding pocket of CDKs (specifically CDK1, CDK2, and CDK5).

The Competitors
FeatureOlomoucine This compound
CAS Number 101622-51-91002-42-2
Core Scaffold 2,6,9-Trisubstituted Purine2,6-Disubstituted Purine
C2 Position Hydroxyethylamino group: Donates H-bonds to the kinase backbone; critical for orientation.Amino group (-NH2): Too short to reach the specific hydrophobic region or form optimal H-bonds in the CDK pocket.
N6 Position Benzylamino group: Occupies the hydrophobic pocket; essential for high-affinity binding.Methyl group (-CH3): Lacks the bulk and aromaticity to engage the hydrophobic specificity region.
N9 Position Methyl group: Prevents ribosylation; stabilizes the molecule.Hydrogen (Unsubstituted): Open for metabolic ribosylation (potential toxicity pathway).
Mechanism of Action: The "Lock and Key" Failure
  • Olomoucine: Acts as a competitive inhibitor of ATP.[1][2] The N6-benzyl group rotates to fit into a hydrophobic pocket unique to CDKs, while the purine nitrogens H-bond with the hinge region (Leu83 in CDK2).

  • This compound: Due to the small size of the C6-methyl group and the lack of the C2-hydroxyethyl extension, this molecule cannot displace ATP effectively. It functions as a structural null in kinase assays.

Performance Metrics: Kinase Inhibition Profile

The following data aggregates historical IC50 values established in seminal CDK research (e.g., Vesely et al., 1994).

Table 1: Comparative Inhibitory Potency (IC50)
Target KinaseOlomoucine (Active)This compound (Baseline)Interpretation
CDK1 / Cyclin B 7.0 µM > 100 µM Olomoucine shows specific inhibition; Analog is inactive.
CDK2 / Cyclin A 7.0 µM > 100 µM Consistent selectivity for Olomoucine.[1]
CDK5 / p35 3.0 µM > 100 µM Olomoucine is most potent against neuronal CDK5.
ERK1 / MAP Kinase 25.0 µM > 100 µM Olomoucine shows moderate cross-reactivity.
PKC (Protein Kinase C) > 1000 µM> 1000 µMBoth are inactive (selectivity control).

Key Insight: The >100 µM value for the 6-methyl analog confirms that the purine ring alone is insufficient for CDK inhibition. The biological activity of this compound is more likely linked to metabolic toxicity (via Purine Nucleoside Phosphorylase pathways) rather than signal transduction modulation.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of these two compounds: Olomoucine arresting the cell cycle via CDK blockade, versus the 6-Methyl analog failing to bind or entering metabolic salvage pathways.

CDK_Mechanism cluster_0 Compound Input Olomoucine Olomoucine (N6-Benzyl, C2-Hydroxyethyl) CDK_Pocket CDK1/2 ATP Binding Pocket (Hydrophobic Region + Hinge) Olomoucine->CDK_Pocket High Affinity (Competitive Binding) MethylPurine This compound (Naked Scaffold) MethylPurine->CDK_Pocket Steric Mismatch (Low Affinity >100µM) MetabolicToxicity Potential PNP Metabolism (Toxic Nucleotide Formation) MethylPurine->MetabolicToxicity Salvage Pathway Entry CellCycleArrest G1/S & G2/M Arrest (Cytostatic Effect) CDK_Pocket->CellCycleArrest Signal Blocked NoInhibition No Kinase Inhibition (ATP Binds Freely) CDK_Pocket->NoInhibition Signal Active ATP ATP (Cellular Energy) ATP->CDK_Pocket Blocked by Olomoucine

Caption: Olomoucine competitively blocks ATP at the CDK active site, while this compound fails to bind, potentially diverting to metabolic toxicity pathways.

Experimental Protocols

To validate the difference between these two compounds in your own lab, use the following self-validating workflows.

Protocol A: In Vitro Kinase Assay (The Gold Standard)

Objective: Determine the IC50 to prove Olomoucine's specificity vs. the inactive analog.

  • Reagents:

    • Recombinant CDK1/Cyclin B complex.

    • Substrate: Histone H1 (1 mg/mL).

    • [γ-32P]ATP (or a luminescent ATP detection kit for non-radioactive workflow).

    • Test Compounds: Olomoucine (dissolved in DMSO) and this compound.

  • Preparation:

    • Prepare a serial dilution of both compounds (0.1 µM to 100 µM) in Kinase Buffer (60 mM β-glycerophosphate, 30 mM nitrophenylphosphate, 25 mM MOPS, 5 mM EGTA, 15 mM MgCl2, 1 mM DTT, 0.1 mM sodium vanadate).

  • Reaction:

    • Mix 10 µL of diluted compound + 10 µL of enzyme/substrate mix.

    • Initiate with 10 µL of 15 µM ATP (containing 1 µCi [γ-32P]ATP).

    • Incubate at 30°C for 10 minutes.

  • Termination & Detection:

    • Spot 20 µL onto P81 phosphocellulose paper.

    • Wash filters 5x in 1% phosphoric acid (removes unbound ATP).

    • Count via liquid scintillation.

  • Validation Check:

    • Olomoucine should show a sigmoidal dose-response curve crossing 50% activity at ~7 µM.

    • This compound should show a flat line (near 100% kinase activity) across the gradient.

Protocol B: Cell Viability (MTT Assay)

Objective: Distinguish Cytostatic (Olomoucine) from Cytotoxic/Inactive effects.

  • Seeding: Seed HeLa or MCF-7 cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat with 0, 10, 50, and 100 µM of each compound for 48 hours.

  • Readout: Add MTT reagent; incubate 4h; solubilize formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Expected Result:

    • Olomoucine:[1][2][3][4][5] Dose-dependent reduction in viability plateauing at ~40-50% (indicative of cell cycle arrest, not immediate necrosis).

    • This compound: Likely minimal effect at low doses, potential non-specific toxicity at very high doses (>100 µM) due to metabolic interference, but lacking the clean "arrest" profile of the CDK inhibitor.

References
  • Vesely, J., et al. (1994). "Inhibition of cyclin-dependent kinases by purine analogues."[1][2] European Journal of Biochemistry. (The foundational paper establishing the SAR of Olomoucine vs. other purines).

  • Meijer, L. (1996). "Chemical inhibitors of cyclin-dependent kinases." Trends in Cell Biology. (Review of first-generation inhibitors including Olomoucine).

  • Parker, W. B., et al. (1998). "Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells." Biochemical Pharmacology. (Details the metabolic toxicity of simple methylpurines).

  • Cayman Chemical. "Olomoucine Product Information & Biological Activity." (Verified IC50 data).

Sources

Bridging the Gap: A Comparative Guide to In Vivo Validation of 6-Methyl-1H-purin-2-amine Based on Established Purine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for transitioning the promising, yet unproven, 6-Methyl-1H-purin-2-amine from in vitro characterization to in vivo validation. In the absence of direct in vivo data for this specific molecule, we will draw upon the extensive knowledge base of structurally related and clinically established purine analogs. This comparative approach will illuminate the probable mechanistic pathways, guide experimental design, and set benchmarks for efficacy based on the performance of its predecessors.

The Promise of Purine Analogs: A Legacy of Therapeutic Impact

Purine analogs are a cornerstone of chemotherapy and immunosuppression.[1] By mimicking endogenous purines, adenine and guanine, these compounds disrupt critical cellular processes.[1] Their primary mechanisms often involve interference with DNA and RNA synthesis, leading to cytotoxicity, particularly in rapidly proliferating cells like cancer cells.[1] Clinically significant purine analogs such as 6-mercaptopurine (6-MP) and fludarabine have well-documented efficacy in treating various leukemias and lymphomas.[1][2][3] These agents serve as invaluable benchmarks for evaluating new candidates like this compound.

Deconstructing this compound: An In Silico and In Vitro Perspective

While in vivo data for this compound is not yet available, its chemical structure allows for informed hypotheses regarding its potential biological activity. The purine scaffold is a known "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition and antimetabolite activity. The 2-amino group and the 6-methyl substitution are key features that will dictate its interactions with cellular targets.

Hypothesized Mechanism of Action:

Based on its structural similarity to other 6-substituted purines, this compound is likely to function as an antimetabolite. Upon cellular uptake, it is expected to undergo enzymatic conversion to a fraudulent nucleotide. This altered nucleotide can then be incorporated into DNA and RNA, leading to chain termination, or it may inhibit key enzymes involved in de novo purine synthesis, ultimately inducing cell cycle arrest and apoptosis.[4]

The In Vivo Gauntlet: A Proposed Validation Workflow

The following sections outline a comprehensive, step-by-step protocol for the in vivo validation of a novel purine analog like this compound, using an anticancer application as the primary example.

Pre-clinical Efficacy Models: Choosing the Right Battlefield

The selection of an appropriate animal model is critical for obtaining clinically relevant data. For a compound with putative anticancer activity, xenograft models are the industry standard.

Recommended Animal Model:

  • Model: Immunocompromised mice (e.g., NOD/SCID or NSG strains) bearing human cancer cell line xenografts.[5]

  • Rationale: These models allow for the growth of human tumors, providing a direct measure of the compound's efficacy against human cancers. The choice of cell line should be guided by in vitro sensitivity data for this compound or related analogs. For instance, if in vitro data suggests activity against leukemia, a leukemia cell line xenograft model would be appropriate.

Experimental Workflow for In Vivo Efficacy Studies

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Cell_Culture Cancer Cell Line Culture & Expansion Implantation Orthotopic or Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers/Imaging) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Compound Administration (e.g., i.p., p.o.) Randomization->Dosing Monitoring Daily Health Monitoring & Weekly Tumor Measurement Dosing->Monitoring Endpoint Euthanasia at Predefined Endpoint (e.g., Tumor Volume) Tissue_Harvest Tumor & Organ Harvest Endpoint->Tissue_Harvest Analysis PK/PD, Biomarker & Histological Analysis Tissue_Harvest->Analysis

Caption: Workflow for a typical in vivo xenograft study.

Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding Drug Behavior

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to interpreting efficacy data.[6]

Step-by-Step PK Study Protocol:

  • Animal Model: Healthy mice (e.g., C57BL/6) are typically used for initial PK studies.

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., intravenous, oral).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pharmacodynamic (PD) Assessment:

PD studies aim to correlate drug exposure with a biological response.[6] In the context of an anticancer purine analog, this would involve measuring the modulation of a target biomarker in tumor tissue at various time points after drug administration.

Relationship between PK and PD

G cluster_PK Pharmacokinetics (What the body does to the drug) cluster_PD Pharmacodynamics (What the drug does to the body) Dose Dose Concentration_in_Blood Concentration_in_Blood Dose->Concentration_in_Blood Absorption & Distribution Metabolism_Excretion Metabolism_Excretion Concentration_in_Blood->Metabolism_Excretion Elimination Concentration_at_Target Concentration_at_Target Concentration_in_Blood->Concentration_at_Target Link Biological_Effect Biological_Effect Concentration_at_Target->Biological_Effect Target Engagement Therapeutic_Outcome Therapeutic_Outcome Biological_Effect->Therapeutic_Outcome

Caption: The interplay between pharmacokinetics and pharmacodynamics.

Comparative Analysis: Benchmarking Against the Gold Standards

The ultimate success of this compound will be judged by its performance relative to existing therapies.

FeatureThis compound (Hypothetical)6-Mercaptopurine (Established)Fludarabine (Established)
Primary Indication Projected for solid tumors or hematological malignancies based on in vitro data.Acute lymphoblastic leukemia, Crohn's disease, ulcerative colitis.[3]Chronic lymphocytic leukemia, non-Hodgkin's lymphoma.[1][2]
Mechanism of Action Putative antimetabolite, interfering with DNA/RNA synthesis.Prodrug converted to fraudulent nucleotides, inhibiting de novo purine synthesis.[7]Converted to the active triphosphate form, which inhibits DNA polymerase and ribonucleotide reductase.[8]
Route of Administration To be determined (likely oral or intravenous).Oral.[9]Intravenous.[2]
Key In Vivo Efficacy To be determined.Induces remission in a significant percentage of pediatric ALL patients.High response rates in CLL, though relapse is common.[10]
Common Toxicities To be determined, but myelosuppression is anticipated.Myelosuppression, hepatotoxicity, pancreatitis.[3]Myelosuppression, neurotoxicity at high doses.[2]

Conclusion and Future Directions

The pathway to validating a novel compound like this compound is rigorous but well-defined. By leveraging the extensive in vivo data from established purine analogs, researchers can design robust and informative preclinical studies. The key will be to demonstrate a superior therapeutic index—either through enhanced efficacy, reduced toxicity, or activity in resistant tumor types—compared to the current standards of care. The experimental framework provided in this guide offers a clear roadmap for generating the critical in vivo data necessary to advance this promising molecule toward clinical consideration.

References

  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Pizzorno, G., Diasio, R. B., & Cheng, Y.-C. (n.d.). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved February 8, 2026, from [Link]

  • In vivo pharmacokinetics and pharmacodynamics models. (n.d.). Labtoo. Retrieved February 8, 2026, from [Link]

  • Anticancer purine analogues in clinical use or advanced development. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Purine Analogues. (2014, July 14). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved February 8, 2026, from [Link]

  • Dudimah, F. D., et al. (2020). Fludarabine Modulates Immune Response and Extends In Vivo Survival of Adoptively Transferred CD8 T Cells in Patients with Metastatic Melanoma. Clinical Cancer Research, 26(22), 5836-5847. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Retrieved February 8, 2026, from [Link]

  • Mali, V. S., et al. (2019). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. Drug Metabolism and Disposition, 47(1), 56-65. [Link]

  • Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. (2024, April 2). PMC. Retrieved February 8, 2026, from [Link]

  • Progress in animal models for studying hyperuricemia. (2025, August 22). PMC. Retrieved February 8, 2026, from [Link]

  • Progress in animal models for studying hyperuricemia. (2025, September 11). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Studies on the Mechanism of Action of 6-Mercaptopurine in Sensitive and Resistant L1210 Leukemia In vitro. (n.d.). AACR Journals. Retrieved February 8, 2026, from [Link]

  • Hashmi, M. A., et al. (2025, June 25). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. Retrieved February 8, 2026, from [Link]

  • Hashmi, M. A., et al. (2025, June 25). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. PMC. Retrieved February 8, 2026, from [Link]

  • A critical review on the experimental model of animal for antigout drugs. (2022, May 23). GSC Online Press. Retrieved February 8, 2026, from [Link]

  • Bosch, F., et al. (1999, October 15). In Vitro Evaluation of Fludarabine in Combination With Cyclophosphamide and/or Mitoxantrone in B-Cell Chronic Lymphocytic Leukemia. Blood. Retrieved February 8, 2026, from [Link]

  • Liliemark, J. (n.d.). Pharmacokinetics of Purine Nucleoside Analogs. In 3. Taylor & Francis eBooks. Retrieved February 8, 2026, from [Link]

  • Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Preclinical evaluation of cyclophosphamide and fludarabine combined with CD19 CAR-T in the treatment of B-cell hematologic malignancies in vivo. (n.d.). NIH. Retrieved February 8, 2026, from [Link]

  • STUDIES ON THE ANTI-INFLAMMATORY ACTION OF 6-MERCAPTOPURINE. (n.d.). Journal of Experimental Medicine. Retrieved February 8, 2026, from [Link]

  • Liliemark, J. (1997). Pharmacology of purine nucleoside analogues. PubMed. Retrieved February 8, 2026, from [Link]

  • New animal model of chronic gout reproduces pathological features of the disease in humans. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Mercaptopurine. (2023, May 22). In StatPearls. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • CAR T cell. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • A Phase II trial of busulfan, fludarabine, cladribine, thiotepa, and venetoclax conditioning for AML. (2025, December 9). YouTube. Retrieved February 8, 2026, from [Link]

  • Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. (2023, July 3). YouTube. Retrieved February 8, 2026, from [Link]

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Safety Operating Guide

6-Methyl-1H-purin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Immediate Action Required: This guide outlines the safe disposal protocols for 6-Methyl-1H-purin-2-amine (also known as 2-Amino-6-methylpurine).[1][2][3][4]

CRITICAL SAFETY ALERT: Do NOT confuse this compound with its structural analog, 2-Amino-6-methylpyridine (CAS 1824-81-3) .[1][2][3][4] While the names are phonetically similar, the pyridine analog is Fatal in contact with skin (H310) and Toxic if swallowed (H301) .[2][3] The purine discussed here (CAS 1681-10-3) is generally classified as an irritant but must be handled as a potential mutagen due to its biological activity as a nucleic acid base analog.[1][2][3][4]

ParameterSpecification
Chemical Name This compound
Synonyms 2-Amino-6-methylpurine; 2-Amino-6-methyl-1H-purine
CAS Number 1681-10-3 (Primary)
Molecular Formula C₆H₇N₅
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, dilute acids/bases; Poorly soluble in water

Hazard Assessment & Pre-Disposal Stabilization

Before disposal, you must stabilize the waste stream.[2][3] As a Senior Scientist, I advise treating all purine derivatives as bioactive intercalating agents regardless of specific GHS labeling.[2][3] This "precautionary principle" prevents downstream environmental genotoxicity.[2][3]

Risk Profile (GHS Classification)
  • H315: Causes skin irritation.[2][3][5][6]

  • H319: Causes serious eye irritation.[2][3][5][6]

  • H335: May cause respiratory irritation.[2][3][5][6]

  • Precautionary Handling: Treat as a Suspected Mutagen (Muta.[2][3] 2) in the absence of definitive negative Ames test data.[2][3]

Segregation Protocol
  • Incompatible With: Strong oxidizing agents (e.g., perchlorates, peroxides).[2][3]

  • Storage for Disposal: Store in amber glass or high-density polyethylene (HDPE) containers.

  • Labeling: Containers must be labeled "HAZARDOUS WASTE - this compound" with the accumulation start date.[1][2][3][4]

Disposal Workflow Decision Matrix

The following logic gate determines the correct waste stream based on the physical state of your material.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure powder, contaminated gloves/paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor, HPLC effluent) StateCheck->LiquidWaste Liquid/Solution SolidBin Solid Hazardous Waste Bin (Lab Pack) SolidWaste->SolidBin SolventCheck Check Solvent Composition LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (DMSO, Methanol, Ethanol) SolventCheck->NonHalogenated No Halogens Incineration FINAL DISPOSAL: High-Temperature Incineration (Rotary Kiln) Halogenated->Incineration Stream A NonHalogenated->Incineration Stream B SolidBin->Incineration

Figure 1: Decision tree for segregating this compound waste streams. Note that all paths lead to high-temperature incineration to ensure destruction of the purine ring.[1][2][3][4]

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Substance or Spills)[1][2][3]
  • Collection: Sweep spilled powder using a dedicated brush into a sealable bag.[2][3] Do not create dust.[2][3][5]

  • Container: Place the bag into a wide-mouth HDPE drum or "Lab Pack."

  • Deactivation: Do NOT attempt chemical deactivation (e.g., bleach) in the lab.[2][3] Purine rings are stable and can form chlorinated byproducts if treated improperly.[2][3]

  • Final Destination: Commercial Incineration.

Scenario B: Liquid Waste (HPLC or Reaction Waste)
  • Solvent Compatibility:

    • DMSO/Methanol/Ethanol: Segregate into Non-Halogenated Organic Waste .[2][3]

    • DCM/Chloroform: Segregate into Halogenated Organic Waste .[2][3]

  • pH Check: Ensure the waste solution is between pH 5-9. Extreme pH can cause unexpected reactivity in mixed waste drums.[2][3]

  • Aqueous Solutions: If the compound is in an aqueous buffer, it cannot be poured down the drain.[2][3] It must be collected as "Aqueous Hazardous Waste" due to potential ecotoxicity.[2][3]

Scenario C: Contaminated Debris (Sharps/PPE)[1][3]
  • Sharps: Needles/syringes used with this compound must go into a red Biohazard/Sharps container, which is subsequently incinerated.[2][3]

  • PPE: Gloves and paper towels should be double-bagged and placed in the Solid Hazardous Waste bin.[1][2][3]

Emergency Response & Spill Control

If a spill >10g occurs outside a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (dust inhalation is the primary risk).[2][3]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[2][3]

  • Cleanup: Scoop material into a waste container. Wash the surface with a 10% detergent solution, followed by water.[2][3]

  • Disposal: Treat all cleanup materials as hazardous solid waste (Scenario A).

References

  • National Center for Biotechnology Information (NCBI). (2023).[2][3] PubChem Compound Summary for CID 15349, 2-Amino-6-methylpurine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[2][3] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Methyl-1H-purin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and logistical protocols for 6-Methyl-1H-purin-2-amine (CAS 1681-10-3).[1][2] It is designed for researchers and drug development professionals requiring immediate, actionable data for laboratory workflows.[1][2]

Chemical Identity:

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Amino-6-methylpurine[1][3][4][5][6][7]

  • CAS Number: [1]

  • Molecular Formula: C₆H₇N₅[1]

  • Molecular Weight: 149.15 g/mol [1]

CRITICAL DISTINCTION: Do not confuse this compound with 2-Amino-6-methylpyridine (CAS 1824-81-3) or 6-Methylpurine (CAS 55-63-0).[1] While structurally related, their toxicological profiles and reactivities differ significantly.[1][2] This guide specifically addresses the purine analog used in nucleoside synthesis and lipid nanoparticle (LNP) research.[1][2]

Risk Assessment & Hazard Profile

As a purine antimetabolite analog, this compound poses risks associated with biological activity inhibition and potential genotoxicity.[1][2]

GHS Classification (Derived from Analogous Purines)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).[1]

  • Germ Cell Mutagenicity: Suspected (Due to structural similarity to 2-aminopurine, a known mutagen).[1][2]

Key Risk Drivers[1][2][5][8]
  • Inhalation of Particulates: The compound is a fine solid powder.[1][2] Inhalation can deliver the bioactive agent directly to the systemic circulation via the lungs.[1][2]

  • Bioaccumulation: As a nucleobase analog, it may interfere with nucleotide metabolism if absorbed.[1][2]

  • Electrostatic Properties: Purine bases are prone to static charge, increasing the risk of aerosolization during weighing.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] Use this matrix to select appropriate barriers.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (minimum) or P100 Respirator Prevents inhalation of fine particulates during weighing.[1] Use a Powered Air-Purifying Respirator (PAPR) if handling >10g.[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.[1] thickness)Nitrile offers excellent resistance to purine bases.[1] Double gloving allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Splash Goggles Safety glasses with side shields are inadequate for powders that can drift behind lenses.
Body Tyvek® Lab Coat or Sleeve Covers Disposable sleeves prevent powder accumulation on fabric cuffs, a common secondary exposure route.[1][2]

Operational Handling Protocol

A. Weighing & Transfer (The "Static Danger" Zone)

Objective: Transfer solid without aerosolization or static dispersal.[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or Biological Safety Cabinet (Class II) .

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.[1][2] Purines are highly electrostatic; without this, the powder may "jump" off the spatula.[1][2]

  • Tool Selection: Use a PTFE-coated spatula .[1] Stainless steel can sometimes generate static friction with dry organic bases.[1]

  • Containment: Weigh into a vessel that can be closed immediately (e.g., a screw-cap vial), not an open boat.

B. Solubilization Strategy

This compound has poor water solubility at neutral pH.[1]

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF .[1] Soluble up to ~10-20 mg/mL.[1]

  • Aqueous Buffer: Requires pH adjustment.[1]

    • Acidic: Soluble in dilute HCl (protonation of N1/N3).[1][2]

    • Basic: Soluble in dilute NaOH (deprotonation of N9).[1][2]

  • Protocol:

    • Add solvent to the solid (do not add solid to solvent to avoid puffing).[1][2]

    • Vortex immediately.[1]

    • If using aqueous buffer, heat gently to 40°C or sonicate to assist dissolution.[1][2]

C. Reaction Setup Workflow

The following diagram outlines the decision logic for safe handling and reaction integration.

SafeHandling Start Start: this compound Solid CheckPPE Verify PPE: Double Nitrile, N95/P100, Goggles Start->CheckPPE Weighing Weighing in Fume Hood (Use Anti-Static Gun) CheckPPE->Weighing SolventChoice Select Solvent System Weighing->SolventChoice Spill Spill Event? Weighing->Spill Risk DMSO Organic: DMSO/DMF (Preferred for Stock) SolventChoice->DMSO Aqueous Aqueous: Water/Buffer SolventChoice->Aqueous Dissolve Dissolve: Sonicate/Vortex (Sealed Vessel) DMSO->Dissolve AcidBase Adjust pH? (Requires pH < 4 or > 10) Aqueous->AcidBase AcidBase->Dissolve Yes Reaction Add to Reaction Mixture Dissolve->Reaction Cleanup Wet Wipe Method (Do NOT Sweep) Spill->Cleanup Yes

Figure 1: Operational workflow for handling this compound, emphasizing solvent selection and spill contingencies.

Waste Disposal & Deactivation

Do not dispose of this compound down the drain.[1][2] It is a potential environmental toxin.[1]

Waste StreamHandling Protocol
Solid Waste Collect contaminated gloves, weighing boats, and paper towels in a double-bagged biohazard/chemical waste box . Label as "Toxic Solid Organic."[1]
Liquid Waste Segregate into "Non-Halogenated Organic" (if DMSO/DMF) or "Aqueous Toxic" (if buffer).[1] Ensure pH is neutral if mixing streams.[1]
Deactivation For surface decontamination, use 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.[1][2] Bleach oxidizes the purine ring, reducing biological activity.[1][2]

Scientific Context & Applications

Understanding the "Why" aids in safety compliance.

  • Nucleoside Synthesis: This compound acts as the aglycone base.[1][2] It is frequently reacted with ribose derivatives to form analogs like MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) , a chromogenic substrate used to detect inorganic phosphate in enzyme assays (e.g., PNPase, ATPase).[1][2]

  • Lipid Nanoparticles (LNPs): Recent patents suggest the utility of methylated purines in optimizing the payload stability of mRNA vaccines by modulating secondary structure interactions within the LNP core.[1][2]

  • Mutagenesis Studies: As a base analog, it can be incorporated into DNA/RNA, causing transition mutations.[1][2] This mechanism underpins its toxicity and its utility as a research tool for studying polymerase fidelity.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409320, this compound. Retrieved February 8, 2026, from [Link][1][2]

  • National Cancer Institute. NCI Thesaurus: 2-Amino-6-methylpurine (Code C116634).[1] Retrieved from [Link][1][2]

  • Google Patents.Nucleic acid vaccine for coronavirus (Patent CN113874507A). Discusses use of 2-amino-6-methylpurine in LNP formulations.

Sources

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